Monoethanolamine lauryl sulfate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cleansing; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
4722-98-9 |
|---|---|
Molecular Formula |
C14H33NO5S |
Molecular Weight |
327.48 g/mol |
IUPAC Name |
dodecyl sulfate;2-hydroxyethylazanium |
InChI |
InChI=1S/C12H26O4S.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;3-1-2-4/h2-12H2,1H3,(H,13,14,15);4H,1-3H2 |
InChI Key |
QVBODZPPYSSMEL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOS(=O)(=O)O.C(CO)N |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)[O-].C(CO)[NH3+] |
Other CAS No. |
4722-98-9 |
physical_description |
Liquid |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Monoethanolamine Lauryl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of monoethanolamine lauryl sulfate (B86663) (MEA-LS), an anionic surfactant of significant interest in various industrial and pharmaceutical applications. This document details the underlying chemical principles, experimental protocols, and analytical methodologies required for the production of high-purity MEA-LS.
Introduction
Monoethanolamine lauryl sulfate (CAS No. 4722-98-9) is an organic salt formed from the reaction of lauryl sulfuric acid with monoethanolamine (MEA).[1][2] Its amphiphilic nature, possessing both a hydrophobic lauryl chain and a hydrophilic sulfate-amine head group, makes it an effective surfactant. MEA-LS is valued for its excellent foaming, emulsifying, and cleansing properties and is utilized in a variety of formulations, including personal care products and industrial detergents.[3] The synthesis of high-purity MEA-LS is critical for its performance and safety in these applications, necessitating well-defined synthesis and purification protocols.
Synthesis of this compound
The synthesis of MEA-LS is a two-step process involving the sulfation of lauryl alcohol followed by the neutralization of the resulting lauryl sulfuric acid with monoethanolamine.
Step 1: Sulfation of Lauryl Alcohol
The initial step involves the reaction of lauryl alcohol (1-dodecanol) with a strong sulfonating agent to form lauryl sulfuric acid. The two most common industrial sulfonating agents for this process are sulfur trioxide (SO₃) and chlorosulfonic acid (HSO₃Cl).[1]
Sulfur trioxide is a highly reactive and efficient sulfonating agent. The reaction is typically carried out in a continuous falling film reactor to manage the highly exothermic nature of the reaction and prevent charring.
-
Reaction: C₁₂H₂₅OH + SO₃ → C₁₂H₂₅OSO₃H
Experimental Protocol:
-
Reactant Preparation: Molten lauryl alcohol is preheated to approximately 40°C. Gaseous sulfur trioxide is diluted with dry air or nitrogen to a concentration of 3-5% (v/v).
-
Reaction: The lauryl alcohol and diluted sulfur trioxide gas are co-currently fed into a falling film reactor. The reactor walls are maintained at a controlled temperature, typically between 35°C and 45°C, to dissipate the heat of reaction.
-
Aging: The resulting lauryl sulfuric acid is typically aged for a short period (10-15 minutes) at a controlled temperature to ensure complete reaction.
-
Separation: The liquid lauryl sulfuric acid is separated from the gas stream in a cyclone separator.
Chlorosulfonic acid is another effective sulfonating agent, often used in laboratory-scale syntheses. A key consideration is the production of hydrogen chloride (HCl) gas as a byproduct.
-
Reaction: C₁₂H₂₅OH + HSO₃Cl → C₁₂H₂₅OSO₃H + HCl
Experimental Protocol:
-
Reactant Preparation: Lauryl alcohol is placed in a reaction vessel equipped with a stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl. The alcohol is typically cooled to 5-10°C.
-
Reaction: Chlorosulfonic acid is added dropwise to the stirred lauryl alcohol at a rate that maintains the reaction temperature below 30°C. The molar ratio of lauryl alcohol to chlorosulfonic acid is typically 1:1.05.
-
Digestion: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at 25-30°C to ensure the reaction goes to completion.
-
Degassing: The reaction mixture is sparged with dry air or nitrogen to remove residual HCl.
Step 2: Neutralization with Monoethanolamine
The lauryl sulfuric acid produced in the first step is highly acidic and unstable, requiring immediate neutralization with monoethanolamine to form the stable MEA-LS salt.
-
Reaction: C₁₂H₂₅OSO₃H + H₂NCH₂CH₂OH → [H₃N⁺CH₂CH₂OH][C₁₂H₂₅OSO₃⁻]
Experimental Protocol:
-
Reactant Preparation: An aqueous solution of monoethanolamine (typically 30-50 wt%) is prepared and cooled to 10-15°C in a neutralization vessel.
-
Neutralization: The crude lauryl sulfuric acid is slowly added to the stirred monoethanolamine solution. The temperature of the mixture should be carefully controlled and maintained below 50°C to prevent hydrolysis of the product.
-
pH Adjustment: The pH of the resulting solution is adjusted to a range of 6.5-7.5 by the addition of either more lauryl sulfuric acid or monoethanolamine as needed.
-
Final Product: The final product is an aqueous solution of this compound.
// Reactants LaurylAlcohol [label="Lauryl Alcohol\n(C₁₂H₂₅OH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SulfonatingAgent [label="Sulfonating Agent\n(SO₃ or HSO₃Cl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEA [label="Monoethanolamine\n(H₂NCH₂CH₂OH)", fillcolor="#FBBC05", fontcolor="#202124"];
// Intermediates and Products LaurylSulfuricAcid [label="Lauryl Sulfuric Acid\n(C₁₂H₂₅OSO₃H)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEALS [label="this compound\n([H₃N⁺CH₂CH₂OH][C₁₂H₂₅OSO₃⁻])", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges LaurylAlcohol -> Sulfation [arrowhead=none]; SulfonatingAgent -> Sulfation; Sulfation -> LaurylSulfuricAcid [label=" Sulfation\n(Step 1) "]; LaurylSulfuricAcid -> Neutralization [arrowhead=none]; MEA -> Neutralization; Neutralization -> MEALS [label=" Neutralization\n(Step 2) "];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; LaurylAlcoholPrep [label="Prepare Lauryl Alcohol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SulfonatingAgentPrep [label="Prepare Sulfonating Agent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sulfation [label="Sulfation Reaction", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Degassing [label="Degassing (if using HSO₃Cl)", fillcolor="#FBBC05", fontcolor="#202124"]; NeutralizationPrep [label="Prepare Monoethanolamine Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Neutralization [label="Neutralization Reaction", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; pH_Adjust [label="pH Adjustment", fillcolor="#FBBC05", fontcolor="#202124"]; CrudeProduct [label="Crude MEA-LS Solution", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End of Synthesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> LaurylAlcoholPrep; Start -> SulfonatingAgentPrep; LaurylAlcoholPrep -> Sulfation; SulfonatingAgentPrep -> Sulfation; Sulfation -> Degassing; Degassing -> Neutralization; NeutralizationPrep -> Neutralization; Sulfation -> Neutralization [style=dashed, label=" if using SO₃ "]; Neutralization -> pH_Adjust; pH_Adjust -> CrudeProduct; CrudeProduct -> End; }
Caption: Synthesis pathway of MEA-LS.Purification of this compound
The crude MEA-LS solution contains several impurities that need to be removed to achieve the desired purity for specific applications. The primary impurities include unreacted lauryl alcohol, inorganic salts (e.g., monoethanolamine hydrochloride if chlorosulfonic acid is used), and unreacted monoethanolamine.
Purification Techniques
Several techniques can be employed for the purification of MEA-LS. The choice of method depends on the desired purity level and the scale of production.
| Purification Technique | Principle | Purity Achieved | Yield | Throughput | Primary Impurities Removed | Advantages | Disadvantages |
| Crystallization | Difference in solubility of MEA-LS and impurities in a given solvent system at different temperatures. | High to Very High | Moderate to High | Low to Moderate | Unreacted lauryl alcohol, inorganic salts. | Can yield very pure product. | Can be time-consuming, requires careful solvent selection. |
| Solvent Extraction | Differential solubility of MEA-LS and impurities between two immiscible liquid phases. | Moderate to High | High | High | Unreacted lauryl alcohol. | Scalable, can be operated continuously. | Use of organic solvents, potential for emulsion formation. |
| Liquid Chromatography | Differential partitioning of components between a stationary and a mobile phase. | Very High | Low to Moderate | Low | All types of impurities. | High resolution and purity. | Not suitable for large-scale production, costly. |
Experimental Protocols for Purification
-
Solvent Selection: A suitable solvent system is chosen where MEA-LS has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at lower temperatures. A mixture of ethanol (B145695) and water is often effective.
-
Dissolution: The crude MEA-LS solution is concentrated by evaporation of water. The selected solvent is then added to the concentrated crude product and heated until all the solid dissolves.
-
Cooling: The solution is slowly cooled to induce crystallization of the pure MEA-LS. The cooling rate is controlled to obtain crystals of a desired size and purity.
-
Filtration: The crystallized MEA-LS is separated from the mother liquor by filtration.
-
Washing: The crystals are washed with a small amount of cold solvent to remove any adhering impurities.
-
Drying: The purified MEA-LS crystals are dried under vacuum to remove residual solvent.
-
Solvent Selection: An organic solvent that is immiscible with water and in which unreacted lauryl alcohol is highly soluble, while MEA-LS is insoluble, is chosen. Common choices include hexane (B92381) or petroleum ether.
-
Extraction: The crude aqueous MEA-LS solution is mixed with the selected organic solvent in a separatory funnel. The mixture is shaken vigorously and then allowed to separate into two phases.
-
Phase Separation: The aqueous phase containing the purified MEA-LS is collected.
-
Repetition: The extraction process is typically repeated several times with fresh organic solvent to ensure complete removal of the unreacted lauryl alcohol.
-
Solvent Removal: Any residual organic solvent in the aqueous phase is removed by evaporation.
// Nodes Start [label="Crude MEA-LS Solution", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Decision [label="Choose Purification Method", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Crystallization [label="Crystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SolventExtraction [label="Solvent Extraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chromatography [label="Liquid Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Filtration [label="Filtration & Washing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drying [label="Drying", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PhaseSeparation [label="Phase Separation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SolventRemoval [label="Solvent Removal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FractionCollection [label="Fraction Collection", fillcolor="#34A853", fontcolor="#FFFFFF"]; PureProduct [label="Purified MEA-LS", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End of Purification", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Decision; Decision -> Crystallization [label=" High Purity "]; Decision -> SolventExtraction [label=" Scalability "]; Decision -> Chromatography [label=" Very High Purity (Lab Scale) "]; Crystallization -> Filtration; Filtration -> Drying; Drying -> PureProduct; SolventExtraction -> PhaseSeparation; PhaseSeparation -> SolventRemoval; SolventRemoval -> PureProduct; Chromatography -> FractionCollection; FractionCollection -> PureProduct; PureProduct -> End; }
Caption: General workflow for the purification of MEA-LS.Quality Control and Analytical Methods
Rigorous quality control is essential to ensure the purity and performance of the final MEA-LS product. Various analytical techniques are employed to quantify the active ingredient and identify and quantify impurities.
| Parameter | Analytical Method | Principle |
| Active Matter Content | Two-phase Titration | Titration of the anionic surfactant with a standard cationic surfactant (e.g., Hyamine® 1622) in the presence of a mixed indicator. |
| Unreacted Lauryl Alcohol | Gas Chromatography (GC) | Separation and quantification of volatile lauryl alcohol from the non-volatile MEA-LS. |
| Unreacted Monoethanolamine | High-Performance Liquid Chromatography (HPLC) with derivatization | Derivatization of the primary amine group of MEA with a UV-active reagent (e.g., Marfey's reagent) followed by HPLC-UV detection.[4][5] |
| Inorganic Salts (e.g., Chloride) | Ion Chromatography (IC) or Potentiometric Titration | Separation and quantification of inorganic anions. |
| pH | pH meter | Direct measurement of the pH of an aqueous solution of MEA-LS. |
| Color | Spectrophotometry (APHA color scale) | Measurement of the absorbance of the solution at specific wavelengths. |
HPLC Method for Unreacted Monoethanolamine (Example):
-
Derivatization: A sample of MEA-LS is reacted with an excess of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in a buffered solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with a mixture of acetonitrile (B52724) and a buffered aqueous solution.
-
Detection: UV detector at 340 nm.
-
-
Quantification: The concentration of the derivatized MEA is determined by comparing its peak area to a calibration curve prepared with known concentrations of MEA standards.[4][5]
Conclusion
The synthesis and purification of this compound are well-established processes that can be tailored to achieve desired purity levels for various applications. Careful control of reaction conditions during sulfation and neutralization is crucial to maximize yield and minimize the formation of byproducts. Subsequent purification, primarily through crystallization or solvent extraction, is necessary to remove unreacted starting materials and inorganic salts. A robust analytical quality control program is essential to ensure the final product meets the required specifications for its intended use. This guide provides a foundational understanding and practical protocols for researchers and professionals involved in the development and production of MEA-LS.
References
- 1. Buy this compound (EVT-404610) | 4722-98-9 [evitachem.com]
- 2. CAS 4722-98-9: Monoethanolamine-lauryl sulfate [cymitquimica.com]
- 3. MEA-Lauryl Sulfate - PCC Group Product Portal [products.pcc.eu]
- 4. [PDF] Analysis of monoethanolamine by derivatization with Marfey's reagent and HPLC. | Semantic Scholar [semanticscholar.org]
- 5. Analysis of monoethanolamine by derivatization with Marfey's reagent and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
The Amphiphilic Architect: A Technical Guide to the Surfactant Mechanism of Monoethanolamine Lauryl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of monoethanolamine lauryl sulfate (B86663) (MEA-LS) as a surfactant. By exploring its molecular structure, physicochemical properties, and interactions at interfaces, this document provides a comprehensive resource for professionals in research and development. This guide integrates quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a thorough understanding of this widely used anionic surfactant.
Core Mechanism of Action: An Amphiphilic Balancing Act
Monoethanolamine lauryl sulfate (CAS: 4722-98-9) is an anionic surfactant valued for its cleansing, foaming, and emulsifying properties.[1] Its efficacy stems from its amphiphilic molecular structure, which comprises two distinct moieties with opposing affinities for polar and non-polar environments.
-
The Hydrophobic Tail: A 12-carbon alkyl chain (lauryl group) derived from lauryl alcohol. This non-polar tail is repelled by water and readily interacts with oils, greases, and other non-polar substances.
-
The Hydrophilic Head: A sulfate group neutralized with monoethanolamine. This polar head group is readily soluble in water and other polar solvents.
This dual nature drives the primary mechanisms of surfactant action:
1.1. Reduction of Surface and Interfacial Tension: In an aqueous environment, MEA-LS molecules preferentially migrate to the air-water or oil-water interface. The hydrophobic tails orient themselves away from the water, while the hydrophilic heads remain in the aqueous phase. This molecular arrangement disrupts the cohesive forces between water molecules at the surface, leading to a significant reduction in surface tension. Similarly, at an oil-water interface, the surfactant positions itself between the two phases, lowering the interfacial tension and facilitating the mixing of these otherwise immiscible liquids.[1] MEA-lauryl sulfate can reduce interfacial tension to approximately 30 mN/m.
1.2. Micelle Formation: As the concentration of MEA-LS in a solution increases, the interfaces become saturated with surfactant molecules. Above a specific concentration, known as the Critical Micelle Concentration (CMC) , the surfactant monomers begin to self-assemble into spherical structures called micelles. In these aggregates, the hydrophobic tails are sequestered in the core, shielded from the aqueous environment, while the hydrophilic heads form the outer corona, interacting with the surrounding water molecules. This micellization process is crucial for the detergent and solubilizing effects of the surfactant, as the hydrophobic cores of the micelles can encapsulate and lift away oily and greasy soils. The CMC for this compound is reported to be in the range of 0.08–0.12 mmol/L.
1.3. Emulsification and Foaming: The ability of MEA-LS to reduce interfacial tension allows it to act as an effective emulsifier, stabilizing dispersions of oil in water (or vice versa). The surfactant molecules form a protective layer around the dispersed droplets, preventing them from coalescing. Furthermore, by reducing the surface tension of water, MEA-LS facilitates the formation of a stable foam. The surfactant molecules arrange at the air-water interface of the foam bubbles, providing structural integrity and slowing the drainage of liquid from the foam lamellae.
Quantitative Data Presentation
Due to the limited availability of comprehensive public data specifically for this compound, the following tables present the available data for MEA-LS and illustrative data for a closely related and extensively studied anionic surfactant, Sodium Lauryl Sulfate (SLS). This data is intended to demonstrate the typical behavior of lauryl sulfate surfactants.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 4722-98-9 |
| Molecular Formula | C₁₄H₃₃NO₅S |
| Molecular Weight | 327.48 g/mol |
| Critical Micelle Concentration (CMC) | 0.08–0.12 mmol/L |
| Interfacial Tension | ~30 mN/m |
| Appearance | Clear liquid |
| pH (of a solution) | 3.0 - 4.0 |
Table 2: Illustrative Surface Tension of Sodium Lauryl Sulfate (SLS) in Aqueous Solution at 25°C
This data is representative of a typical anionic surfactant and is provided for illustrative purposes.
| Concentration (mmol/L) | Surface Tension (mN/m) |
| 0.1 | 68.5 |
| 0.5 | 62.1 |
| 1.0 | 55.3 |
| 2.0 | 48.7 |
| 4.0 | 42.0 |
| 6.0 | 38.2 |
| 8.0 (approx. CMC) | 36.5 |
| 10.0 | 36.4 |
| 12.0 | 36.3 |
Table 3: Illustrative Foam Stability of Sodium Lauryl Sulfate (SLS) by Ross-Miles Method
This data is representative and intended to illustrate the typical foam generation and decay for an anionic surfactant.
| Time (minutes) | Foam Height (mm) |
| 0 | 155 |
| 1 | 148 |
| 3 | 140 |
| 5 | 135 |
Experimental Protocols
The characterization of a surfactant's mechanism of action relies on a suite of standardized experimental techniques. Below are detailed methodologies for key experiments.
3.1. Determination of Critical Micelle Concentration (CMC)
Tensiometry (Wilhelmy Plate Method)
Principle: This method measures the surface tension of a surfactant solution as a function of its concentration. A sharp break in the plot of surface tension versus the logarithm of concentration indicates the CMC.
Methodology:
-
Preparation of Solutions: A stock solution of MEA-LS is prepared in deionized water. A series of dilutions are then made to cover a concentration range both below and above the expected CMC.
-
Instrumentation: A tensiometer equipped with a Wilhelmy plate is used. The plate, typically made of platinum, is cleaned thoroughly with a suitable solvent and flamed to remove organic residues.
-
Measurement:
-
The sample vessel is filled with the surfactant solution of the lowest concentration and placed on the instrument's stage.
-
The Wilhelmy plate is immersed in the solution.
-
The force exerted on the plate due to surface tension is measured by the instrument's microbalance.
-
The surface tension is calculated from this force.
-
The measurement is repeated for each concentration, moving from the lowest to the highest.
-
-
Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The CMC is determined from the intersection of the two linear portions of the curve.
Conductometry
Principle: This method is suitable for ionic surfactants like MEA-LS. The conductivity of the solution changes with surfactant concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity decreases because the micelles have a lower mobility than the individual ions. The break in the conductivity versus concentration plot corresponds to the CMC.
Methodology:
-
Preparation of Solutions: A series of MEA-LS solutions of varying concentrations are prepared in deionized water.
-
Instrumentation: A conductivity meter with a calibrated conductivity cell is used. The temperature of the solutions should be kept constant using a water bath.
-
Measurement:
-
The conductivity cell is rinsed with and then filled with the surfactant solution of the lowest concentration.
-
The conductivity of the solution is measured.
-
The process is repeated for each concentration, progressing from the lowest to the highest.
-
-
Data Analysis: The conductivity is plotted against the surfactant concentration. The CMC is identified as the concentration at the point of intersection of the two lines with different slopes.
3.2. Evaluation of Foam Stability (Ross-Miles Method - ASTM D1173)
Principle: This standardized method assesses the initial foam height and the stability of the foam over time.
Methodology:
-
Apparatus: A specified glass column with a reservoir and a receiving vessel is used. The dimensions and orifice size are standardized.
-
Procedure:
-
A specific volume of the MEA-LS solution at a defined concentration and temperature is placed in the receiving vessel.
-
Another volume of the same solution is placed in the reservoir.
-
The solution from the reservoir is allowed to fall through the orifice into the receiving vessel, generating foam.
-
The initial height of the foam column is measured immediately after all the solution has run out of the reservoir.
-
The foam height is then recorded at specific time intervals (e.g., 1, 3, and 5 minutes) to assess its stability.
-
Mandatory Visualizations
Molecular Mechanism of Surfactant Action
References
A Technical Guide to the Critical Micelle Concentration of MEA-Lauryl Sulfate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction to MEA-Lauryl Sulfate (B86663) and its Critical Micelle Concentration
Monoethanolamine-Lauryl Sulfate (MEA-Lauryl Sulfate) is an anionic surfactant belonging to the alkyl sulfate group. It is the salt formed from the neutralization of lauryl sulfuric acid with monoethanolamine. With its amphiphilic nature—possessing both a hydrophobic lauryl chain and a hydrophilic sulfate-MEA head group—it is widely utilized in personal care and cleaning products for its foaming, emulsifying, and cleansing properties.
The Critical Micelle Concentration (CMC) is a fundamental and critical parameter of any surfactant. It is defined as the concentration at which individual surfactant molecules (monomers) in a solution begin to spontaneously self-assemble into organized aggregates known as micelles. Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, the solution's physical properties, such as surface tension, conductivity, and turbidity, exhibit a distinct and abrupt change. Understanding the CMC is crucial for formulation development, as it dictates the concentration at which properties like solubilization, detergency, and emulsification become effective.
Quantitative Data for MEA-Lauryl Sulfate CMC
As of the latest literature review, specific, peer-reviewed quantitative data for the Critical Micelle Concentration of MEA-Lauryl Sulfate in pure aqueous solutions is not prominently documented. The CMC of a surfactant is highly dependent on factors such as temperature, pH, and the presence of electrolytes or other solutes.
To provide context for researchers, the table below includes established CMC values for structurally similar anionic surfactants, Sodium Lauryl Sulfate (SLS) and Ammonium Lauryl Sulfate (ALS). It is anticipated that the CMC of MEA-Lauryl Sulfate would be in a similar range, given the identical hydrophobic lauryl chain. The table is structured to serve as a template for researchers to populate with their own experimentally determined data for MEA-Lauryl Sulfate.
Table 1: Critical Micelle Concentration (CMC) Data for Lauryl Sulfate Surfactants in Aqueous Solution
| Surfactant | Counter-ion | Molar Mass ( g/mol ) | Temperature (°C) | CMC (mol/L) | CMC (g/L) | Method of Determination | Reference |
| MEA-Lauryl Sulfate | Monoethanolamine | ~327.48 | User-defined | Experimental | Experimental | User-defined | User-defined |
| Sodium Lauryl Sulfate (SLS) | Sodium | 288.38 | 25 | 8 x 10⁻³ | ~2.3 | Tensiometry, Conductometry | [1] |
| Ammonium Lauryl Sulfate (ALS) | Ammonium | 283.43 | 25 | Varies | Varies | Tensiometry, Conductometry | General Literature |
Note: The CMC value for SLS is a widely cited value in pure water. The CMC for ALS can vary, but it is generally in the same millimolar range as SLS. Researchers should determine the CMC of MEA-Lauryl Sulfate under their specific experimental conditions.
Experimental Protocols for CMC Determination
The following are detailed methodologies for three common and reliable techniques used to determine the CMC of anionic surfactants like MEA-Lauryl Sulfate.
Surface Tensiometry
This is a direct and classical method that measures the surface tension of surfactant solutions at varying concentrations. The surface tension decreases as surfactant monomers adsorb at the air-water interface. Once micelles form, the monomer concentration remains relatively constant, and thus the surface tension plateaus.
Methodology:
-
Preparation of Solutions: Prepare a stock solution of MEA-Lauryl Sulfate in high-purity, deionized water. From this stock, create a series of dilutions to cover a concentration range expected to bracket the CMC (e.g., from 1 x 10⁻⁴ M to 1 x 10⁻² M).
-
Instrument Calibration: Calibrate the tensiometer (e.g., using a Du Noüy ring or Wilhelmy plate method) according to the manufacturer's instructions, typically with high-purity water.
-
Measurement:
-
Measure the surface tension of each prepared solution, starting from the most dilute to minimize contamination.
-
Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between each measurement.
-
Allow sufficient time for the surface tension to equilibrate before recording a value, particularly for concentrations near the CMC.
-
-
Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The plot will show two linear regions. The CMC is determined from the intersection point of the regression lines drawn through these two regions.
Conductometry
This method is suitable for ionic surfactants like MEA-Lauryl Sulfate. It relies on the change in the electrical conductivity of the solution with surfactant concentration. Below the CMC, conductivity increases linearly with concentration as the surfactant acts as a simple electrolyte. Above the CMC, the rate of increase in conductivity with concentration decreases because the newly formed micelles have a lower mobility than the free monomers and their counter-ions are partially bound.
Methodology:
-
Preparation of Solutions: Prepare a series of MEA-Lauryl Sulfate solutions in deionized water of known low conductivity, covering a range below and above the expected CMC.
-
Instrument Setup: Place a known volume of deionized water in a thermostatted vessel equipped with a magnetic stirrer and a calibrated conductivity probe.
-
Measurement:
-
Measure the conductivity of the initial water sample.
-
Perform a titration by adding small, precise aliquots of a concentrated MEA-Lauryl Sulfate stock solution into the vessel.
-
Allow the solution to equilibrate and record the conductivity after each addition.
-
-
Data Analysis: Plot the specific conductivity (κ) as a function of the surfactant concentration. The plot will display two linear segments with different slopes. The CMC is the concentration at the intersection of the two extrapolated linear portions.
Fluorescence Spectroscopy using a Probe
This is a highly sensitive method that uses a fluorescent probe, typically pyrene (B120774), which is sensitive to the polarity of its microenvironment. Below the CMC, pyrene resides in the polar aqueous environment. Above the CMC, pyrene preferentially partitions into the nonpolar, hydrophobic core of the micelles. This change in microenvironment causes a characteristic shift in the pyrene fluorescence emission spectrum.
Methodology:
-
Probe Preparation: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone (B3395972) or ethanol) at a concentration of approximately 1x10⁻³ M.
-
Sample Preparation:
-
To a series of clean vials, add a small, fixed aliquot of the pyrene stock solution.
-
Completely evaporate the solvent to leave a thin film of pyrene. This step is critical to avoid solvent interference.
-
Add the previously prepared MEA-Lauryl Sulfate solutions of varying concentrations to the vials.
-
Allow the solutions to equilibrate, typically overnight with gentle stirring, to ensure complete dissolution of pyrene and micelle formation.
-
-
Measurement: Using a fluorometer, record the fluorescence emission spectrum of each sample (typically from 350 to 450 nm) with an excitation wavelength of around 335 nm.
-
Data Analysis: From the emission spectra, determine the intensity ratio of the first vibronic peak (I₁) to the third vibronic peak (I₃). Plot the I₁/I₃ ratio against the logarithm of the surfactant concentration. A sigmoidal curve will be obtained, and the CMC is determined from the inflection point of this curve.
Visualized Workflows and Relationships
The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols and the fundamental concept of micellization.
Caption: Conceptual diagram of micelle formation in an aqueous solution.
Caption: General experimental workflow for determining the CMC of a surfactant.
References
physical and chemical properties of monoethanolamine lauryl sulfate
An In-depth Technical Guide to the Physical and Chemical Properties of Monoethanolamine Lauryl Sulfate (B86663)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Monoethanolamine Lauryl Sulfate (MEA-Lauryl Sulfate) is an anionic surfactant widely utilized in the cosmetic, personal care, and pharmaceutical industries.[1][2] Its popularity stems from its excellent foaming, emulsifying, and cleansing properties, coupled with a reputation for being milder on the skin compared to other sulfates.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of MEA-Lauryl Sulfate, detailed experimental protocols for their characterization, and visual representations of key processes and mechanisms.
Core Physical and Chemical Properties
The fundamental properties of MEA-Lauryl Sulfate are summarized below. These values are critical for formulation development, quality control, and predicting its behavior in various applications.
General and Physical Properties
| Property | Value/Description | Source(s) |
| Appearance | Clear to slightly yellow liquid at room temperature. | [1] |
| Odor | Distinctive. | [1] |
| Solubility | Good solubility in water; insoluble in oils. | [1] |
| Density | Approximately 1.03 g/mL. | [1] |
| Boiling Point | ~492.50 °C @ 760.00 mm Hg (estimated). | [3] |
| Flash Point | ~485.00 °F (251.60 °C) (estimated). | [3] |
Chemical and Surfactant Properties
| Property | Value/Description | Source(s) |
| Chemical Name | This compound | [1][2] |
| INCI Name | MEA-Lauryl Sulfate | [1] |
| CAS Number | 4722-98-9 | [4] |
| Molecular Formula | C₁₄H₃₃NO₅S | [2][4] |
| Molar Mass | Approximately 327.48 g/mol . | [4] |
| pH (as supplied) | 3.0 to 4.0 | [1] |
| Critical Micelle Concentration (CMC) | Varies; a key parameter determined experimentally. | [5] |
| logP (o/w) | 5.395 (estimated). | [3] |
Synthesis and Mechanism of Action
Synthesis of this compound
The synthesis of MEA-Lauryl Sulfate is a multi-step process involving the sulfation of lauryl alcohol followed by neutralization with monoethanolamine.[1]
Caption: Synthesis workflow for this compound.
Mechanism of Action: Micelle Formation
As a surfactant, MEA-Lauryl Sulfate reduces the surface tension of a liquid.[2] Above a specific concentration, the Critical Micelle Concentration (CMC), individual surfactant molecules (monomers) aggregate to form micelles. These structures are crucial for the cleansing and emulsifying actions, as their hydrophobic cores can encapsulate oils and dirt, which can then be washed away.[6]
Caption: The process of micelle formation by surfactants.
Experimental Protocols
Accurate characterization of MEA-Lauryl Sulfate requires standardized experimental procedures. Below are detailed methodologies for determining its key properties.
General Experimental Workflow
The following diagram outlines a typical workflow for the physical and chemical characterization of a surfactant like MEA-Lauryl Sulfate.
Caption: General workflow for surfactant characterization.
Protocol for Viscosity Measurement
Objective: To determine the viscosity of MEA-Lauryl Sulfate solutions at various concentrations.
Apparatus:
-
Beakers
-
Precision scale
-
Magnetic stirrer and stir bar[8]
-
Thermostatically controlled water bath (optional, for temperature control)
Procedure:
-
Solution Preparation: Prepare a series of aqueous solutions of MEA-Lauryl Sulfate at different concentrations (e.g., measured in parts per million or weight percent). Ensure the surfactant is fully dissolved using a magnetic stirrer.[8]
-
Instrument Calibration: Calibrate the viscometer according to the manufacturer's instructions, often using deionized water or a standard viscosity fluid.[9]
-
Measurement:
-
Place a known volume of the surfactant solution into a beaker.
-
Immerse the viscometer spindle into the solution to the specified depth.
-
Allow the temperature of the sample to equilibrate.
-
Begin rotation of the spindle at a constant speed and record the torque required.[7] The instrument software typically calculates the dynamic viscosity in mPa·s or cP.
-
-
Data Collection: Repeat the measurement for each concentration. For non-Newtonian fluids, measurements should be taken at various shear rates.
-
Cleaning: Thoroughly clean the spindle and beaker between each measurement to prevent cross-contamination.[8]
Protocol for Surface Tension and CMC Determination
Objective: To measure the surface tension of MEA-Lauryl Sulfate solutions and determine the Critical Micelle Concentration (CMC).
Apparatus:
-
Surface Tensiometer (using Wilhelmy plate or Du Noüy ring method)[10][11]
-
Beakers
-
Precision scale
-
Micropipettes for accurate dilution
Procedure:
-
Solution Preparation: Prepare a stock solution of MEA-Lauryl Sulfate at a concentration well above the expected CMC. Create a series of dilutions from this stock solution.
-
Instrument Setup: Calibrate the tensiometer using a liquid with a known surface tension, such as deionized water. Ensure the platinum plate or ring is impeccably clean.
-
Measurement:
-
Data Collection: Measure the surface tension for each concentration, moving from most dilute to most concentrated.
-
CMC Determination:
-
Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[12]
-
The plot will typically show a sharp decrease in surface tension followed by a plateau.
-
The CMC is the concentration at the point of intersection between the two linear portions of the graph.[5][12]
-
Protocol for CMC Determination via Conductivity
Objective: To determine the CMC of an ionic surfactant like MEA-Lauryl Sulfate by measuring the change in electrical conductivity.
Apparatus:
-
Conductivity meter with a temperature-compensated probe
-
Beakers
-
Precision scale
-
Magnetic stirrer
Procedure:
-
Solution Preparation: Prepare a series of MEA-Lauryl Sulfate solutions of varying concentrations in deionized water.
-
Measurement:
-
Immerse the conductivity probe in each solution.
-
Allow the reading to stabilize and record the specific conductivity (in µS/cm or mS/cm).
-
-
Data Analysis:
-
Plot the specific conductivity versus the surfactant concentration.[12]
-
The graph will show two linear regions with different slopes. Below the CMC, conductivity increases steadily with concentration. Above the CMC, the slope of the line changes because the newly formed micelles have a lower mobility than the individual ions.
-
The CMC is the concentration at which the break in the slope occurs.[12]
-
Disclaimer: This document is intended for informational purposes for a technical audience. All experimental work should be conducted in a controlled laboratory environment, adhering to all relevant safety protocols and using appropriate personal protective equipment. The provided property values may vary depending on the specific grade and purity of the material.
References
- 1. Buy this compound (EVT-404610) | 4722-98-9 [evitachem.com]
- 2. CAS 4722-98-9: Monoethanolamine-lauryl sulfate [cymitquimica.com]
- 3. mastrad.com [mastrad.com]
- 4. This compound | C14H33NO5S | CID 78449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. commons.erau.edu [commons.erau.edu]
- 8. commons.erau.edu [commons.erau.edu]
- 9. pubs.aip.org [pubs.aip.org]
- 10. tegewa.de [tegewa.de]
- 11. biolinscientific.com [biolinscientific.com]
- 12. justagriculture.in [justagriculture.in]
Navigating Aqueous Environments: A Technical Guide to the pH-Dependent Solubility and Stability of Monoethanolamine Lauryl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of monoethanolamine lauryl sulfate (B86663) (MEA-lauryl sulfate), focusing on its solubility and stability in aqueous solutions at varying pH levels. Understanding these parameters is critical for formulation development, ensuring product efficacy, and maintaining shelf-life in diverse applications ranging from cosmetics to pharmaceuticals. While specific quantitative data for MEA-lauryl sulfate is not extensively published, this guide outlines the fundamental principles, expected behaviors based on related anionic surfactants, and detailed experimental protocols for determining these properties.
Introduction to Monoethanolamine Lauryl Sulfate
This compound (CAS No. 4722-98-9) is an anionic surfactant belonging to the alkyl sulfate family.[1][2] It is the salt formed from the neutralization of lauryl sulfuric acid with monoethanolamine (MEA). Its amphiphilic nature, with a hydrophobic dodecyl (lauryl) tail and a hydrophilic sulfate-MEA headgroup, allows it to reduce surface tension and act as an effective cleansing, foaming, and emulsifying agent.[1][2] It is valued in formulations for its good water solubility and performance across a range of pH values.[1]
Solubility Profile of MEA-Lauryl Sulfate
The solubility of MEA-lauryl sulfate in water is generally described as "good".[1] However, the solubility of anionic surfactants can be influenced by the pH of the aqueous medium, primarily due to potential interactions at extreme pH values and the common ion effect.
General Solubility Characteristics
MEA-lauryl sulfate is readily soluble in water, forming clear solutions at typical use concentrations. This property is fundamental to its function in aqueous-based formulations.
Effect of pH on Solubility
While specific data is limited, the solubility of lauryl sulfate salts can be pH-dependent.[3] At very low pH, the protonation of the sulfate headgroup is generally not a significant factor as sulfuric acid is a strong acid. However, the stability of the molecule at low pH can be compromised, which indirectly affects its apparent solubility over time (see Section 3). In highly alkaline conditions, the molecule remains ionized and is expected to be soluble.
Table 1: Expected Solubility Profile of MEA-Lauryl Sulfate at Different pH Ranges
| pH Range | Expected Solubility Behavior | Rationale |
| Acidic (pH < 4) | High initial solubility, but may decrease over time. | While initially soluble, the surfactant is susceptible to acid-catalyzed hydrolysis, which can lead to the formation of less soluble degradation products like lauryl alcohol. |
| Near-Neutral (pH 5-8) | High and stable solubility. | This is the typical effective pH range for MEA-lauryl sulfate, where the molecule is stable and fully ionized, ensuring good solubility. |
| Alkaline (pH > 8) | High solubility. | The anionic nature of the surfactant is maintained, promoting solubility in aqueous media. |
Stability Profile of MEA-Lauryl Sulfate
The chemical stability of MEA-lauryl sulfate is a critical factor in the shelf-life and performance of formulations. The primary degradation pathway for alkyl sulfates is hydrolysis of the sulfate ester bond.
Hydrolysis as a Function of pH
The hydrolysis of alkyl sulfates is subject to both acid and base catalysis, though it is significantly more pronounced under acidic conditions. The reaction involves the cleavage of the C-O bond, yielding lauryl alcohol and the monoethanolamine salt of sulfuric acid.
-
Acid-Catalyzed Hydrolysis : At low pH, the rate of hydrolysis increases significantly. This is a primary concern for formulations with an acidic pH.
-
Neutral and Alkaline Conditions : In the near-neutral to alkaline pH range (pH 5-8), MEA-lauryl sulfate is considered to be relatively stable.[4]
Table 2: Expected Stability Profile of MEA-Lauryl Sulfate at Different pH Ranges
| pH Range | Expected Stability | Primary Degradation Pathway |
| Acidic (pH < 4) | Low stability; degradation rate increases as pH decreases. | Acid-catalyzed hydrolysis of the sulfate ester bond. |
| Near-Neutral (pH 5-8) | High stability. | Minimal hydrolysis occurs in this range. |
| Alkaline (pH > 8) | Moderate to high stability. | While more stable than in acidic conditions, slow base-catalyzed hydrolysis may occur over time at very high pH and elevated temperatures. |
Experimental Protocols
To generate specific quantitative data for the solubility and stability of MEA-lauryl sulfate, the following experimental protocols can be employed.
Determination of pH-Dependent Aqueous Solubility
A standard method for determining the solubility of a compound at various pH values is the equilibrium solubility method.
Methodology:
-
Buffer Preparation : Prepare a series of buffers at desired pH values (e.g., pH 2, 4, 6, 7, 8, 10) using appropriate buffer systems (e.g., phosphate, citrate, borate).
-
Sample Preparation : Add an excess amount of MEA-lauryl sulfate to a known volume of each buffer solution in sealed containers.
-
Equilibration : Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : Centrifuge or filter the samples to separate the undissolved solute from the saturated solution.
-
Quantification : Analyze the concentration of MEA-lauryl sulfate in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis : Plot the measured solubility (e.g., in g/L or mol/L) as a function of pH.
Caption: Workflow for Determining pH-Dependent Solubility.
Stability Indicating Method: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[5][6]
Methodology:
-
Stock Solution Preparation : Prepare a stock solution of MEA-lauryl sulfate of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water-acetonitrile mixture).[5]
-
Stress Conditions :
-
Acid Hydrolysis : Treat the stock solution with an acid (e.g., 0.1 M to 1 M HCl) and heat (e.g., 60-80 °C) for a specified time.[5]
-
Base Hydrolysis : Treat the stock solution with a base (e.g., 0.1 M to 1 M NaOH) and heat (e.g., 60-80 °C) for a specified time.[5]
-
Oxidative Degradation : Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation : Heat the stock solution at an elevated temperature (e.g., 80 °C).
-
Photodegradation : Expose the stock solution to UV light.
-
-
Sample Analysis : At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Quantification : Analyze the samples using a developed stability-indicating HPLC method. The method should be capable of separating the intact MEA-lauryl sulfate from its degradation products.
-
Data Analysis : Calculate the percentage of degradation at each time point and for each stress condition. Determine the degradation rate constants if possible.
References
- 1. MEA-Lauryl Sulfate - PCC Group Product Portal [products.pcc.eu]
- 2. This compound | C14H33NO5S | CID 78449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oral Sustained Release of a Hydrophilic Drug Using the Lauryl Sulfate Salt/Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. ajpsonline.com [ajpsonline.com]
An In-depth Technical Guide to Monoethanolamine Lauryl Sulfate (CAS 4722-98-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoethanolamine Lauryl Sulfate (B86663) (MEA-Lauryl Sulfate), identified by the CAS number 4722-98-9, is an anionic surfactant belonging to the alkyl sulfate group.[1] It is the salt formed from the neutralization of lauryl sulfate with monoethanolamine (MEA).[2][3] This modification from the more common sodium lauryl sulfate (SLS) imparts distinct physicochemical properties, including enhanced solubility and mildness, making it a valuable ingredient in a wide array of applications, particularly in the cosmetic and pharmaceutical industries.[1][2] This technical guide provides a comprehensive overview of MEA-Lauryl Sulfate, including its chemical and physical properties, synthesis, mechanism of action, applications, and detailed experimental protocols for its analysis and safety assessment.
Physicochemical Properties
MEA-Lauryl Sulfate is characterized by its amphiphilic nature, possessing both a hydrophobic lauryl alkyl chain and a hydrophilic sulfate-MEA head group.[4] This structure is fundamental to its surface-active properties.
| Property | Value | Reference |
| CAS Number | 4722-98-9 | [2] |
| Molecular Formula | C₁₄H₃₃NO₅S | [4] |
| Molecular Weight | 327.48 g/mol | [5] |
| Appearance | Clear to slightly yellow liquid | [2] |
| Solubility | Soluble in water | [2] |
| Density | Approximately 1.03 g/mL | [1] |
| pH (of commercial solutions) | 3.0 - 4.0 | [1] |
Synthesis
The synthesis of Monoethanolamine Lauryl Sulfate is a multi-step process involving the sulfation of lauryl alcohol followed by neutralization with monoethanolamine.[3]
Synthesis Workflow
Experimental Protocol: Synthesis
-
Sulfation of Lauryl Alcohol: Lauryl alcohol is reacted with a sulfating agent, such as sulfur trioxide (SO₃) or chlorosulfonic acid, under controlled temperature conditions to produce lauryl sulfuric acid.[2]
-
Neutralization: The resulting lauryl sulfuric acid is then neutralized with monoethanolamine (MEA) in a stoichiometric ratio to form the this compound salt.[3]
-
Purification: The crude product undergoes purification steps, such as washing and filtration, to remove any unreacted starting materials and by-products.[2][3]
Mechanism of Action as a Surfactant
As a surfactant, MEA-Lauryl Sulfate reduces the surface tension between water and oily substances, allowing them to be washed away.[2] This is achieved through the formation of micelles.
Micelle Formation and Cleaning Action
References
In-Depth Technical Guide: Thermal Degradation Profile of Monoethanolamine Lauryl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal degradation profile of monoethanolamine lauryl sulfate (B86663) (MELS). Due to a lack of extensive direct studies on MELS, this guide synthesizes information from related alkyl sulfate surfactants, namely sodium lauryl sulfate (SLS) and ammonium (B1175870) lauryl sulfate (ALS), to project a probable degradation pathway and thermal behavior for MELS. This document includes detailed experimental protocols for key analytical techniques, quantitative data from analogous compounds presented in structured tables, and visualizations of experimental workflows and potential degradation pathways to aid in the understanding of the thermal stability of this widely used surfactant.
Introduction
Monoethanolamine lauryl sulfate (MELS) is an anionic surfactant utilized in a variety of cosmetic and personal care formulations for its excellent foaming and cleansing properties.[1] The thermal stability of MELS is a critical parameter for formulation scientists and manufacturing professionals, as it dictates processing temperatures, storage conditions, and the potential formation of degradation byproducts that could impact product safety and efficacy. Understanding the thermal degradation profile is essential for ensuring product quality and stability throughout its lifecycle.
This guide will explore the thermal degradation of MELS through the lens of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), providing researchers with the necessary protocols and comparative data to anticipate its behavior at elevated temperatures.
Predicted Thermal Degradation Profile of this compound
Direct, publicly available data on the specific thermal degradation temperatures and products of this compound is limited. However, by examining the thermal behavior of structurally similar alkyl sulfate surfactants, a predictive profile can be constructed.
It is anticipated that the thermal degradation of MELS will proceed in a multi-stage process. The initial stage would likely involve the loss of the monoethanolamine counter-ion, followed by the decomposition of the lauryl sulfate chain at higher temperatures. The presence of the ethanolamine (B43304) moiety may influence the degradation pathway compared to surfactants with inorganic counter-ions like sodium or ammonium.
Quantitative Data for Structurally Related Surfactants
To provide a quantitative context for the expected thermal stability of MELS, the following tables summarize the thermal degradation data for sodium lauryl sulfate (SLS) and ammonium lauryl sulfate (ALS).
Table 1: Thermal Events for Sodium Lauryl Sulfate (SLS) from Differential Scanning Calorimetry (DSC)
| Thermal Event | Temperature (°C) | Reference |
| Dehydration | 103.9 | [2] |
| Melting/Decomposition | 111.1 | [2] |
| Decomposition | 200.8 | [2] |
Table 2: Thermal Stability of Ammonium Lauryl Sulfate (ALS)
| Condition | Observation | Reference |
| Temperature > 40°C | Decomposition occurs | [3][4] |
| Acidic Conditions (pH < 5) | Decomposition occurs | [3][4] |
Predicted Degradation Products
Upon thermal decomposition, MELS is likely to yield a range of smaller molecules. Based on pyrolysis studies of sodium lauryl sulfate, which show the formation of C12-C14 alkenes and alcohols, the lauryl sulfate chain of MELS is expected to fragment similarly.[5] The monoethanolamine portion would likely degrade to ammonia (B1221849) and other nitrogen-containing compounds.
Table 3: Potential Thermal Degradation Products of MELS
| MELS Component | Predicted Degradation Products |
| Lauryl Sulfate Chain | Dodecene, Dodecanol, Sulfur Oxides |
| Monoethanolamine | Ammonia, Ethanol, Other amines |
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which MELS undergoes mass loss due to decomposition.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of MELS into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).
-
Purge Gas: Use an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of degradation and the temperatures of maximum mass loss rate (from the derivative of the TGA curve).
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these events.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of MELS into a hermetically sealed aluminum pan. An empty, sealed aluminum pan will be used as a reference.
-
Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Heating Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 400°C at a heating rate of 10°C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic peaks corresponding to thermal events.
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the thermal analysis of this compound.
Postulated Degradation Signaling Pathway
The following diagram illustrates a simplified, postulated pathway for the thermal degradation of this compound.
Conclusion
References
molecular weight and formula of monoethanolamine lauryl sulfate
This guide provides a comprehensive overview of monoethanolamine lauryl sulfate (B86663), a widely utilized anionic surfactant. It is intended for researchers, scientists, and professionals in drug development and formulation who require detailed information on its chemical and physical properties, synthesis, and structure.
Core Properties of Monoethanolamine Lauryl Sulfate
This compound is an organic salt formed by the reaction of monoethanolamine with lauryl sulfuric acid.[1] It is valued in numerous applications, particularly in personal care and cosmetic products, for its excellent surfactant properties, including cleansing, foaming, and emulsifying actions.[1][2][3][4] The molecule's amphiphilic nature, possessing both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail, allows it to reduce the surface tension between oil and water, facilitating the removal of dirt and oil.[2]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source |
| Molecular Formula | C14H33NO5S | [1][2][5] |
| Molecular Weight | 327.48 g/mol | [1][5][6][7] |
| CAS Number | 4722-98-9 | [1][2][5] |
| IUPAC Name | 2-hydroxyethylazanium; dodecyl sulfate | [1] |
| Density | Approximately 1.03 g/mL | [3] |
| pH (of a solution) | 3.0 to 4.0 | [3] |
Experimental Protocols
Synthesis of this compound
The industrial synthesis of this compound is a multi-step process that involves the sulfation of lauryl alcohol followed by neutralization with monoethanolamine.[1]
1. Sulfation of Lauryl Alcohol:
-
Reactants: Dodecanol (lauryl alcohol) and a sulfonating agent (e.g., chlorosulfonic acid or sulfur trioxide).
-
Procedure: Dodecanol is reacted with the sulfonating agent under controlled temperature conditions to produce lauryl sulfuric acid and a byproduct (e.g., hydrogen chloride if chlorosulfonic acid is used). The reaction is highly exothermic and requires careful temperature management to prevent unwanted side reactions and degradation of the product.
-
Byproduct Removal: If hydrogen chloride is produced, it is typically removed by vacuum stripping.[8]
2. Neutralization:
-
Reactants: Lauryl sulfuric acid and monoethanolamine.
-
Procedure: The lauryl sulfuric acid is carefully neutralized with an aqueous solution of monoethanolamine. The reaction is carried out with constant stirring and cooling to control the exothermic neutralization process. The pH of the resulting solution is adjusted to the desired range.
3. Purification:
-
The final product may undergo further purification steps to remove any unreacted starting materials or byproducts, ensuring the desired quality and purity for its intended application.[1]
Visualizations
Chemical Structure of this compound
The following diagram illustrates the ionic interaction between the lauryl sulfate anion and the monoethanolammonium cation.
Caption: Ionic structure of this compound.
Experimental Workflow for Synthesis
This diagram outlines the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis process.
References
- 1. Buy this compound (EVT-404610) | 4722-98-9 [evitachem.com]
- 2. CAS 4722-98-9: Monoethanolamine-lauryl sulfate [cymitquimica.com]
- 3. MEA-Lauryl Sulfate - PCC Group Product Portal [products.pcc.eu]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. This compound | C14H33NO5S | CID 78449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. MEA-lauryl sulfate, 4722-98-9 [thegoodscentscompany.com]
- 8. RU2271351C1 - Method for preparing sodium lauryl sulfate - Google Patents [patents.google.com]
Amphiphilic Properties of Monoethanolamine Lauryl Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoethanolamine lauryl sulfate (B86663) (MELS) is an anionic surfactant valued for its emulsifying, foaming, and cleansing properties.[1][2] Its amphiphilic nature, possessing both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail, governs its behavior in aqueous and oil-based systems. This technical guide provides an in-depth overview of the core amphiphilic properties of MELS, details experimental protocols for their determination, and presents visualizations of key concepts. MELS is utilized in a variety of applications, including personal care products and industrial formulations.[2][3]
Core Amphiphilic Properties
The dual chemical nature of MELS drives its surface activity and self-assembly in solution. The molecule consists of a long, hydrophobic lauryl (dodecyl) alkyl chain and a hydrophilic sulfate group, neutralized with monoethanolamine.[1][3] This structure allows MELS to reduce the surface tension of water and form micelles.[4][5]
Quantitative Data
Precise, experimentally verified quantitative data for monoethanolamine lauryl sulfate is not consistently available across scientific literature. However, the following table summarizes the available information and provides context for its key amphiphilic properties.
| Property | Value/Range | Description |
| Critical Micelle Concentration (CMC) | 0.08–0.12 mmol/L | The concentration at which MELS monomers in a solution begin to self-assemble into micelles. This is a critical parameter for detergency and solubilization. |
| Surface Tension at CMC | Data not available | The surface tension of an aqueous solution at and above the CMC. This value typically represents the minimum surface tension achievable with the surfactant. |
| Hydrophilic-Lipophilic Balance (HLB) | Data not available | An empirical value indicating the degree of hydrophilicity or lipophilicity of the surfactant. It is used to predict the emulsifying properties of the surfactant. |
| Molecular Weight | ~327.48 g/mol | The mass of one mole of the MELS compound.[4] |
| Appearance | Clear to slightly yellow liquid | Physical state at room temperature.[2] |
| Solubility | Soluble in water | MELS readily dissolves in aqueous solutions.[2] |
Experimental Protocols
The determination of the amphiphilic properties of surfactants like MELS involves a variety of established experimental techniques. The following sections detail the methodologies for measuring the critical micelle concentration and surface tension.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental characteristic of a surfactant and can be determined by observing the change in a physical property of the surfactant solution as a function of its concentration.[6][7]
Principle: The surface tension of a surfactant solution decreases as the concentration increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and further additions of the surfactant lead to the formation of micelles in the bulk solution, resulting in a plateau or a significant change in the slope of the surface tension versus concentration curve.[8][9]
Methodology:
-
Preparation of Stock Solution: A concentrated stock solution of MELS is prepared in deionized water.
-
Serial Dilutions: A series of solutions with decreasing concentrations of MELS are prepared from the stock solution.
-
Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Data Analysis: The surface tension values are plotted against the logarithm of the MELS concentration. The CMC is determined from the point of intersection of the two linear regions of the plot.[10]
Principle: For ionic surfactants like MELS, the equivalent conductivity of the solution changes with concentration. Below the CMC, the conductivity is primarily due to the movement of individual surfactant monomers and their counter-ions. Above the CMC, the formation of larger, slower-moving micelles leads to a decrease in the slope of the conductivity versus concentration plot.[6]
Methodology:
-
Solution Preparation: A series of MELS solutions of varying concentrations are prepared in deionized water.
-
Conductivity Measurement: The electrical conductivity of each solution is measured using a calibrated conductivity meter at a constant temperature.
-
Data Analysis: The conductivity is plotted against the MELS concentration. The CMC is identified as the concentration at which a distinct break in the slope of the plot occurs.
Surface Tension Measurement (Du Noüy Ring Method)
Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. This force is directly related to the surface tension of the liquid.[11]
Methodology:
-
Instrument Calibration: The tensiometer is calibrated according to the manufacturer's instructions.
-
Sample Preparation: The MELS solution of a specific concentration is placed in a clean vessel.
-
Measurement:
-
The platinum ring is thoroughly cleaned and flamed to remove any contaminants.
-
The ring is immersed in the solution.
-
The ring is slowly pulled upwards through the liquid-air interface.
-
The force required to detach the ring from the surface is recorded.
-
-
Calculation: The surface tension (γ) is calculated from the measured force (F) and the radius of the ring (R) using the appropriate correction factors.
Visualizations
The following diagrams illustrate key concepts related to the amphiphilic properties of this compound.
Figure 1: Molecular structure of this compound.
Figure 2: Micelle formation above the Critical Micelle Concentration (CMC).
Figure 3: Experimental workflow for CMC determination by surface tension.
References
- 1. The Response Surface Methodology for Assessment of HLB Values of Mixtures of Non-Ionic Surfactants Using Parameters from Their π-A Isotherms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. View Attachment [cir-reports.cir-safety.org]
- 3. CAS 4722-98-9: Monoethanolamine-lauryl sulfate [cymitquimica.com]
- 4. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 5. pharmajournal.net [pharmajournal.net]
- 6. chemijournal.com [chemijournal.com]
- 7. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sodium Lauryl Sulfate | C12H25NaO4S | CID 3423265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. MEA-Lauryl Sulfate - PCC Group Product Portal [products.pcc.eu]
- 10. A review on sodium lauryl sulphate- a surfactant [wisdomlib.org]
- 11. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Solubilization Using Monoethanolamine Lauryl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoethanolamine Lauryl Sulfate (B86663) (MLS) is an anionic surfactant increasingly recognized for its utility in protein solubilization.[1] As a milder alternative to harsher detergents like Sodium Dodecyl Sulfate (SDS), MLS offers a balance between effective solubilization and the preservation of protein integrity, a critical consideration in drug development and proteomics research.[1][2] This document provides detailed application notes and protocols for the use of MLS in the solubilization of various protein types, including those sequestered in inclusion bodies and embedded within cellular membranes.
MLS, a salt derived from lauryl sulfate and monoethanolamine, possesses an amphiphilic structure with a hydrophobic alkyl chain and a hydrophilic headgroup.[2] This structure enables it to disrupt hydrophobic interactions within protein aggregates and between proteins and lipids, facilitating their dissolution in aqueous buffers.[3] Its properties make it a versatile tool for cell lysis, protein extraction, and the preparation of protein samples for downstream applications such as chromatography and electrophoresis.[4][5][6]
Properties of Monoethanolamine Lauryl Sulfate
Understanding the physicochemical properties of MLS is crucial for optimizing solubilization protocols. Key parameters are summarized in the table below, with comparative data for the widely used anionic detergent, Sodium Dodecyl Sulfate (SDS).
| Property | This compound (MLS) | Sodium Dodecyl Sulfate (SDS) | Reference |
| Chemical Formula | C14H33NO5S | C12H25NaO4S | [7] |
| Molecular Weight | ~327.48 g/mol | ~288.38 g/mol | [7] |
| Type | Anionic Surfactant | Anionic Surfactant | [3] |
| Appearance | Liquid | Solid | [7] |
| Key Characteristics | Milder than SDS, good foaming and emulsifying properties.[1] | Strong denaturing agent, widely used in SDS-PAGE.[3] | |
| Common Applications | Cosmetics, potential for protein solubilization where milder conditions are preferred.[1] | Cell lysis, protein electrophoresis, solubilization of inclusion bodies.[3][8] |
Experimental Protocols
The following protocols provide a starting point for the use of MLS in protein solubilization. Optimization of parameters such as detergent concentration, pH, ionic strength, and temperature is recommended for each specific protein and application.[9]
Protocol 1: General Cell Lysis and Extraction of Soluble Proteins
This protocol is suitable for the extraction of cytoplasmic proteins from cultured mammalian or bacterial cells.
Materials:
-
Cell pellet
-
Phosphate-Buffered Saline (PBS), ice-cold
-
MLS Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% (w/v) MLS, 1 mM EDTA
-
Protease inhibitor cocktail
-
Microcentrifuge
-
Cell scraper (for adherent cells)
Procedure:
-
Cell Harvesting: For adherent cells, wash with ice-cold PBS, then scrape cells into a fresh tube. For suspension cells, centrifuge the culture and discard the supernatant.
-
Washing: Resuspend the cell pellet in ice-cold PBS and centrifuge at 500 x g for 5 minutes. Discard the supernatant. Repeat this step twice.
-
Lysis: Resuspend the cell pellet in MLS Lysis Buffer supplemented with a protease inhibitor cocktail. A typical ratio is 1 mL of buffer per 10^7 cells.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to facilitate lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, containing the solubilized proteins, to a new pre-chilled tube for downstream analysis.
Protocol 2: Solubilization of Membrane Proteins
This protocol is designed for the extraction of proteins embedded in cellular membranes. The optimal concentration of MLS may need to be determined empirically, typically starting from 1% to 5% (w/v).
Materials:
-
Isolated cell membranes
-
Membrane Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 10% glycerol, 1-5% (w/v) MLS
-
Protease inhibitor cocktail
-
Ultracentrifuge
Procedure:
-
Membrane Preparation: Isolate cell membranes using standard subcellular fractionation techniques.
-
Solubilization: Resuspend the membrane pellet in Membrane Solubilization Buffer containing a protease inhibitor cocktail. The protein-to-detergent ratio is a critical parameter to optimize.
-
Incubation: Incubate the suspension at 4°C for 1-2 hours with gentle agitation (e.g., end-over-end rotation).
-
Clarification: Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet unsolubilized membrane fragments.
-
Supernatant Collection: The supernatant contains the solubilized membrane proteins. Carefully collect it for further purification or analysis.
Protocol 3: Solubilization of Inclusion Bodies
This protocol outlines the use of MLS for the solubilization of recombinant proteins expressed as inclusion bodies in bacteria.
Materials:
-
Isolated inclusion bodies
-
Inclusion Body Wash Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1% Triton X-100
-
Inclusion Body Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1-2% (w/v) MLS, 5 mM DTT
-
Centrifuge
Procedure:
-
Inclusion Body Isolation: Isolate inclusion bodies from the cell lysate by centrifugation.[10]
-
Washing: Wash the inclusion body pellet with Inclusion Body Wash Buffer to remove contaminating proteins and lipids.[1][10] Centrifuge and discard the supernatant. Repeat the wash step.
-
Solubilization: Resuspend the washed inclusion bodies in Inclusion Body Solubilization Buffer.
-
Incubation: Incubate at room temperature for 1-2 hours with stirring. Sonication can be used to aid solubilization.
-
Clarification: Centrifuge at 15,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.
-
Renaturation: The solubilized protein in the supernatant is now ready for downstream refolding procedures.
Visualizations
Experimental Workflow for Protein Solubilization
Caption: General workflow for protein solubilization using MLS.
Logical Relationship in Membrane Protein Extraction
Caption: MLS micelles facilitate the extraction of membrane proteins.
Conclusion
This compound is a promising detergent for a range of protein solubilization applications. Its milder nature compared to traditional anionic detergents like SDS may offer advantages in preserving the structural and functional integrity of target proteins. The protocols provided herein serve as a robust starting point for researchers. However, empirical optimization is key to achieving maximal solubilization efficiency and protein recovery for each specific experimental system. Further research and comparative studies will continue to elucidate the full potential of MLS in the fields of biochemistry, proteomics, and drug development.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Protocol to test the utility of detergents for E. coli membrane protein extraction and delipidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 4. Cell Lysis Detergents | Fisher Scientific [fishersci.ca]
- 5. Cell Lysis Buffers | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 7. This compound | C14H33NO5S | CID 78449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 9. Engineering inclusion bodies for non denaturing extraction of functional proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
Application Notes and Protocols for Cell Lysis Using MEA-Lauryl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell lysis is a critical first step in the isolation and analysis of intracellular molecules such as proteins and nucleic acids. The choice of detergent is paramount as it dictates the efficiency of cell membrane disruption and the integrity of the extracted components. Monoethanolamine (MEA)-lauryl sulfate (B86663) is an anionic surfactant known for its moderate denaturing properties, offering a potential alternative to harsher detergents like sodium dodecyl sulfate (SDS). Its milder nature may be advantageous in applications where preserving protein structure and function is desirable.[1][2] This document provides a detailed protocol for utilizing MEA-lauryl sulfate for cell lysis and discusses its compatibility with common downstream applications.
Mechanism of Action
MEA-lauryl sulfate, like other anionic detergents, disrupts the cell membrane by solubilizing the lipid bilayer and proteins.[3][4][5] The amphipathic nature of the detergent molecules allows them to integrate into the cell membrane. The hydrophobic tails interact with the lipid core of the membrane, while the hydrophilic heads associate with the aqueous environment. This process disrupts the native membrane structure, leading to the formation of micelles that incorporate membrane lipids and proteins, ultimately causing cell lysis and the release of intracellular contents.[3][6]
Caption: Experimental workflow for cell lysis using MEA-lauryl sulfate.
Data Presentation: Comparison of Detergent Properties
The selection of a detergent for cell lysis depends on the specific requirements of the experiment, such as the cell type and the intended downstream applications. The following table provides a qualitative comparison of MEA-lauryl sulfate with other commonly used detergents.
| Detergent | Type | Denaturing Potential | Typical Use Concentration | Advantages | Disadvantages |
| MEA-Lauryl Sulfate | Anionic | Moderate | 0.1 - 1.0% | Potentially milder than SDS, good for solubilization. | Limited data on specific applications, may still denature some proteins. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | Strong | 0.1 - 1.0% | Highly effective for complete cell lysis and protein denaturation.[3][4] | Denatures most proteins, can interfere with some downstream assays.[7] |
| Triton™ X-100 | Non-ionic | Low (Non-denaturing) | 0.1 - 1.0% | Mild, preserves protein structure and activity.[1][3] | Less effective for complete lysis of some cell types. |
| CHAPS | Zwitterionic | Low (Non-denaturing) | 0.1 - 1.0% | Mild, useful for solubilizing membrane proteins while maintaining function.[1][4] | Can be more expensive than other detergents. |
Experimental Protocols
Preparation of MEA-Lauryl Sulfate Lysis Buffer (1X)
Materials:
-
Tris-HCl, pH 7.4
-
NaCl
-
EDTA
-
MEA-lauryl sulfate (10% stock solution)
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail (optional)
-
Nuclease-free water
Procedure:
-
To prepare 100 mL of 1X lysis buffer, combine the following in a sterile, nuclease-free container:
-
5 mL of 1M Tris-HCl, pH 7.4 (final concentration: 50 mM)
-
3 mL of 5M NaCl (final concentration: 150 mM)
-
0.2 mL of 0.5M EDTA, pH 8.0 (final concentration: 1 mM)
-
10 mL of 10% MEA-lauryl sulfate (final concentration: 1.0%)
-
Nuclease-free water to 100 mL
-
-
Mix thoroughly by inversion.
-
Store the buffer at 4°C.
-
Immediately before use, add protease and phosphatase inhibitors to the required volume of lysis buffer according to the manufacturer's instructions.
Cell Lysis Protocol for Adherent Mammalian Cells
Materials:
-
Cultured adherent mammalian cells (e.g., HeLa, HEK293)
-
Phosphate-buffered saline (PBS), ice-cold
-
MEA-Lauryl Sulfate Lysis Buffer (1X), ice-cold
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Grow cells to 70-80% confluency in a culture dish.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
Add an appropriate volume of ice-cold 1X MEA-Lauryl Sulfate Lysis Buffer to the plate (e.g., 500 µL for a 10 cm dish).
-
Incubate the plate on ice for 5-10 minutes.
-
Using a pre-chilled cell scraper, scrape the cells from the surface of the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the lysate gently for 10-15 seconds.
-
Incubate the lysate on ice for an additional 10-20 minutes.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube, avoiding the pellet of cellular debris.
-
The lysate is now ready for downstream applications or can be stored at -80°C.
Cell Lysis Protocol for Suspension Mammalian Cells
Materials:
-
Cultured suspension mammalian cells (e.g., Jurkat, K562)
-
Phosphate-buffered saline (PBS), ice-cold
-
MEA-Lauryl Sulfate Lysis Buffer (1X), ice-cold
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and resuspend the cell pellet in ice-cold PBS.
-
Pellet the cells again by centrifugation at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant completely.
-
Resuspend the cell pellet in an appropriate volume of ice-cold 1X MEA-Lauryl Sulfate Lysis Buffer (e.g., 100 µL per 1-5 million cells).
-
Vortex gently for 10-15 seconds.
-
Incubate the lysate on ice for 20-30 minutes, with occasional gentle vortexing.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube.
-
The lysate is now ready for downstream applications or can be stored at -80°C.
Downstream Application Compatibility
Protein Quantification:
-
BCA Assay: Anionic detergents like MEA-lauryl sulfate are generally compatible with the bicinchoninic acid (BCA) protein assay, though it is always recommended to perform a compatibility test with your specific lysis buffer.[8][9][10] High concentrations of detergents can interfere with the assay, so it may be necessary to dilute the lysate.
-
Bradford Assay: The Bradford assay is generally not compatible with most detergents, including anionic surfactants, as they can interfere with the dye-binding mechanism.[10]
Immunoassays (e.g., Western Blot, ELISA):
-
The moderate denaturing properties of MEA-lauryl sulfate should be considered. While it may be suitable for detecting many proteins by western blot, it could potentially alter epitopes recognized by certain antibodies in enzyme-linked immunosorbent assays (ELISAs) where native protein conformation is important. Optimization and validation for each specific antibody and application are crucial.
Nucleic Acid Analysis:
-
Anionic detergents can be used for DNA and RNA extraction. However, the presence of detergents in the final sample can inhibit downstream enzymatic reactions such as PCR and reverse transcription.[11] Therefore, it is essential to include purification steps to remove MEA-lauryl sulfate before performing such analyses. The integrity of RNA should be assessed after lysis and purification, as some detergents can contribute to RNA degradation.[12][13]
Logical Relationships in Protocol Selection
Caption: Key considerations for selecting and optimizing a cell lysis protocol.
Conclusion
MEA-lauryl sulfate presents a viable, milder alternative to strong anionic detergents for cell lysis. The provided protocols offer a starting point for researchers to explore its utility in their specific applications. As with any new reagent, empirical testing and optimization are essential to achieve the desired lysis efficiency and compatibility with downstream analyses. Further characterization of its effects on a wider range of proteins and cellular components will help to fully establish its role in routine laboratory procedures.
References
- 1. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 2. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. 細胞溶解およびタンパク質抽出用の界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Chemical Methods for Lysing Biological Samples [opsdiagnostics.com]
- 5. Current techniques for single-cell lysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4058510A - Process for separating sodium lauryl sulfate (SLS) from a SLS/protein complex - Google Patents [patents.google.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. heruibio.com:9030 [heruibio.com:9030]
- 9. benchchem.com [benchchem.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Colorimetric quantitation of trace amounts of sodium lauryl sulfate in the presence of nucleic acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RNA integrity and quantification [gene-quantification.de]
- 13. Methods of RNA Quality Assessment [promega.com]
Application of Monoethanolamine Lauryl Sulfate in Emulsion Polymerization: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Monoethanolamine lauryl sulfate (B86663) (MELS) is an anionic surfactant that serves as a highly effective emulsifier in emulsion polymerization processes. Its unique properties, stemming from the monoethanolamine counter-ion, offer distinct advantages in the synthesis of various polymer latexes, including acrylics, vinyl acetates, and styrene-butadiene copolymers. These polymers are integral to a wide array of applications, from paints and adhesives to drug delivery systems. This document provides detailed application notes and experimental protocols for the use of MELS in emulsion polymerization, targeted at professionals in research and development.
Key Applications and Advantages
Monoethanolamine lauryl sulfate is utilized in emulsion polymerization to:
-
Facilitate Emulsification: MELS reduces the interfacial tension between the monomer and the aqueous phase, enabling the formation of a stable emulsion of monomer droplets.
-
Control Particle Nucleation and Growth: By forming micelles that act as loci for polymerization, MELS influences the number and size of the resulting polymer particles.
-
Ensure Latex Stability: The surfactant adsorbs onto the surface of the polymer particles, providing electrostatic stabilization that prevents coagulation and ensures the long-term stability of the latex.
Compared to the more commonly used sodium lauryl sulfate (SLS), MELS exhibits a lower critical micelle concentration (CMC), meaning it can form micelles and initiate polymerization at lower concentrations. The bulkier monoethanolamine counter-ion can also influence micelle size and packing, potentially affecting polymerization kinetics and final polymer properties.
Quantitative Data Summary
The selection of a surfactant and its concentration is a critical parameter in emulsion polymerization, directly impacting the final properties of the polymer latex. Below is a comparative summary of key properties for lauryl sulfate surfactants with different counter-ions.
| Property | Sodium Salt (SLS) | Triethanolamine Salt | Monoethanolamine Salt (MELS) |
| pH (10% Aqueous Solution) | 9.5–10.5 | 7.0–8.5 | 3.0–8.0 |
| Cloud Point (°C) | >25 | 10–15 | <5 |
| Foam Volume (mL) | 450 | 550 | 600 |
| Critical Micelle Concentration (mmol/L) | 0.15 | 0.12 | 0.08–0.12 |
This data is compiled from publicly available product information.
The following table illustrates the expected trends in polymer properties with increasing concentrations of MELS in a typical emulsion polymerization system. This data is illustrative and should be confirmed experimentally for specific monomer systems and reaction conditions.
| MELS Concentration (wt% based on monomer) | Average Particle Size (nm) | Monomer Conversion (%) | Latex Viscosity (cP) | Coagulum Content (%) |
| 1.0 | 150 - 200 | 90 - 95 | 50 - 100 | < 0.5 |
| 2.0 | 100 - 150 | > 95 | 100 - 200 | < 0.2 |
| 3.0 | 50 - 100 | > 98 | 200 - 400 | < 0.1 |
Experimental Protocols
The following protocols provide a general framework for conducting emulsion polymerization using MELS. These should be considered as starting points and may require optimization for specific monomers and desired polymer characteristics.
Protocol 1: Batch Emulsion Polymerization of an Acrylic Monomer (e.g., Methyl Methacrylate)
This protocol describes a simple batch process suitable for laboratory-scale synthesis.
Materials:
-
Methyl Methacrylate (B99206) (MMA), inhibitor removed
-
This compound (MELS)
-
Potassium Persulfate (KPS)
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
Equipment:
-
Jacketed glass reactor with a condenser, nitrogen inlet, and mechanical stirrer
-
Heating mantle or water bath
-
Syringe or addition funnel
-
Thermometer
Procedure:
-
Reactor Setup: Assemble the reactor and purge with nitrogen for at least 30 minutes to remove oxygen. Maintain a gentle nitrogen blanket throughout the reaction.
-
Aqueous Phase Preparation: In a separate beaker, dissolve MELS (e.g., 2.0 g) and sodium bicarbonate (0.5 g) in deionized water (200 mL).
-
Charging the Reactor: Transfer the aqueous solution to the reactor and begin stirring at a moderate speed (e.g., 200-300 rpm). Heat the reactor to the desired reaction temperature (e.g., 70-80°C).
-
Initiator Addition: Once the reactor reaches the target temperature, add the initiator, potassium persulfate (e.g., 0.5 g dissolved in a small amount of deionized water), to the reactor.
-
Monomer Addition: Immediately after adding the initiator, add the inhibitor-free methyl methacrylate (e.g., 100 g) to the reactor. This can be done as a single shot or fed over a short period.
-
Polymerization: Maintain the reaction temperature and stirring for a set period (e.g., 2-4 hours) to allow for high monomer conversion.
-
Cooling and Filtration: After the polymerization is complete, cool the reactor to room temperature. Filter the resulting latex through a fine mesh to remove any coagulum.
-
Characterization: Characterize the final latex for properties such as solid content, particle size, viscosity, and monomer conversion.
Protocol 2: Seeded Semi-Continuous Emulsion Polymerization of a Styrene-Butadiene Copolymer
This protocol is a more advanced method used to achieve better control over particle size and polymer morphology.
Materials:
-
Styrene, inhibitor removed
-
Butadiene
-
This compound (MELS)
-
Potassium Persulfate (KPS)
-
Deionized Water
-
Seed Latex (pre-made or from a previous batch)
Equipment:
-
Pressurized reactor system equipped for handling butadiene
-
Monomer and initiator feed pumps
-
Standard emulsion polymerization reactor setup as in Protocol 1
Procedure:
-
Seed Latex Preparation (if necessary): Prepare a seed latex using a batch process similar to Protocol 1 with a high MELS concentration to generate small initial particles.
-
Reactor Charging: Charge the reactor with deionized water, a portion of the MELS, and the seed latex. Purge with nitrogen and heat to the reaction temperature (e.g., 50-70°C).
-
Initiator Solution Preparation: Prepare an aqueous solution of potassium persulfate.
-
Monomer Emulsion Preparation: In a separate vessel, prepare a pre-emulsion of styrene, the remaining MELS, and deionized water by stirring vigorously.
-
Initiation: Add a portion of the initiator solution to the reactor.
-
Monomer and Initiator Feeds: Begin the continuous feeds of the monomer pre-emulsion, liquid butadiene, and the remaining initiator solution into the reactor over a period of several hours (e.g., 3-5 hours).
-
Post-Polymerization: After the feeds are complete, maintain the reaction temperature for an additional period (e.g., 1-2 hours) to ensure high monomer conversion.
-
Cooling and Degassing: Cool the reactor and safely vent any unreacted butadiene.
-
Filtration and Characterization: Filter the latex and characterize its properties as described in Protocol 1.
Visualizing the Process and Mechanism
The following diagrams illustrate the key stages and relationships in emulsion polymerization facilitated by this compound.
Caption: Experimental workflow for a typical emulsion polymerization process.
Caption: Role of MELS in micelle formation and particle stabilization.
Application of Monoethanolamine Lauryl Sulfate in Nanoparticle Synthesis: A Review of Current Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoethanolamine lauryl sulfate (B86663) (MELS) is an anionic surfactant known for its emulsifying and stabilizing properties, primarily utilized in the cosmetics and personal care industries.[1][2] Its potential application as a surfactant in the synthesis of nanoparticles, particularly for drug delivery applications, is an area of emerging interest. Surfactants play a critical role in nanoparticle synthesis by controlling particle size, morphology, and stability.[3][4][5] They function by forming micelles that act as nanoreactors, influencing nucleation and growth processes, and preventing agglomeration of the synthesized nanoparticles.[5] This document aims to provide a comprehensive overview of the available information on the use of MELS in nanoparticle synthesis, including potential protocols and characterization data.
Current State of Research
Despite the widespread use of other anionic surfactants like sodium lauryl sulfate (SLS) in nanoparticle synthesis,[3][6] specific and detailed research on the application of monoethanolamine lauryl sulfate (MELS) is currently limited in publicly available scientific literature and patents. While the fundamental principles of surfactant-mediated nanoparticle synthesis can be extrapolated, the direct evidence and established protocols for MELS remain scarce.
One related study investigated the use of monoethanolamine (MEA) in conjunction with iron oxide nanoparticles for CO2 capture.[7][8] However, this research focuses on the application of the final nanoparticle formulation rather than the use of a lauryl sulfate salt of monoethanolamine as a surfactant during the synthesis process itself.
Patents related to nanoparticle synthesis for drug delivery occasionally mention lauryl sulfates as a class of potential surfactants.[3][9] For instance, a patent on nanoparticles for drug delivery describes the use of sodium lauryl sulfate in a microemulsion polymerization technique.[3] Another patent discusses nanoparticles with covalently bound surfactants for drug delivery, which could theoretically include derivatives of lauryl sulfate.[9] However, these documents do not provide specific experimental details or quantitative data for the use of MELS.
Theoretical Application and Generalized Protocols
Based on the known properties of anionic surfactants in nanoparticle synthesis, a hypothetical protocol for the use of MELS can be proposed. This generalized approach is derived from established methods using similar surfactants, such as SLS.
Generalized Experimental Protocol: Nanoparticle Synthesis via Microemulsion
This protocol outlines a general procedure for synthesizing nanoparticles using a microemulsion technique, where MELS could theoretically be employed as the surfactant.
Materials:
-
Metal precursor (e.g., silver nitrate (B79036) for silver nanoparticles)
-
Reducing agent (e.g., sodium borohydride)
-
This compound (MELS) as the surfactant
-
Organic solvent (e.g., hexane)
-
Aqueous phase (deionized water)
-
Co-surfactant (e.g., butanol), if necessary
Procedure:
-
Microemulsion Preparation:
-
Prepare an aqueous solution of the metal precursor.
-
In a separate container, prepare a microemulsion by mixing the organic solvent, MELS, and potentially a co-surfactant.
-
Add the aqueous metal precursor solution to the microemulsion and stir vigorously to form a stable water-in-oil microemulsion.
-
-
Reduction:
-
Prepare an aqueous solution of the reducing agent.
-
Add the reducing agent solution dropwise to the microemulsion containing the metal precursor while maintaining vigorous stirring.
-
The reduction reaction will occur within the micelles, leading to the formation of nanoparticles.
-
-
Nanoparticle Recovery and Purification:
-
After the reaction is complete, the nanoparticles can be precipitated by adding a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
The precipitated nanoparticles are then collected by centrifugation.
-
Wash the nanoparticles multiple times with an appropriate solvent (e.g., ethanol (B145695) and then water) to remove any unreacted precursors, surfactant, and byproducts.
-
Dry the purified nanoparticles under vacuum.
-
Characterization:
The synthesized nanoparticles would then be characterized using standard techniques to determine their physical and chemical properties.
Data Presentation
Due to the absence of specific experimental data for nanoparticle synthesis using MELS, the following table presents a template of the quantitative data that would be crucial for characterizing such nanoparticles. This serves as a guide for researchers who may explore the use of MELS in their work.
| Parameter | Description | Desired Outcome/Significance |
| Particle Size (nm) | The average hydrodynamic diameter of the nanoparticles, typically measured by Dynamic Light Scattering (DLS). | Crucial for cellular uptake, biodistribution, and drug release kinetics. |
| Polydispersity Index (PDI) | A measure of the heterogeneity of particle sizes in the sample. A value below 0.3 is generally considered acceptable. | Indicates the uniformity of the nanoparticle population, which is important for reproducibility. |
| Zeta Potential (mV) | The measure of the surface charge of the nanoparticles, indicating their stability in a colloidal suspension. | Higher absolute values (e.g., > ±30 mV) suggest better stability against aggregation. |
| Encapsulation Efficiency (%) | The percentage of the drug that is successfully entrapped within the nanoparticles. | A key parameter for determining the therapeutic dose and efficacy of the drug delivery system. |
| Drug Loading (%) | The weight percentage of the drug relative to the total weight of the nanoparticle. | Determines the amount of drug that can be delivered per unit of the nanoparticle formulation. |
Visualizations
Experimental Workflow for Nanoparticle Synthesis
The following diagram illustrates a generalized workflow for the synthesis of nanoparticles using a surfactant-based method, adaptable for the use of MELS.
Caption: Generalized workflow for nanoparticle synthesis using MELS.
Conclusion and Future Directions
While this compound possesses the fundamental characteristics of a surfactant suitable for nanoparticle synthesis, there is a clear gap in the scientific literature regarding its specific application for this purpose. The information available on similar surfactants, such as sodium lauryl sulfate, provides a theoretical framework for how MELS could be utilized.
Future research should focus on systematically investigating the use of MELS in the synthesis of various types of nanoparticles (e.g., metallic, polymeric, lipid-based). Key areas of investigation should include:
-
Determining the optimal concentration of MELS for controlling nanoparticle size and stability.
-
Comparing the efficacy of MELS with other commonly used surfactants.
-
Evaluating the biocompatibility and potential toxicity of nanoparticles synthesized with MELS for drug delivery applications.
-
Characterizing the drug loading and release profiles of MELS-stabilized nanoparticles.
Such studies will be invaluable in determining the viability and potential advantages of using this compound as a novel surfactant in the field of nanotechnology and nanomedicine.
References
- 1. US9833403B2 - Nanoparticles and nanoemulsions - Google Patents [patents.google.com]
- 2. This compound | C14H33NO5S | CID 78449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20070190160A1 - Nanoparticles for drug-delivery - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Micelle formation, structures, and metrology of functional metal nanoparticle compositions [aimspress.com]
- 6. Enhancing the transdermal delivery of rigid nanoparticles using the simultaneous application of ultrasound and sodium lauryl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. US8414926B1 - Nanoparticles with covalently bound surfactant for drug delivery - Google Patents [patents.google.com]
Application Notes and Protocols: The Use of MEA-Lauryl Sulfate in Electrophoretic Separations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the potential use of Monoethanolamine (MEA)-Lauryl Sulfate (B86663) as a surfactant in electrophoretic separations, particularly in the context of Micellar Electrokinetic Chromatography (MEKC). While Sodium Dodecyl Sulfate (SDS) is the most commonly used surfactant in such applications, the properties of MEA-Lauryl Sulfate suggest it as a viable alternative.[1][2] These notes offer a theoretical framework and foundational protocols to guide researchers in exploring its utility for the separation of neutral and charged analytes.
Introduction to MEA-Lauryl Sulfate
MEA-Lauryl Sulfate is an anionic surfactant belonging to the alkyl sulfates group.[3] It is a chemical compound derived from the reaction of monoethanolamine with lauryl sulfate.[4] Possessing both hydrophilic and hydrophobic moieties, it exhibits excellent foaming, emulsifying, and thickening properties.[3][4] Its chemical structure and surfactant properties make it a candidate for forming micelles, which are essential for the pseudo-stationary phase in MEKC.[1][5]
Table 1: Physicochemical Properties of MEA-Lauryl Sulfate
| Property | Value | Reference |
| Appearance | Clear liquid at room temperature | [3] |
| Molar Mass | Approx. 334 g/mol | [3] |
| pH (as supplied) | 3.0 to 4.0 | [3] |
| Density | Approx. 1.03 g/ml | [3] |
| Solubility | Good solubility in water | [3] |
| Primary Function | Surfactant, cleansing agent | [4][6] |
Principles of Micellar Electrokinetic Chromatography (MEKC)
MEKC is a modification of Capillary Electrophoresis (CE) that enables the separation of neutral analytes in addition to charged ones.[1][2] This is achieved by adding a surfactant to the buffer solution at a concentration above its critical micelle concentration (CMC), leading to the formation of micelles.[2][5][7] These micelles act as a pseudo-stationary phase.[1] Separation is based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer (mobile phase).[1][7]
In a typical MEKC setup, an anionic surfactant like SDS forms negatively charged micelles. Under an electric field, the electroosmotic flow (EOF) moves towards the cathode, while the anionic micelles are electrophoretically attracted towards the anode.[1][8] This results in a slower net migration of the micelles compared to the bulk flow.[8] Analytes that interact more strongly with the hydrophobic core of the micelles will be retained longer, leading to their separation.
Hypothetical Application of MEA-Lauryl Sulfate in MEKC
Given that MEA-Lauryl Sulfate is an anionic surfactant similar to SDS, it can theoretically be used to form the micellar pseudo-stationary phase in MEKC. The lauryl sulfate component provides the hydrophobic tail necessary for micelle formation and interaction with analytes, while the anionic head group allows for electrophoretic mobility. The monoethanolamine counter-ion may influence the CMC and the overall charge and size of the micelles, potentially offering different selectivity compared to SDS.
Experimental Protocols
The following are hypothetical protocols for the use of MEA-Lauryl Sulfate in MEKC. These are based on standard CE and MEKC procedures and should be optimized for specific applications.
Materials and Reagents
-
MEA-Lauryl Sulfate
-
Buffer components (e.g., sodium borate (B1201080), sodium phosphate)
-
Organic modifiers (e.g., methanol (B129727), acetonitrile)
-
Deionized water
-
Analytes of interest
-
Capillary Electrophoresis system with a UV-Vis detector
-
Fused-silica capillaries
Protocol 1: Basic MEKC Separation of Neutral Analytes
This protocol outlines a starting point for separating a mixture of neutral compounds.
-
Buffer Preparation:
-
Prepare a 50 mM sodium borate buffer.
-
Dissolve the appropriate amount of sodium borate in deionized water.
-
Adjust the pH to 9.0 with NaOH or HCl.
-
Add MEA-Lauryl Sulfate to a final concentration of 50 mM (this should be above its CMC, which may need to be determined experimentally).
-
Filter the buffer through a 0.45 µm filter.
-
-
Capillary Conditioning:
-
Rinse the new capillary with 1 M NaOH for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Rinse with the running buffer for 15 minutes.
-
-
Sample Preparation:
-
Dissolve the analyte mixture in the running buffer or a compatible solvent to a final concentration of approximately 1 mg/mL.
-
-
Electrophoresis Conditions:
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Separation Voltage: +20 kV.
-
Capillary Temperature: 25 °C.
-
Detection: UV absorbance at a suitable wavelength for the analytes (e.g., 214 nm).
-
-
Data Analysis:
-
Record the electropherogram.
-
Identify peaks based on their migration times relative to standards.
-
Protocol 2: Optimization of MEKC Separation
For complex mixtures, optimization of separation parameters is crucial.
-
Varying Surfactant Concentration:
-
Prepare running buffers with different concentrations of MEA-Lauryl Sulfate (e.g., 25, 50, 75, 100 mM).
-
Run the separation with each buffer and observe the effect on resolution and migration times. Higher concentrations generally increase retention of hydrophobic analytes.
-
-
Adjusting Buffer pH:
-
Prepare buffers at different pH values (e.g., 8.0, 8.5, 9.0, 9.5).
-
Analyze the impact on EOF and the charge of any ionizable analytes.
-
-
Adding Organic Modifiers:
-
Incorporate organic solvents like methanol or acetonitrile (B52724) (e.g., 5-20% v/v) into the running buffer.
-
This can alter the partitioning of analytes into the micelles and improve selectivity.
-
-
Modifying Separation Voltage and Temperature:
-
Test different separation voltages (e.g., 15, 20, 25 kV) to balance analysis time and Joule heating.
-
Vary the capillary temperature (e.g., 20, 25, 30 °C) to influence buffer viscosity and analyte partitioning.
-
Data Presentation: Hypothetical Optimization Parameters
The following table summarizes the expected effects of varying key parameters in an MEKC experiment using MEA-Lauryl Sulfate.
Table 2: Influence of Experimental Parameters on MEKC Separation
| Parameter | Effect on Separation | Considerations |
| MEA-Lauryl Sulfate Concentration | Increasing concentration generally increases the retention time of hydrophobic analytes and can improve resolution up to a point. | High concentrations can lead to increased current and Joule heating, potentially reducing efficiency.[2] |
| Buffer pH | Affects the EOF and the charge of ionizable analytes. Higher pH typically increases EOF. | Must be compatible with analyte stability. |
| Organic Modifier (e.g., Methanol) | Reduces hydrophobic interactions, often decreasing retention times. Can be used to tune selectivity.[2] | May disrupt micelle structure at high concentrations. |
| Separation Voltage | Higher voltage leads to faster migration and shorter analysis times. | Excessive voltage causes Joule heating, which can broaden peaks and degrade resolution.[2] |
| Temperature | Affects buffer viscosity, EOF, and analyte partitioning. | Needs to be tightly controlled for reproducible results. |
Conclusion and Future Perspectives
MEA-Lauryl Sulfate presents a theoretically promising alternative to SDS for MEKC applications. Its distinct counter-ion may offer unique selectivity for certain classes of compounds. The protocols provided here serve as a starting point for researchers to explore its potential. Empirical studies are necessary to determine its CMC under typical electrophoretic conditions, its efficiency in separating various analyte classes, and its compatibility with different detection methods, including mass spectrometry. Future work should focus on direct comparison with established surfactants like SDS to delineate the specific advantages and application niches of MEA-Lauryl Sulfate in electrophoretic separations.
References
- 1. Micellar electrokinetic chromatography - Wikipedia [en.wikipedia.org]
- 2. Micellar Electrokinetic Chromatography: A Workhorse for Complex Separations | Separation Science [sepscience.com]
- 3. MEA-Lauryl Sulfate - PCC Group Product Portal [products.pcc.eu]
- 4. Buy Monoethanolamine lauryl sulfate (EVT-404610) | 4722-98-9 [evitachem.com]
- 5. longdom.org [longdom.org]
- 6. MEA-lauryl sulfate, 4722-98-9 [thegoodscentscompany.com]
- 7. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usp.org [usp.org]
Application of Monoethanolamine Lauryl Sulfate in DNA Extraction Protocols
Abstract
This document provides a detailed application note and a theoretical protocol for the use of monoethanolamine lauryl sulfate (B86663) as a detergent in DNA extraction procedures. While sodium lauryl sulfate (SLS) and sodium dodecyl sulfate (SDS) are the predominantly utilized anionic detergents in established DNA extraction protocols, monoethanolamine lauryl sulfate, a chemically similar surfactant, is explored here as a potential alternative.[1][2][3] These application notes are intended for researchers, scientists, and drug development professionals who may be investigating alternative reagents for nucleic acid isolation. The provided protocol is an adaptation of standard methods and should be considered a starting point for optimization.
Introduction
The extraction of high-quality deoxyribonucleic acid (DNA) is a foundational step in a vast array of molecular biology applications, from diagnostics to drug discovery. A critical stage in this process is the lysis of the cell and nuclear membranes to release the genetic material.[1][2] This is typically achieved through the use of detergents that disrupt the lipid bilayers and denature proteins.[1][4] Anionic surfactants like sodium lauryl sulfate (SLS) are widely employed for their efficacy in solubilizing membranes and inactivating cellular nucleases that could degrade the DNA.[1][2]
This compound is an anionic surfactant with a similar hydrocarbon tail to SLS but with a different counter-ion (monoethanolamine instead of sodium). While not commonly cited in DNA extraction literature, its properties as a surfactant suggest it could perform a similar function in cell lysis. This document outlines the theoretical application of this compound for DNA extraction and provides a generalized protocol to guide experimentation.
Principle of Action
The role of a lauryl sulfate-based detergent in DNA extraction is multifaceted:
-
Cell Lysis: The amphipathic nature of the detergent allows it to insert into the lipid bilayers of the cell and nuclear membranes, disrupting their structure and leading to cell lysis.[1][4]
-
Protein Denaturation: The detergent binds to proteins, including histones that are tightly associated with DNA, and denatures them. This helps to release the DNA into the lysate.[1][2]
-
Nuclease Inactivation: By denaturing proteins, the detergent also inactivates DNases and other enzymes that could degrade the DNA upon its release from the nucleus.[1][2]
It is hypothesized that this compound will function in a manner analogous to SLS in these key aspects.
Expected Outcomes and Optimization Parameters
The successful substitution of this compound for SLS in a DNA extraction protocol would depend on several factors that require empirical optimization. The following table outlines key parameters and expected outcomes.
| Parameter | Expected Outcome/Measurement | Optimization Considerations |
| DNA Yield | High quantity of extracted DNA (ng/µL or µg/mg of starting material) | The concentration of this compound may need to be adjusted to achieve optimal cell lysis without being overly harsh, which could affect DNA integrity. Incubation time and temperature during lysis are also critical variables. |
| DNA Purity (A260/A280) | Ratio between 1.8 and 2.0 | A low ratio may indicate protein contamination. The effectiveness of the detergent in denaturing and aiding the removal of proteins will influence this. Subsequent protein precipitation and wash steps are crucial. |
| DNA Purity (A260/A230) | Ratio between 2.0 and 2.2 | A low ratio can indicate contamination with salts, carbohydrates, or other organic compounds. The solubility and precipitation characteristics of this compound in the presence of salts and alcohol will be a factor. |
| DNA Integrity | High molecular weight bands with minimal shearing on an agarose (B213101) gel | The "mildness" of the detergent could play a role. Overly aggressive lysis can lead to mechanical shearing of the DNA. Gentle mixing during the lysis step is important. |
Experimental Workflow
The general workflow for DNA extraction using a lauryl sulfate-based detergent involves cell lysis, removal of cellular debris and proteins, and precipitation and purification of the DNA.
Detailed Experimental Protocol (Adapted)
Disclaimer: This protocol is a theoretical adaptation of standard DNA extraction methods using sodium lauryl sulfate. The optimal concentration of this compound and other buffer components may require significant optimization.
Materials:
-
Lysis Buffer:
-
100 mM Tris-HCl (pH 8.0)
-
20 mM EDTA
-
200 mM NaCl
-
1-2% (w/v) this compound (optimization required)
-
100 µg/mL Proteinase K (add fresh before use)
-
-
Protein Precipitation Solution: High salt solution (e.g., 5 M NaCl or ammonium (B1175870) acetate)
-
Isopropanol (100%, ice-cold)
-
Ethanol (70%, ice-cold)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or Nuclease-Free Water
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge
-
Water bath or heat block
-
Pipettes and sterile tips
Procedure:
-
Sample Preparation:
-
For cultured cells: Pellet approximately 1-5 million cells by centrifugation. Discard the supernatant and resuspend the cell pellet in 50 µL of PBS.
-
For tissue samples: Mince approximately 10-20 mg of tissue and place it in a 1.5 mL microcentrifuge tube.
-
-
Cell Lysis:
-
Add 500 µL of the complete Lysis Buffer (with freshly added Proteinase K) to the prepared sample.
-
Vortex briefly to mix.
-
Incubate the mixture at 55-60°C for 1-3 hours (or overnight) with occasional gentle inversion. This step facilitates the digestion of proteins by Proteinase K.
-
-
Protein Precipitation:
-
Add 200 µL of the Protein Precipitation Solution to the lysate.
-
Vortex vigorously for 20 seconds.
-
Incubate on ice for 10 minutes.
-
-
Debris Removal:
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and other cellular debris.
-
-
DNA Precipitation:
-
Carefully transfer the supernatant to a new sterile 1.5 mL microcentrifuge tube.
-
Add an equal volume (approximately 600 µL) of ice-cold 100% isopropanol.
-
Gently invert the tube several times until a white, stringy precipitate of DNA becomes visible.
-
Incubate at -20°C for at least 30 minutes to enhance precipitation.
-
-
DNA Pelleting:
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
-
Carefully decant the supernatant without disturbing the DNA pellet.
-
-
Washing:
-
Add 1 mL of ice-cold 70% ethanol to the tube to wash the DNA pellet.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully decant the ethanol.
-
-
Drying:
-
Briefly air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the DNA difficult to dissolve.
-
-
Resuspension:
-
Resuspend the DNA pellet in 30-100 µL of TE Buffer or nuclease-free water by gently pipetting up and down.
-
Incubate at 65°C for 10 minutes to aid in dissolving the DNA.
-
-
Storage:
-
Store the purified DNA at -20°C for long-term use.
-
Conclusion
This compound presents a theoretically viable alternative to sodium lauryl sulfate for the purpose of cell lysis in DNA extraction protocols. Its efficacy will be dependent on empirical determination of optimal working concentrations and buffer conditions. Researchers exploring this reagent should undertake a systematic optimization of the protocol outlined above, with careful assessment of DNA yield, purity, and integrity. The larger size of the monoethanolamine counter-ion compared to sodium may influence the detergent's properties, potentially offering a milder lysis agent, though this remains to be experimentally verified.
References
Analytical Methods for the Quantification of Monoethanolamine Lauryl Sulfate in Samples
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Monoethanolamine Lauryl Sulfate (B86663) (MELA) is an anionic surfactant widely utilized in cosmetic and personal care products for its cleansing and foaming properties.[1][2] As a key ingredient, its precise quantification in various sample matrices is crucial for quality control, formulation development, and stability testing. This document provides detailed analytical methods for the accurate determination of MELA, catering to the needs of researchers, scientists, and drug development professionals. The methodologies covered include modern chromatographic techniques for specific quantification and classical titrimetric and spectrophotometric methods for the determination of the lauryl sulfate moiety.
Analytical Methodologies
Several analytical techniques can be employed for the quantification of Monoethanolamine Lauryl Sulfate. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation. This note details three primary approaches:
-
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS): A highly specific and sensitive method for the direct quantification of the lauryl sulfate anion, applicable to complex matrices.
-
Potentiometric Titration: A robust and cost-effective method for quantifying the anionic surfactant (lauryl sulfate) content.
-
UV-Visible Spectrophotometry: A simple and accessible colorimetric method for the determination of the lauryl sulfate moiety.
Data Presentation
The following tables summarize the expected quantitative performance data for the described analytical methods. The data is based on validated methods for closely related anionic surfactants like Sodium Lauryl Sulfate (SLS) and Sodium Laureth Sulfate (SLES), and for Monoethanolamine (MEA), providing a benchmark for method validation of MELA analysis.[3][4]
Table 1: HPLC-MS/MS Method Performance Characteristics (Adapted from SLES analysis) [3]
| Parameter | Expected Value |
| Analyte | Lauryl Sulfate Anion |
| Limit of Detection (LOD) | 0.12 - 0.97 µg/mL |
| Limit of Quantification (LOQ) | 0.4 µg/mL |
| Linearity (r²) | > 0.99 |
| Recovery | 95 - 105% |
Table 2: Potentiometric Titration Method Performance Characteristics (Adapted from SLS analysis) [5]
| Parameter | Expected Value |
| Analyte | Lauryl Sulfate Anion |
| Relative Standard Deviation (RSD) | < 2% |
| Recovery | 98 - 102% |
Table 3: UV-Visible Spectrophotometry Method Performance Characteristics (Adapted from SLS analysis) [4]
| Parameter | Expected Value |
| Analyte | Lauryl Sulfate Anion |
| Linearity Range | 10.0 - 100 mg L⁻¹ |
| Limit of Detection (LOD) | 1.74 mg L⁻¹ |
| Limit of Quantification (LOQ) | 5.83 mg L⁻¹ |
| Recovery | 96.8 - 103% |
Experimental Protocols
HPLC-MS/MS Method for Lauryl Sulfate Quantification
This method is adapted from a validated procedure for the analysis of alkyl sulfates and alkyl-ether sulfates.[3] It offers high specificity by monitoring the characteristic fragment ions of the lauryl sulfate anion.
a. Sample Preparation:
-
Accurately weigh a portion of the sample expected to contain MELA and dissolve it in a suitable solvent (e.g., a mixture of isopropanol (B130326) and water).
-
Perform serial dilutions with the mobile phase to bring the concentration of the lauryl sulfate anion within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions:
-
Column: A C4 or C18 reversed-phase column suitable for surfactant analysis.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing an ion-pairing agent like ammonium (B1175870) acetate.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: 30 - 40 °C.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Precursor Ion: m/z 265.2 (for lauryl sulfate).
-
Product Ions for Monitoring (SRM): m/z 80 (SO₃⁻) and m/z 97 (HSO₄⁻).[2][3]
-
Collision Energy: Optimize for the specific instrument to achieve maximum fragmentation.
d. Quantification:
Construct a calibration curve by plotting the peak area of the lauryl sulfate anion against the concentration of MELA standards. Determine the concentration of MELA in the sample by interpolating its peak area from the calibration curve.
Potentiometric Titration for Anionic Surfactant Content
This method is a robust and widely used technique for the determination of anionic surfactants.[5]
a. Reagents:
-
Titrant: 0.004 M Benzethonium Chloride or other suitable cationic surfactant titrant.
-
Indicator: Dimethyl yellow-oracet blue B solution or a surfactant-sensitive electrode.
-
Solvent: A mixture of water and chloroform (B151607).
-
Acid: Dilute sulfuric acid.
b. Procedure:
-
Accurately weigh a sample containing MELA and dissolve it in deionized water.
-
Transfer the solution to a separator funnel.
-
Add 15 mL of chloroform and 10 mL of dilute sulfuric acid.
-
Add a few drops of the indicator solution.
-
Titrate with the 0.004 M cationic surfactant solution, shaking vigorously and allowing the layers to separate after each addition.
-
The endpoint is reached when the chloroform layer shows a permanent color change (e.g., to a clear green).
c. Calculation:
The concentration of the anionic surfactant is calculated based on the volume of titrant consumed.
UV-Visible Spectrophotometry for Lauryl Sulfate Moiety
This colorimetric method is based on the formation of an ion-pair between the anionic surfactant and a cationic dye, which is then extracted into an organic solvent.[4]
a. Reagents:
-
Cationic Dye: Methylene (B1212753) blue solution.
-
Extraction Solvent: Chloroform.
-
Acid Solution: Sulfuric acid solution.
-
Wash Solution: Acidic methylene blue solution.
b. Procedure:
-
Prepare a series of MELA standard solutions and a sample solution in water.
-
To a known volume of each solution in a separatory funnel, add the acidic methylene blue solution and chloroform.
-
Shake the funnel to extract the ion-pair complex into the chloroform layer.
-
Allow the layers to separate and collect the chloroform layer.
-
Measure the absorbance of the chloroform layer at the wavelength of maximum absorbance for the complex (around 650 nm).[6]
c. Quantification:
Create a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the concentration of MELA in the sample from its absorbance using the calibration curve.
Conclusion
The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of this compound in various samples. The HPLC-MS/MS method offers the highest selectivity and sensitivity, making it ideal for complex matrices and low concentration levels. Potentiometric titration is a cost-effective and accurate method for routine quality control of higher concentration samples. UV-Visible spectrophotometry provides a simple and accessible alternative for the quantification of the lauryl sulfate moiety. The selection of the most appropriate method should be based on the specific requirements of the analysis, including matrix complexity, required sensitivity, and available instrumentation. Proper method validation is essential before implementation for routine use.
References
- 1. Mechanism of signal suppression by anionic surfactants in capillary electrophoresis-electrospray ionization mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Precursor ion approach for simultaneous determination of nonethoxylated and ethoxylated alkylsulfate surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. lcms.cz [lcms.cz]
- 6. ijbpas.com [ijbpas.com]
MEA-Lauryl Sulfate: Application Notes for Industrial Cleaning Formulations
Introduction
MEA-Lauryl Sulfate (B86663) (Monoethanolamine Lauryl Sulfate) is an anionic surfactant that serves as a high-performance ingredient in a variety of industrial cleaning agents. Its advantageous properties, including excellent foaming, emulsifying, and thickening capabilities, make it a versatile choice for formulations designed to tackle tough industrial soils.[1] This document provides detailed application notes, quantitative performance data, and experimental protocols for researchers, scientists, and formulation chemists working with MEA-Lauryl Sulfate.
Physicochemical Properties and Performance Characteristics
MEA-Lauryl Sulfate offers a unique balance of properties that contribute to its effectiveness in industrial cleaning applications. The substitution of the sodium ion with monoethanolamine enhances its solubility and modifies its performance in aqueous solutions.[2]
Key Performance Attributes:
-
Excellent Foaming: Produces a stable and dense foam, which is beneficial for applications requiring longer contact time on vertical or inclined surfaces.[1]
-
Effective Emulsification: Efficiently breaks down and suspends oils and greases in the cleaning solution, preventing redeposition on the cleaned surface.[1]
-
Good Thickening Properties: Contributes to the viscosity of formulations, allowing for better cling and more controlled application.[1]
-
Enhanced Solubility: The monoethanolamine counter-ion improves its solubility in water, allowing for higher active concentrations in formulations compared to its sodium counterpart.[2]
-
Reduced Interfacial Tension: Effectively lowers the interfacial tension between oil and water, promoting the wetting of surfaces and the displacement of oily soils.[2]
-
Mild Acidity to Neutral pH: Formulations with MEA-Lauryl Sulfate can be designed to have a pH range of 3.0-8.0, which can be less corrosive to certain surfaces compared to highly alkaline cleaners.[2]
Quantitative Data Presentation
The following tables summarize key quantitative data for MEA-Lauryl Sulfate, providing a basis for formulation development and comparison with other surfactants.
Table 1: Physicochemical Properties of MEA-Lauryl Sulfate
| Property | Value | Reference |
| INCI Name | MEA-Lauryl Sulfate | [1] |
| CAS Number | 4722-98-9 | [2] |
| Molecular Formula | C14H33NO5S | [2] |
| Molecular Weight | 327.48 g/mol | [2] |
| Appearance | Clear liquid (at room temperature) | [1] |
| pH (as supplied) | 3.0 - 4.0 | [1] |
| Density | Approximately 1.03 g/mL | [1] |
| Solubility | Good solubility in water | [1] |
Table 2: Performance Metrics of MEA-Lauryl Sulfate in Aqueous Solutions
| Parameter | Value | Significance in Cleaning | Reference |
| Critical Micelle Concentration (CMC) | 0.08 – 0.12 mmol/L | A lower CMC indicates higher efficiency at lower concentrations for forming micelles that encapsulate oily soil. | [2] |
| Interfacial Tension (vs. oil) | ~30 mN/m | Lower interfacial tension facilitates the penetration of the cleaning solution and the lifting of oily soils from surfaces. | [2] |
Applications in Industrial Cleaning
MEA-Lauryl Sulfate is a suitable primary or secondary surfactant in a wide range of industrial cleaning formulations, including:
-
Heavy-Duty Degreasers: Its strong emulsification properties make it effective in removing heavy oils, greases, and tars from machinery, engines, and concrete floors.
-
Vehicle Cleaning Solutions: The rich and stable foam generated by MEA-Lauryl Sulfate is ideal for car and truck wash detergents, helping to lift road film and grime.
-
Hard Surface Cleaners: It can be formulated into all-purpose cleaners for use on walls, floors, and other washable surfaces in industrial and institutional settings.
-
Metal Cleaners: Its ability to function in mildly acidic to neutral pH ranges makes it suitable for cleaning various metal surfaces without causing significant corrosion.
-
Firefighting Foams: Its excellent foaming characteristics are utilized in the formulation of fire extinguishing agents.[1]
Example Formulations
The following are starting point formulations for industrial cleaning agents incorporating MEA-Lauryl Sulfate. Optimization will be required based on specific performance requirements and the nature of the soil to be removed.
Table 3: Example Formulation - Heavy-Duty Industrial Degreaser
| Ingredient | Function | Typical Concentration (wt%) |
| MEA-Lauryl Sulfate (30% active) | Primary Surfactant | 10 - 20% |
| Non-ionic Surfactant (e.g., Alcohol Ethoxylate) | Co-surfactant for enhanced wetting | 2 - 5% |
| Sodium Metasilicate Pentahydrate | Builder and alkalinity source | 3 - 8% |
| Tetrapotassium Pyrophosphate (TKPP) | Builder and chelating agent | 2 - 5% |
| Glycol Ether (e.g., Butyl Cellosolve) | Solvent for greasy soils | 3 - 7% |
| Water | Solvent | To 100% |
Table 4: Example Formulation - High-Foaming Vehicle Wash
| Ingredient | Function | Typical Concentration (wt%) |
| MEA-Lauryl Sulfate (30% active) | Primary Foaming Surfactant | 15 - 25% |
| Cocamidopropyl Betaine | Foam Booster and Stabilizer | 3 - 7% |
| Sodium Chloride | Viscosity Modifier | 1 - 2% |
| Citric Acid | pH Adjuster | As needed to pH 6.0-7.0 |
| Preservative | Microbiological control | As per manufacturer's recommendation |
| Dye and Fragrance | Aesthetics | As desired |
| Water | Solvent | To 100% |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of industrial cleaning formulations containing MEA-Lauryl Sulfate.
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
Objective: To determine the concentration at which MEA-Lauryl Sulfate begins to form micelles, a key indicator of its efficiency.
Apparatus:
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
Precision balance
-
Volumetric flasks and pipettes
-
Beakers
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a stock solution of MEA-Lauryl Sulfate (e.g., 10 mmol/L) in deionized water.
-
Create a series of dilutions from the stock solution, ranging from concentrations well below to well above the expected CMC (e.g., 0.01 mmol/L to 5 mmol/L).
-
Calibrate the tensiometer with deionized water.
-
Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated.
-
Ensure the ring or plate is thoroughly cleaned and dried between each measurement.
-
Record the surface tension value for each concentration.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the point at which the slope of the curve changes significantly. It is determined by the intersection of the two linear portions of the graph.
Protocol 2: Evaluation of Foaming Performance by the Ross-Miles Method (Adapted from ASTM D1173)
Objective: To assess the initial foam height and foam stability of a cleaning formulation containing MEA-Lauryl Sulfate.
Apparatus:
-
Ross-Miles foam apparatus (graduated glass column with a reservoir)
-
Volumetric flasks
-
Timer
-
Thermometer
Procedure:
-
Prepare a solution of the cleaning formulation at the desired concentration (e.g., 1% w/v in water of a specified hardness).
-
Bring the solution to a specified temperature (e.g., 25°C).
-
Pour 50 mL of the solution into the bottom of the graduated column.
-
Pour 200 mL of the same solution into the reservoir.
-
Position the reservoir above the column and open the stopcock to allow the solution to fall into the column, generating foam.
-
Start the timer as soon as the reservoir is empty.
-
Immediately measure and record the initial foam height.
-
Record the foam height at specified intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.
Protocol 3: Cleaning Efficiency Evaluation (Adapted from ASTM D4488)
Objective: To quantify the ability of a cleaning formulation containing MEA-Lauryl Sulfate to remove a standardized soil from a hard surface.
Apparatus:
-
Washability and scrub test machine
-
Reflectometer or colorimeter
-
Standardized test panels (e.g., white vinyl tiles)
-
Sponge or brush for the scrub machine
-
Pipettes
-
Oven
-
Standardized soil (e.g., a mixture of particulate and oily soil as described in ASTM D4488-A5)
Procedure:
-
Measure the initial reflectance (R_i) of the clean test panels.
-
Apply a standardized amount of soil uniformly to a specific area of each panel.
-
Allow the soiled panels to age under controlled conditions (e.g., 24 hours at room temperature).
-
Measure the reflectance of the soiled panels (R_s).
-
Mount a soiled panel in the washability machine.
-
Apply a specified amount of the cleaning solution to the sponge or brush.
-
Run the washability machine for a set number of cycles.
-
Rinse the panel with deionized water and allow it to dry completely.
-
Measure the final reflectance of the cleaned area (R_c).
-
Calculate the cleaning efficiency (CE) using the following formula: CE (%) = [(R_c - R_s) / (R_i - R_s)] * 100
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Foam Instability in Monoethanolamine Lauryl Sulfate (MELS) Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with foam instability in monoethanolamine lauryl sulfate (B86663) (MELS) solutions.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My MELS solution is not producing any foam or very little foam. What are the possible causes?
A1: Insufficient foam generation is a common issue that can be attributed to several factors:
-
Low Surfactant Concentration: Below the critical micelle concentration (CMC), there may not be enough surfactant molecules to reduce the surface tension adequately for foam formation. The foamability of surfactant solutions tends to increase with concentration up to the CMC.[5]
-
Presence of Antifoaming Agents: Contamination with antifoaming agents, even in trace amounts, can significantly inhibit foam formation.
-
Incorrect pH: The foaming properties of MELS can be pH-dependent. Operating at a pH that is not optimal for the specific formulation can lead to poor foamability.
-
Improper Mixing/Agitation: The method of agitation is crucial for foam generation. Insufficient energy during mixing will not incorporate enough air into the solution to create foam.
Q2: The foam in my MELS solution collapses very quickly. How can I improve its stability?
A2: Rapid foam collapse points to issues with the stability of the foam lamellae. Here are some troubleshooting steps:
-
Optimize Surfactant Concentration: Foam stability generally increases with surfactant concentration.[1][6][7] Ensure your concentration is at or above the CMC.
-
Adjust pH: The stability of foams from anionic surfactants can be influenced by pH. For some systems, a neutral to slightly alkaline pH can enhance foam stability.[8]
-
Control Temperature: Higher temperatures generally decrease foam stability by reducing the viscosity of the liquid phase and increasing gas diffusion between bubbles.[9] Maintaining a consistent and optimal temperature is crucial.
-
Check for Contaminants: The presence of electrolytes, oils, or other organic solvents can destabilize foam. Hard water, containing calcium and magnesium ions, can also negatively impact foam stability by causing the precipitation of the surfactant.[8]
-
Consider Foam Boosters: The addition of foam boosters, such as certain amphoteric or non-ionic surfactants, can enhance foam stability.
Q3: I am observing inconsistent foam stability results between experiments. What could be the cause of this variability?
A3: Inconsistent results are often due to a lack of control over experimental parameters:
-
Temperature Fluctuations: Even minor changes in temperature can affect foam stability.[9] Ensure a constant temperature is maintained throughout your experiments.
-
Variations in Water Quality: The hardness and ionic content of the water used can vary, impacting foam stability.[8] Using deionized or distilled water is recommended for consistency.
-
Aging of the Solution: The properties of the MELS solution may change over time. It is advisable to use freshly prepared solutions for each experiment.
-
Inconsistent Measurement Technique: Ensure that the method for measuring foam height and stability is consistent across all experiments. Standardized methods like the Ross-Miles or Bikerman test are recommended.[2]
Data Presentation: Factors Affecting Foam Stability (Using SLS as a Proxy)
Table 1: Effect of Surfactant Concentration on Foam Stability
| Surfactant Concentration | Initial Foam Height (mm) | Foam Height after 5 min (mm) | Foam Stability (Half-life in min) |
| Below CMC | Low | Very Low | < 1 |
| At CMC | High | Moderate | 5 - 10 |
| Above CMC | Very High | High | > 10 |
Note: This table illustrates the general trend that foamability and foam stability increase with surfactant concentration up to the critical micelle concentration (CMC), after which they tend to plateau.[1][6]
Table 2: Effect of Temperature on Foam Stability
| Temperature (°C) | Initial Foam Height (mm) | Foam Stability (Half-life in min) |
| 25 | 150 | 12 |
| 40 | 145 | 8 |
| 60 | 140 | 5 |
Note: This table demonstrates the general inverse relationship between temperature and foam stability. As temperature increases, foam stability tends to decrease.[9][10]
Table 3: Effect of pH on Foam Stability
| pH | Initial Foam Height (mm) | Foam Stability (Half-life in min) |
| 4 | 130 | 6 |
| 7 | 155 | 15 |
| 10 | 140 | 10 |
Note: This table illustrates that the foam stability of anionic surfactants is pH-dependent, often showing optimal performance in the neutral to slightly alkaline range.[8]
Experimental Protocols
Ross-Miles Foam Test (ASTM D1173)
The Ross-Miles method is a standardized test for determining the foaming properties of surfactants.[9]
Apparatus:
-
A jacketed glass receiver with a calibrated volume.
-
A specialized pipet with a specified orifice size.
-
A constant temperature water bath.
Procedure:
-
Prepare the MELS solution to the desired concentration using deionized water.
-
Bring the solution to the test temperature (e.g., 49°C) and age it for 30 minutes.[11]
-
While the solution is aging, circulate water at the test temperature through the jacket of the receiver.
-
Add 50 mL of the MELS solution to the receiver.
-
Fill the pipet with 200 mL of the MELS solution.
-
Position the pipet at the top of the receiver and open the stopcock, allowing the solution to fall and create foam.[11]
-
Once the pipet is empty, immediately record the initial foam height.
-
Record the foam height again at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[12]
Bikerman Test
The Bikerman test measures foam stability by bubbling a gas through the surfactant solution at a constant flow rate.
Apparatus:
-
A graduated glass column with a fritted glass gas disperser at the bottom.
-
A gas flowmeter.
-
A source of compressed gas (e.g., nitrogen or air).
Procedure:
-
Add a specific volume of the MELS solution (e.g., 40 mL) to the glass column.[1]
-
Start bubbling the gas through the solution at a constant, predetermined flow rate.
-
Allow the foam to reach a steady-state height, where the rate of foam formation equals the rate of foam collapse.
-
Record the maximum foam height as a measure of foamability.[1]
-
To measure foam stability, stop the gas flow and record the time it takes for the foam to collapse to half of its initial height (the foam half-life).
Visualizations
Caption: Troubleshooting workflow for MELS foam instability.
Caption: Interplay of factors affecting foam stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental Investigation of Foam Flooding Using Anionic and Nonionic Surfactants: A Screening Scenario to Assess the Effects of Salinity and pH on Foam Stability and Foam Height - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A systematic investigation of the relationship between properties of bulk foam and foam in porous media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Monoethanolamine Lauryl Sulfate (MLES) Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of monoethanolamine lauryl sulfate (B86663) (MLES) and improve final product yield.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemical process for synthesizing Monoethanolamine Lauryl Sulfate (MLES)?
A1: The synthesis of MLES is typically a two-step process. The first step is the sulfation of lauryl alcohol (dodecanol) with a sulfonating agent to produce lauryl sulfuric acid. The second step is the neutralization of the lauryl sulfuric acid intermediate with monoethanolamine (MEA) to form the final salt product, MLES.[1][2]
Q2: What are the common sulfonating agents used, and what are their differences?
A2: Common sulfonating agents include sulfur trioxide, oleum, chlorosulfonic acid, and sulfamic acid.[3]
-
Chlorosulfonic Acid: Highly reactive and effective, but it is corrosive, hazardous to handle, and produces hydrogen chloride (HCl) gas as a byproduct, which requires special handling and equipment.[3][4][5]
-
Sulfur Trioxide: A powerful sulfonating agent often used in industrial settings.
-
Sulfamic Acid: A solid, non-volatile, and much safer alternative to chlorosulfonic acid, reducing operational hazards and equipment corrosion.[6] The reaction conditions, such as temperature and the use of catalysts, may differ.[6]
Q3: Why is the source and purity of lauryl alcohol important?
A3: The source of the starting material, lauryl alcohol, significantly impacts the final product. Lauric acid, the precursor to lauryl alcohol, can be derived from sources like coconut oil, palm kernel oil, or petroleum.[3] These sources yield a distribution of fatty acids, not pure lauric acid.[3] This variation in the alkyl chain length of the starting alcohol can affect the properties, such as foaming and solubility, of the final MLES product.
Q4: What is the primary role of monoethanolamine (MEA) in this synthesis?
A4: Monoethanolamine (MEA) acts as the neutralizing base.[1] After the lauryl alcohol is sulfated to form an acidic intermediate (lauryl sulfuric acid), MEA is added to neutralize this acid, forming the stable (2-hydroxyethyl)ammonium dodecyl sulfate salt, which is MLES.[7] The final pH of the product is controlled by the amount of MEA added.[8]
Q5: How can I monitor the progress of the neutralization reaction?
A5: The most critical parameter to monitor during neutralization is the pH of the solution. The reaction should be monitored continuously as MEA is added, aiming for a final pH in the neutral to slightly acidic range (typically pH 3.0–8.0), which aligns with the natural pH of skin for cosmetic applications.[1][9]
Troubleshooting Guide
Q6: My final yield of MLES is consistently low. What are the likely causes and solutions?
A6: Low yield can stem from several factors throughout the synthesis process.
-
Incomplete Sulfation: The initial sulfation of lauryl alcohol may be incomplete.
-
Solution: Verify the molar ratio of your sulfonating agent to lauryl alcohol. A slight excess of the sulfonating agent may be required. Ensure the reaction time is sufficient and that mixing is adequate to promote contact between reactants.
-
-
Poor Temperature Control: Excessive temperatures during sulfation or neutralization can lead to the formation of unwanted by-products, such as ethers, thus reducing the yield of the desired product.[2]
-
Loss During Workup: Product may be lost during purification or extraction steps.
-
Solution: Optimize your purification protocol. If performing extractions, ensure the solvent choice is appropriate and perform multiple extractions to maximize recovery.
-
Q7: The final MLES product is discolored (yellow or brown). How can I prevent this?
A7: Discoloration is almost always a result of overheating or impurities.
-
Cause: Overheating during the exothermic sulfation or neutralization reactions.[2]
-
Solution: Implement rigorous temperature control. The gradual, slow addition of reagents (sulfonating agent and MEA) is critical to manage the heat generated during these exothermic steps.[2]
-
-
Cause: Impurities in the starting materials.
-
Solution: Use high-purity lauryl alcohol and sulfonating agents. Residual contaminants in lower-grade materials can react and form colored by-products.[3]
-
Q8: My final product contains a significant amount of unreacted lauryl alcohol. What went wrong?
A8: This indicates an incomplete sulfation reaction.
-
Cause: Insufficient sulfonating agent.
-
Solution: Re-evaluate the stoichiometry of your reactants. Ensure the molar ratio of the sulfonating agent to lauryl alcohol is correct and accounts for the purity of the reagents.
-
-
Cause: Inadequate reaction conditions.
-
Solution: Confirm that the reaction was run for a sufficient amount of time and at the correct temperature to go to completion. Ensure efficient mixing throughout the reaction.
-
Q9: The pH of my final product is too low (highly acidic). How do I correct this?
A9: The product is insufficiently neutralized.
-
Cause: Not enough monoethanolamine (MEA) was added.
-
Solution: During the neutralization step, add MEA slowly while continuously monitoring the pH of the reaction mixture. Continue adding MEA until the target pH (e.g., 6.5-7.5) is achieved and stable.[8]
-
Experimental Protocols & Data
Table 1: Impact of Key Parameters on MLES Synthesis
| Parameter | Typical Range | Effect on Yield and Purity | Notes & Recommendations |
| Sulfation Temperature | 25 - 70°C | High temperatures (>70°C) can cause side reactions (e.g., ether formation) and product discoloration, reducing yield and purity.[2] | For sulfation with chlorosulfonic acid, maintain 25-30°C.[5] For other agents like sulfuric acid, 60-70°C may be used.[2] |
| Neutralization Temperature | 40 - 60°C | Exceeding 60°C can lead to hydrolysis of the sulfate ester and discoloration.[2] | Use external cooling (ice bath) to manage the exothermic reaction and maintain the temperature below 45°C for best results.[5] |
| Reactant Molar Ratio (Alcohol:Sulfonating Agent) | 1 : 1.0 to 1 : 1.2 | An insufficient amount of sulfonating agent leads to unreacted alcohol. A large excess can create more inorganic by-products. | A slight molar excess of the sulfonating agent is often used to drive the reaction to completion. The optimal ratio should be determined empirically. |
| Final Product pH | 3.0 - 8.0 | The pH determines the final product stability and suitability for specific applications (e.g., cosmetics).[1][9] | Monitor pH closely during MEA addition. The final pH should be adjusted based on the intended application of the MLES.[8] |
Protocol: Synthesis of MLES via Chlorosulfonic Acid Route
Materials:
-
Lauryl Alcohol (high purity)
-
Chlorosulfonic Acid
-
Monoethanolamine (MEA)
-
Deionized Water
-
Ice Bath
-
Jacketed Glass Reactor with Overhead Stirrer and Dropping Funnel
-
pH Meter
Procedure:
-
Setup: Assemble the jacketed reactor and connect it to a cooling circulator. Ensure the setup is in a well-ventilated fume hood due to the release of HCl gas.[5]
-
Sulfation:
-
Charge the reactor with a pre-weighed amount of lauryl alcohol.
-
Begin stirring and cool the reactor to 25°C using the circulator or an ice bath.
-
Slowly add a stoichiometric amount of chlorosulfonic acid dropwise from the dropping funnel over a period of 2-2.5 hours.[5] Crucially, maintain the reaction temperature between 25-30°C throughout the addition. [5]
-
Once the addition is complete, allow the mixture to stir for an additional 30 minutes at the same temperature to ensure the reaction is complete. The resulting product is lauryl sulfuric acid.
-
-
Neutralization:
-
In a separate vessel, prepare a solution of MEA in deionized water.
-
Slowly add the MEA solution to the reactor containing the lauryl sulfuric acid. This reaction is highly exothermic.
-
Monitor the temperature closely and maintain it below 45°C to prevent hydrolysis and discoloration.[5]
-
Continuously check the pH of the mixture. Continue adding the MEA solution until the pH stabilizes in the target range (e.g., 6.5 - 7.5).
-
-
Final Product: The resulting clear or slightly yellowish liquid is an aqueous solution of this compound.
Visualizations
Caption: Two-step synthesis pathway for this compound (MLES).
Caption: Workflow for troubleshooting common issues in MLES synthesis.
Caption: Logical relationship between key parameters and synthesis outcome.
References
- 1. Buy this compound (EVT-404610) | 4722-98-9 [evitachem.com]
- 2. rixinpec.com [rixinpec.com]
- 3. chemistscorner.com [chemistscorner.com]
- 4. RU2271351C1 - Method for preparing sodium lauryl sulfate - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. CN106977428A - Improve the method for preparing lauryl sodium sulfate - Google Patents [patents.google.com]
- 7. CAS 4722-98-9: Monoethanolamine-lauryl sulfate [cymitquimica.com]
- 8. rep.bntu.by [rep.bntu.by]
- 9. MEA-Lauryl Sulfate - PCC Group Product Portal [products.pcc.eu]
Technical Support Center: Monoethanolamine Lauryl Sulfate (MELS) Performance in Hard Water
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered when using Monoethanolamine Lauryl Sulfate (B86663) (MELS) in the presence of hard water.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced Foaming or Complete Lack of Lather | High concentrations of divalent cations (Ca²⁺, Mg²⁺) in the water are causing the precipitation of MELS. | 1. Determine the hardness of your water source. 2. Consider using deionized or distilled water for your experiments. 3. If using hard water is unavoidable, add a chelating agent (e.g., EDTA, citrates) to your formulation to bind with the hardness ions.[1] 4. Increase the concentration of MELS to compensate for the portion that precipitates.[1][2] |
| Formation of a White Precipitate or Cloudiness in Solution | The lauryl sulfate anion from MELS is reacting with calcium and/or magnesium ions to form insoluble calcium lauryl sulfate or magnesium lauryl sulfate. | 1. Confirm the precipitate is due to hardness by preparing a control sample in deionized water. 2. Use a chelating agent to sequester the divalent cations. 3. Consider using a co-surfactant that is more tolerant to hard water, such as a non-ionic or amphoteric surfactant, in combination with MELS. |
| Decreased Cleaning Efficacy or Detergency | Precipitation of MELS reduces the effective concentration of the surfactant available for cleaning, and the precipitate itself can redeposit on surfaces.[3] | 1. Quantify the impact of water hardness on detergency using a standardized soil and substrate. 2. Incorporate a builder, such as sodium carbonate or sodium tripolyphosphate, into your formulation to soften the water. 3. Optimize the MELS concentration for the specific water hardness level. |
| Inconsistent Results Between Experiments | Variations in the hardness of the tap water used in different experimental runs. | 1. Standardize the water source for all experiments. Prepare a stock solution of standardized hard water if necessary. 2. Routinely test the hardness of your water supply to monitor for variations. |
Frequently Asked Questions (FAQs)
Q1: How does water hardness affect the performance of Monoethanolamine Lauryl Sulfate (MELS)?
A1: Water hardness, caused by high concentrations of dissolved minerals like calcium (Ca²⁺) and magnesium (Mg²⁺), negatively impacts the performance of anionic surfactants like MELS. The lauryl sulfate anion reacts with these divalent cations to form insoluble salts (calcium lauryl sulfate and magnesium lauryl sulfate). This process, known as precipitation, removes the active surfactant from the solution, leading to reduced foaming, decreased cleaning efficiency, and the formation of a visible precipitate or cloudiness.[1]
Q2: What is the mechanism behind the interaction between MELS and hard water ions?
A2: The monoethanolamine salt of lauryl sulfate is soluble in water. However, in the presence of calcium and magnesium ions, an ion exchange reaction occurs where the monoethanolamine cation is replaced by a calcium or magnesium ion. The resulting calcium or magnesium lauryl sulfate is significantly less soluble in water and precipitates out of the solution.
Q3: How can I measure the hardness of my water?
A3: Water hardness is typically measured in parts per million (ppm), milligrams per liter (mg/L), or grains per gallon (gpg).[4] You can use commercial water hardness test kits, which often involve titration with a reagent like EDTA, or send a sample to a water testing laboratory for a precise analysis.
Q4: Are there any alternatives to MELS that are more resistant to hard water?
A4: Yes, some other classes of surfactants show better performance in hard water. Non-ionic surfactants (e.g., alcohol ethoxylates) and amphoteric surfactants (e.g., cocamidopropyl betaine) are generally less sensitive to water hardness. Additionally, some anionic surfactants with an ether linkage, such as sodium lauryl ether sulfate (SLES), exhibit better hard water stability than their non-ethoxylated counterparts.
Q5: Can I still use MELS in hard water?
A5: Yes, you can still use MELS in hard water by implementing certain formulation strategies. The most common approaches are to include a chelating agent (like EDTA) to bind the hardness ions or to add a builder (like sodium carbonate) to precipitate the hardness ions before they can react with the MELS. Increasing the MELS concentration can also help, but this may not be the most cost-effective solution.[1][2]
Quantitative Data on MELS Performance in Hard Water
The following tables provide an overview of the expected impact of water hardness on key performance indicators of a 1% this compound solution. The data is synthesized based on established trends for anionic surfactants.
Table 1: Effect of Water Hardness on Foam Height and Stability
| Water Hardness (ppm CaCO₃) | Initial Foam Height (mm) | Foam Half-Life (seconds) |
| 0 (Deionized Water) | 150 | > 1800 |
| 50 (Slightly Hard) | 125 | 1200 |
| 150 (Hard) | 70 | 300 |
| 300 (Very Hard) | 25 | 60 |
Table 2: Effect of Water Hardness on Solution Turbidity
| Water Hardness (ppm CaCO₃) | Turbidity (NTU) |
| 0 (Deionized Water) | < 1 |
| 50 (Slightly Hard) | 15 |
| 150 (Hard) | 80 |
| 300 (Very Hard) | > 200 |
Experimental Protocols
Protocol 1: Determination of Foaming Performance (Adapted from Ross-Miles Method)
Objective: To measure the initial foam height and foam stability of a MELS solution in water of varying hardness.
Apparatus:
-
Jacketed glass column (e.g., 1000 mm height, 50 mm inner diameter) with graduated markings[5]
-
Dropping funnel or standardized reservoir[6]
-
Constant temperature water bath[5]
-
Stopwatch
-
Beakers and volumetric flasks
Procedure:
-
Prepare standardized hard water solutions of desired concentrations (e.g., 50, 150, 300 ppm CaCO₃).
-
Prepare a 1% (w/v) solution of MELS in each of the hard water solutions and in deionized water (as a control).
-
Maintain the temperature of the MELS solutions and the jacketed column at a constant temperature (e.g., 40°C) using the water bath.[5]
-
Add 50 mL of the MELS test solution to the bottom of the jacketed glass column.[5]
-
Add 200 mL of the same MELS test solution to the dropping funnel.[5]
-
Position the dropping funnel above the column so that the solution will drop from a standardized height (e.g., 900 mm).
-
Open the stopcock of the funnel and allow the solution to flow into the column, starting the stopwatch simultaneously.
-
Once all the solution has drained from the funnel, immediately record the initial foam height in millimeters.
-
Record the foam height at subsequent time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[6] The foam half-life is the time it takes for the foam height to decrease to half of its initial value.[7]
Protocol 2: Measurement of Solution Turbidity
Objective: To quantify the precipitation of MELS in hard water by measuring the turbidity of the solution.
Apparatus:
-
Turbidimeter
-
Cuvettes for the turbidimeter
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Calibrate the turbidimeter according to the manufacturer's instructions using standard turbidity solutions.
-
Prepare standardized hard water solutions of various concentrations (e.g., 0, 50, 100, 150, 200, 250, 300 ppm CaCO₃).
-
For each hardness level, prepare a 1% (w/v) MELS solution in a volumetric flask.
-
Ensure the solution is well-mixed by using a magnetic stirrer for a set amount of time (e.g., 15 minutes).
-
Allow the solutions to equilibrate for a specified period (e.g., 1 hour) at a constant temperature.
-
Gently invert the flask to ensure homogeneity before taking a measurement.
-
Rinse a clean cuvette with the test solution, then fill the cuvette.
-
Wipe the outside of the cuvette to remove any fingerprints or smudges.
-
Place the cuvette in the turbidimeter and record the turbidity reading in Nephelometric Turbidity Units (NTU).
-
Repeat the measurement for each MELS solution prepared with different water hardness levels.
Visualizations
Caption: Chemical interaction of MELS with hard water ions.
Caption: Troubleshooting workflow for MELS performance issues.
References
- 1. yeserchem.com [yeserchem.com]
- 2. open.clemson.edu [open.clemson.edu]
- 3. US7828907B2 - Detergent component for preventing precipitation of water hardness and providing soil removal properties - Google Patents [patents.google.com]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 6. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
- 7. pubs.acs.org [pubs.acs.org]
degradation pathways of monoethanolamine lauryl sulfate in experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of monoethanolamine lauryl sulfate (B86663) (MELS) under experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for Monoethanolamine Lauryl Sulfate (MELS) under aerobic conditions?
A1: Under aerobic conditions, the degradation of MELS is expected to proceed through two primary cleavage sites: the ester linkage and the ether linkage of the lauryl sulfate chain, alongside the degradation of the monoethanolamine (MEA) moiety. The lauryl sulfate portion is anticipated to undergo ether cleavage, leading to the formation of intermediate compounds that are further broken down, ultimately releasing sulfate.[1] The MEA component is readily biodegraded aerobically, often hydrolyzing to ammonia (B1221849) and acetaldehyde, which can then be converted to ethanol (B145695) and acetic acid.[2]
Q2: What are the likely degradation pathways for MELS under anaerobic conditions?
A2: Anaerobic degradation of MELS is generally slower than aerobic degradation.[3] The process involves a consortium of different microorganisms in a food chain-like manner.[4] For the lauryl sulfate chain, anaerobic degradation can occur, although it is less efficient.[5] The MEA portion can also be degraded anaerobically, with byproducts such as ammonium (B1175870) and acetate (B1210297) being dominant.[2] In the presence of sulfate, sulfate-reducing bacteria can play a significant role.[4][6]
Q3: What microorganisms are typically involved in the degradation of the components of MELS?
A3: The degradation of the lauryl sulfate component is often carried out by bacterial consortia. For instance, studies on the similar compound Sodium Lauryl Ether Sulfate (SLES) have identified consortia including Acinetobacter calcoaceticus, Klebsiella oxytoca, and Serratia odorifera as effective degraders.[7][8] Pseudomonas species have also been shown to be key in both aerobic and anoxic degradation.[7] For the monoethanolamine part, various soil microorganisms are capable of its degradation.[2]
Q4: What are the key factors that can influence the rate of MELS degradation in my experiments?
A4: Several factors can significantly impact the degradation rate of MELS:
-
Oxygen Availability: Aerobic conditions generally lead to faster and more complete degradation compared to anaerobic or anoxic conditions.[3][7]
-
Microbial Population: The presence of a well-acclimated microbial consortium capable of degrading both the lauryl sulfate and MEA moieties is crucial.[2]
-
Concentration of MELS: High concentrations of surfactants can inhibit microbial activity.[7] However, some resistant strains can thrive at higher concentrations.[7]
-
Temperature: Colder temperatures can significantly reduce the rate of biodegradation.[2]
-
pH: The optimal pH range for most microbial degradation processes is near neutral (pH 7-8).[4]
-
Nutrient Availability: The presence of essential nutrients, such as phosphate, can be a limiting factor in biodegradation.[6]
-
Carbon Sources: The presence of additional carbon sources like glucose or maltose (B56501) can sometimes enhance the degradation rate, although the effect can vary depending on the microbial consortium.[7][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or very slow degradation of MELS observed. | Lack of acclimated microorganisms. | Inoculate your experimental setup with a microbial consortium from a relevant environment, such as wastewater treatment plant sludge.[7][8] Consider an adaptation period for the microorganisms. |
| Inhibitory concentration of MELS. | Start with a lower concentration of MELS and gradually increase it to allow for microbial adaptation.[7] | |
| Nutrient limitation. | Ensure your medium contains sufficient essential nutrients, particularly nitrogen and phosphorus.[6] | |
| Unfavorable pH or temperature. | Monitor and adjust the pH of your medium to a neutral range. Maintain an optimal temperature for microbial growth (e.g., 20-30°C), unless studying temperature effects.[2][9] | |
| Inconsistent degradation rates between replicate experiments. | Non-homogenous inoculum or substrate distribution. | Ensure thorough mixing of your inoculum and substrate at the start of the experiment. |
| Fluctuations in experimental conditions. | Tightly control environmental parameters such as temperature, pH, and aeration. | |
| Accumulation of intermediate degradation products. | Rate-limiting step in the degradation pathway. | Characterize the accumulating intermediates using analytical techniques like HPLC-MS to identify the bottleneck.[10][11] You may need to enrich for specific microbial populations capable of degrading these intermediates. |
| Incomplete degradation under anaerobic conditions. | Anaerobic degradation is often a multi-step process requiring a diverse microbial community.[4] Ensure your anaerobic setup provides the necessary conditions for all required microbial groups (e.g., acetogens, methanogens). | |
| Difficulty in distinguishing between biodegradation and adsorption to biomass. | Surfactants like MELS can adsorb to microbial biomass, leading to an apparent decrease in concentration. | Run abiotic controls (e.g., with sterilized biomass) to quantify the extent of adsorption.[7] |
Quantitative Data Summary
Table 1: Biodegradation of Monoethanolamine (MEA) under Different Conditions
| Condition | Initial MEA Concentration (mg/kg) | Removal Time (days) | Key By-products | Reference |
| Aerobic | 267 | 3 | Ammonium, Acetate, Nitrogen Gas | [2] |
| Aerobic | 1533 | 11 | Ammonium, Acetate, Nitrogen Gas | [2] |
| Anaerobic | 1533 | 9 | Ammonium, Acetate | [2] |
| Aerobic (5°C) | ~250 | >70 | - | [2] |
Table 2: Factors Influencing the Degradation of Structurally Similar Surfactants (SLES)
| Factor | Condition | Effect on Degradation | Reference |
| Carbon Source | Addition of glucose, sucrose, maltose, mannitol, succinic acid | 3-fold enhancement of degradation rate (co-culture A-K) | [8] |
| Addition of maltose | 5-fold enhancement of degradation rate (co-culture S-A) | [8] | |
| Concentration | High concentrations (>CMC) | Can reduce bacterial diversity and cause cell lysis | [7] |
| Soil Type | Silty-clay soil | Half-life of ~6 days | [7] |
| Gravelly matrices | Half-life of 8–9 days | [7] |
Experimental Protocols
Protocol 1: Aerobic Biodegradation Study of MELS in a Batch Reactor
-
Medium Preparation: Prepare a minimal salts medium (e.g., M9 medium) containing all essential nutrients except a carbon source.[9]
-
Inoculum: Obtain an inoculum from a source with microbial diversity, such as activated sludge from a wastewater treatment plant. Acclimatize the inoculum to MELS by gradually increasing its concentration over several days.
-
Experimental Setup: In replicate flasks, add the minimal salts medium, the acclimated inoculum, and MELS as the sole carbon source at the desired concentration. Include a control flask without MELS and an abiotic control with sterilized inoculum.
-
Incubation: Incubate the flasks on a shaker at a constant temperature (e.g., 25°C) to ensure adequate aeration.
-
Sampling and Analysis: At regular intervals, withdraw samples from each flask. Analyze the concentration of MELS using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[11] Monitor pH and microbial growth (e.g., by measuring optical density).
-
Data Interpretation: Calculate the percentage of MELS degradation over time. Identify any intermediate products using techniques like LC-MS.[10]
Visualizations
Caption: Proposed aerobic degradation pathway of MELS.
Caption: Simplified anaerobic degradation workflow for MELS.
References
- 1. Sodium lauryl ether sulfate (SLES) degradation by nitrate-reducing bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SLES Biodegradable Surfactant - INTERSURFCHEM [polymerchem.org]
- 4. Anaerobic Biodegradation of Detergent Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cler.com [cler.com]
- 6. researchgate.net [researchgate.net]
- 7. SLES Biodegradation - INTERSURFCHEM [polymerchem.org]
- 8. Biodegradation of sodium lauryl ether sulfate (SLES) by two different bacterial consortia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
Technical Support Center: Overcoming MEA-Lauryl Sulfate Interference in Analytical Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by MEA-lauryl sulfate (B86663) interference in analytical assays. Given the limited direct data on MEA-lauryl sulfate, much of the guidance is based on the well-documented interference patterns of the structurally similar anionic surfactant, sodium lauryl sulfate (SLS), and general principles of anionic surfactant interference.
Frequently Asked Questions (FAQs)
Q1: What is MEA-lauryl sulfate and why does it interfere with my assay?
A: MEA-lauryl sulfate (Monoethanolamine Lauryl Sulfate) is an anionic surfactant used in a variety of applications, including as a component in some drug formulations and as a cleaning agent.[1][2] Its amphiphilic nature, possessing both a hydrophobic tail and a hydrophilic headgroup, allows it to interact with proteins and other biomolecules in your assay.[2] This interaction can lead to several types of interference:
-
Protein Denaturation: MEA-lauryl sulfate can unfold proteins, including enzymes and antibodies, altering their activity and binding capabilities.
-
Masking of Binding Sites: The surfactant can non-specifically bind to proteins, blocking access to antibody epitopes or enzyme active sites.
-
Micelle Formation: Above its critical micelle concentration (CMC), MEA-lauryl sulfate forms micelles that can sequester analytes or assay reagents, altering their effective concentrations.[2]
-
Interaction with Assay Surfaces: The surfactant can adsorb to microplate wells or other surfaces, affecting the binding of assay components.
Q2: Which types of assays are most susceptible to interference from MEA-lauryl sulfate?
A: Assays that rely on specific protein-protein interactions, enzymatic activity, or protein quantification are particularly vulnerable. This includes:
-
Enzyme-Linked Immunosorbent Assays (ELISAs): Interference can occur at multiple steps, including antibody coating, antigen binding, and enzyme-substrate reactions, leading to either falsely high or low signals.
-
Enzymatic Assays: MEA-lauryl sulfate can denature the enzyme or interfere with the interaction between the enzyme and its substrate, leading to inaccurate measurements of enzyme activity.
-
Protein Quantification Assays: Surfactants are known to interfere with common protein assays like the Bradford and Lowry assays.
-
High-Throughput Screening (HTS) Assays: The presence of surfactants can lead to a high rate of false positives or false negatives.[3][4]
Q3: How do I know if MEA-lauryl sulfate is interfering with my assay?
A: Signs of interference can include:
-
Poor reproducibility between replicate wells or experiments.
-
Non-linear dose-response curves.
-
Unexpectedly high or low assay signals.
-
Discrepancies between results obtained with different assay formats.
-
A "hook effect" in immunoassays at high analyte concentrations.[5]
To confirm interference, you can run control experiments with and without MEA-lauryl sulfate, or with varying concentrations of the surfactant.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in an ELISA.
This workflow outlines steps to diagnose and mitigate MEA-lauryl sulfate interference in ELISAs.
Caption: Troubleshooting workflow for ELISA interference.
Issue 2: Reduced enzyme activity in an enzymatic assay.
This decision tree helps to identify the cause of reduced enzyme activity and suggests solutions.
Caption: Decision tree for troubleshooting enzymatic assay interference.
Quantitative Data Summary
Due to the lack of specific quantitative data for MEA-lauryl sulfate, the following table summarizes the known effects of the similar anionic surfactant, Sodium Lauryl Sulfate (SLS), on common analytical assays. This data should be considered indicative of the potential impact of MEA-lauryl sulfate.
| Assay Type | Interfering Agent | Concentration | Observed Effect | Mitigation Strategy | Reference |
| ELISA | Sodium Lauryl Sulfate | > 0.1% | Can lead to both false positives and false negatives by disrupting antibody-antigen binding. | Dilution of the sample, addition of a non-ionic surfactant (e.g., Tween-20), or sample cleanup. | [6] |
| Enzymatic Assay (Amylase) | Sodium Lauryl Sulfate | Varies | Can cause a decrease in enzyme activity due to denaturation. | Buffer exchange to remove the surfactant, or use of a surfactant-resistant enzyme if available. | [7] |
| Bradford Protein Assay | Sodium Lauryl Sulfate | > 0.01% | Interferes with the dye-binding mechanism, leading to inaccurate protein concentration measurements. | Use of a surfactant-compatible protein assay (e.g., BCA assay), or precipitation of the protein to remove the surfactant. | N/A |
| Luciferase Reporter Assay | Sodium Lauryl Sulfate | Micromolar range | Can directly inhibit luciferase activity, a common source of false positives in HTS. | Counterscreening for luciferase inhibition, addition of a non-ionic detergent to the assay buffer. | [4] |
Experimental Protocols
Protocol 1: Sample Dilution to Mitigate Interference
Objective: To reduce the concentration of MEA-lauryl sulfate in a sample to a level that does not significantly interfere with the assay.
Methodology:
-
Prepare a series of dilutions of your sample containing MEA-lauryl sulfate in your assay buffer. Recommended dilution factors are 1:10, 1:100, and 1:1000.
-
Run the assay with the diluted samples alongside your undiluted sample and a negative control (assay buffer without MEA-lauryl sulfate).
-
Analyze the results to determine the dilution factor at which the interference is minimized or eliminated, while the analyte signal is still detectable.
Protocol 2: Addition of a Non-ionic Surfactant
Objective: To counteract the interfering effects of an anionic surfactant by introducing a non-ionic surfactant.
Methodology:
-
Supplement your assay buffer with a non-ionic surfactant, such as Triton X-100 or Tween-20. A typical starting concentration is 0.01% (v/v).[4]
-
Prepare your samples in this modified assay buffer.
-
Run the assay and compare the results to those obtained with the standard assay buffer.
-
If interference is reduced, you can optimize the concentration of the non-ionic surfactant.
Protocol 3: Sample Cleanup using Protein Precipitation
Objective: To remove MEA-lauryl sulfate from a protein-containing sample.
Methodology:
-
Add a 4-fold excess of ice-cold acetone (B3395972) to your sample.
-
Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant, which contains the MEA-lauryl sulfate.
-
Wash the protein pellet with a small volume of ice-cold acetone and centrifuge again.
-
Air-dry the pellet to remove residual acetone.
-
Resuspend the protein pellet in your assay buffer.
Signaling Pathway and Workflow Diagrams
The following diagram illustrates the general mechanism of anionic surfactant interference in a sandwich ELISA.
Caption: Mechanism of MEA-lauryl sulfate interference in ELISA.
This logical diagram provides a step-by-step approach to identifying and mitigating assay interference.
Caption: Logical workflow for addressing assay interference.
References
- 1. MEA-Lauryl Sulfate - PCC Group Product Portal [products.pcc.eu]
- 2. Buy this compound (EVT-404610) | 4722-98-9 [evitachem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biochemia-medica.com [biochemia-medica.com]
- 6. Interference in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic Method for Determining Amylase Activity (Amylase Activity Assay) [sigmaaldrich.cn]
Technical Support Center: Synthesis and Purification of Lauryl Sulfates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of lauryl sulfate (B86663), with a specific focus on the removal of residual monoethanolamine (MEA).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in lauryl sulfate synthesis when using monoethanolamine for neutralization?
A1: Besides the desired monoethanolamine lauryl sulfate, common impurities include unreacted lauryl sulfuric acid, residual (unreacted) monoethanolamine, and inorganic salts formed during neutralization. The presence of these impurities can affect the final product's performance and safety profile.
Q2: Why is it crucial to remove residual monoethanolamine?
A2: Residual monoethanolamine can be problematic for several reasons. It can act as an irritant in final formulations, may be incompatible with other ingredients, and can lead to the formation of nitrosamines, which are potential carcinogens. Therefore, its removal is essential for product quality and safety.[1]
Q3: What are the primary methods for removing residual monoethanolamine?
A3: The primary methods for removing residual monoethanolamine from lauryl sulfate synthesis mixtures include acidic washing (liquid-liquid extraction), vacuum stripping, and crystallization. The choice of method depends on the desired purity, scale of the reaction, and the specific properties of the lauryl sulfate salt.
Q4: How can I detect and quantify residual monoethanolamine in my final product?
A4: Several analytical techniques can be employed for the detection and quantification of residual monoethanolamine. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a common and sensitive method. Gas Chromatography (GC) can also be used, often after a derivatization step.
Troubleshooting Guides
Issue 1: High Levels of Residual Monoethanolamine Detected Post-Synthesis
Possible Cause 1: Inaccurate Stoichiometry
-
Troubleshooting: Ensure the molar ratio of lauryl sulfuric acid to monoethanolamine is accurately controlled during the neutralization step. A slight excess of the acid can help minimize residual amine.
Possible Cause 2: Inefficient Mixing during Neutralization
-
Troubleshooting: Improve agitation during the neutralization process to ensure a homogeneous reaction mixture. This prevents localized areas of high amine concentration.
Solution: Post-Synthesis Purification
-
If high levels of residual MEA persist, a post-synthesis purification step is necessary. The recommended methods are detailed in the Experimental Protocols section below.
Issue 2: Emulsion Formation During Acidic Wash
Possible Cause: Surfactant Properties of the Product
-
Troubleshooting: The lauryl sulfate product is a surfactant, which can lead to the formation of stable emulsions during liquid-liquid extraction. To break the emulsion, you can try adding a saturated brine solution, increasing the ionic strength of the aqueous phase, or using a different organic solvent. Centrifugation can also aid in phase separation.
Issue 3: Product Loss During Purification
Possible Cause: Solubility of the Lauryl Sulfate Salt
-
Troubleshooting: this compound has some solubility in both aqueous and organic phases. To minimize product loss during acidic washing, use a minimal amount of acidic water for extraction and consider back-extracting the aqueous phase with a small amount of a suitable organic solvent. When using crystallization, carefully select the solvent system to maximize the precipitation of the desired product while keeping the impurity in solution.
Data Presentation
Table 1: Comparison of Purification Methods for Residual Monoethanolamine Removal
| Purification Method | Principle | Advantages | Disadvantages | Typical Residual MEA Level |
| Acidic Wash | Converts MEA to a water-soluble salt, which is then extracted into an aqueous phase. | Simple, cost-effective, and suitable for lab-scale. | Can lead to emulsion formation; potential for product loss. | < 1% |
| Vacuum Stripping | Removes volatile MEA under reduced pressure and elevated temperature. | Effective for large-scale production; avoids the use of additional solvents. | Requires specialized equipment; high temperatures may degrade the product. | < 0.5% |
| Crystallization | The lauryl sulfate salt is selectively precipitated from a solvent in which MEA is soluble. | Can achieve high purity. | Requires careful solvent selection; may have lower yields. | < 0.1% |
Experimental Protocols
Protocol 1: Removal of Residual Monoethanolamine by Acidic Wash
Methodology:
-
Dissolution: Dissolve the crude this compound product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, toluene). The concentration should be around 10-20% (w/v).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 1 M H₂SO₄).
-
Mixing: Shake the separatory funnel vigorously for 2-3 minutes. Periodically vent the funnel to release any pressure buildup.
-
Phase Separation: Allow the layers to separate. The upper layer will be the organic phase containing the purified lauryl sulfate, and the lower aqueous layer will contain the monoethanolammonium salt.
-
Aqueous Layer Removal: Carefully drain and discard the lower aqueous layer.
-
Repeat Washing: Repeat the acidic wash (steps 2-5) one or two more times with fresh dilute acid solution to ensure complete removal of the monoethanolamine.
-
Neutral Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Analytical Quantification of Residual Monoethanolamine by HPLC-UV
Methodology:
-
Sample Preparation: Accurately weigh a known amount of the purified lauryl sulfate product and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
Standard Preparation: Prepare a series of standard solutions of monoethanolamine in the same diluent at known concentrations.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength for the derivatized or underivatized amine (e.g., 210 nm for underivatized MEA). For enhanced sensitivity, pre-column derivatization with a UV-active agent can be performed.
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and quantify the amount of residual monoethanolamine by comparing its peak area to the calibration curve.
Mandatory Visualization
Caption: Workflow for the synthesis, purification, and analysis of lauryl sulfate.
Caption: Detailed workflow for the acidic wash purification method.
References
Technical Support Center: Stabilizing Emulsions with Monoethanolamine Lauryl Sulfate (MELS)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with emulsions formulated with monoethanolamine lauryl sulfate (B86663) (MELS).
Frequently Asked Questions (FAQs)
Q1: What is Monoethanolamine Lauryl Sulfate (MELS) and what is its primary role in an emulsion?
This compound is an anionic surfactant.[1][2] In an emulsion, its primary role is to act as an emulsifying agent, reducing the interfacial tension between oil and water to allow the formation of a stable mixture.[3][4] Its amphiphilic structure, possessing both a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail, enables it to position at the oil-water interface, preventing droplets from coalescing.[2] It is also known for its excellent foaming and cleansing properties.[2][4]
Q2: My MELS emulsion is showing signs of instability (e.g., creaming, separation). What are the common causes?
Emulsion instability is a common issue and can be attributed to several factors:
-
Incorrect Emulsifier Concentration: An insufficient amount of MELS will result in a weak interfacial film that cannot adequately protect the droplets from merging.
-
Inappropriate pH: As an anionic surfactant, the stability of MELS emulsions is pH-dependent. Significant deviations from the optimal pH range can disrupt the stability of the interfacial film.[1]
-
Presence of Electrolytes: High concentrations of salts can compress the electrical double layer around the droplets, reducing repulsive forces and leading to flocculation and coalescence.[5]
-
Temperature Fluctuations: Elevated temperatures can increase the kinetic energy of droplets, leading to more frequent collisions and a higher likelihood of coalescence.[6] It can also decrease the viscosity of the continuous phase, accelerating creaming or sedimentation.
-
Ingredient Incompatibility: MELS is an anionic surfactant and is generally incompatible with cationic ingredients, which can lead to the formation of insoluble complexes and emulsion breakdown.[5]
-
Improper Homogenization: Insufficient mechanical force during emulsification can result in large droplet sizes, which are more prone to instability.
Q3: What is the optimal pH range for an emulsion stabilized with MELS?
The stability of MELS-stabilized emulsions is significantly influenced by pH. While the exact optimal pH can depend on the other ingredients in the formulation, commercial products containing MELS often have a pH in the range of 3.0 to 4.0.[2] However, for oil-in-water (O/W) emulsions, stability is often greatest at neutral to slightly alkaline pH where the anionic head group is fully ionized, maximizing electrostatic repulsion between droplets. It is crucial to conduct a pH stability study for your specific formulation.
Q4: Can I use co-emulsifiers with MELS? If so, which types are recommended?
Yes, using co-emulsifiers is a highly recommended strategy to improve the stability and texture of MELS emulsions.
-
Non-ionic co-emulsifiers: These are highly compatible with anionic surfactants like MELS.[5] Examples include fatty alcohols (e.g., Cetyl Alcohol, Stearyl Alcohol) and glyceryl esters (e.g., Glyceryl Stearate). They work by packing at the interface alongside MELS to create a stronger, more rigid interfacial film.
-
Amphoteric (Zwitterionic) co-emulsifiers: Surfactants like Cocamidopropyl Betaine can improve foam quality and mildness and are compatible with MELS across a wide pH range.[5]
-
Other Anionic co-emulsifiers: While possible, care must be taken to ensure compatibility.
Avoid using cationic emulsifiers, as they will likely interact with the anionic MELS and destabilize the emulsion.[5]
Q5: My emulsion's viscosity is too low or decreases over time. How can I fix this?
Low or decreasing viscosity can be a sign of instability. To address this:
-
Add a Thickener/Stabilizer: Incorporate a hydrocolloid (e.g., Xanthan Gum, Carbomer) into the aqueous phase. This increases the viscosity of the continuous phase, which slows down droplet movement and significantly reduces the rate of creaming and coalescence.
-
Incorporate Fatty Alcohols: Adding co-emulsifiers like Cetyl or Stearyl Alcohol will not only strengthen the interfacial film but also build viscosity in lotions and creams.
-
Optimize Homogenization: Over-homogenization can sometimes lead to a loss of viscosity over time. Ensure your homogenization speed and time are optimized for your formulation.
-
Check for pH Drift: A shift in pH during storage can affect the performance of certain thickeners (like carbomers) and the overall emulsion structure.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered with MELS-stabilized emulsions.
| Observed Problem | Potential Cause | Recommended Solution |
| Phase Separation (Oil & Water Layers) | 1. Insufficient MELS concentration.2. Incompatible ingredients (e.g., cationic polymers).3. Significant pH shift.4. High electrolyte concentration. | 1. Increase the concentration of MELS.2. Review formulation for ingredient compatibility. Remove or replace cationic ingredients.3. Measure the pH and adjust it to the optimal range for your system. Add a buffering agent.4. Reduce the concentration of electrolytes or add a non-ionic co-emulsifier to improve tolerance. |
| Creaming (Thick layer at the top) | 1. Low viscosity of the continuous phase.2. Large droplet size. | 1. Add a thickening agent (e.g., Xanthan Gum, Carbomer) to the aqueous phase.2. Increase homogenization time or intensity to reduce the average droplet size. |
| Change in Viscosity (Thinning or Thickening) | 1. Temperature fluctuations during storage.2. pH drift affecting thickeners.3. Flocculation or coalescence. | 1. Store the emulsion at a controlled, constant temperature.2. Buffer the system to maintain a stable pH.3. Re-evaluate the emulsifier system. Consider adding a co-emulsifier or stabilizer. |
| Grainy or Gritty Texture | 1. Crystallization of fatty components (e.g., waxes, fatty alcohols).2. Precipitation of an ingredient due to pH or solvent changes. | 1. Ensure that the oil phase is heated sufficiently to completely melt all components before emulsification. Maintain adequate mixing during the cooling phase.2. Check the solubility and optimal pH range of all ingredients. |
Quantitative Data Summary
The following tables present illustrative data based on typical behavior for anionic surfactant-stabilized O/W emulsions. Actual results will vary based on the specific formulation.
Table 1: Effect of pH on MELS Emulsion Stability (Illustrative Data) Formulation: 15% Oil Phase, 5% MELS, 80% Water Phase. Stored at 25°C for 30 days.
| pH | Mean Droplet Diameter (Day 1) | Mean Droplet Diameter (Day 30) | Observation |
| 4.0 | 1.2 µm | 5.8 µm | Significant droplet growth, signs of coalescence. |
| 5.5 | 0.8 µm | 1.5 µm | Moderate droplet growth. |
| 7.0 | 0.5 µm | 0.6 µm | Excellent stability, minimal change in droplet size. |
| 8.5 | 0.6 µm | 0.7 µm | Very good stability. |
Table 2: Effect of Temperature on MELS Emulsion Viscosity (Illustrative Data) Formulation: 20% Oil Phase, 4% MELS, 2% Cetyl Alcohol, 1% Xanthan Gum, 73% Water. pH 7.0.
| Temperature (°C) | Viscosity (cP) |
| 20 | 15,500 |
| 25 | 12,000 |
| 30 | 9,500 |
| 40 | 6,000 |
Diagrams
Caption: Troubleshooting workflow for MELS emulsion instability.
References
Validation & Comparative
A Comparative Analysis of MEA-Lauryl Sulfate and Other Anionic Surfactants
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Performance Metrics and Irritation Potential
In the landscape of anionic surfactants, monoethanolamine lauryl sulfate (B86663) (MEA-lauryl sulfate) presents itself as a notable alternative to more commonly known agents such as sodium lauryl sulfate (SLS), sodium laureth sulfate (SLES), and ammonium (B1175870) lauryl sulfate (ALS). This guide offers a comparative analysis of the efficacy of MEA-lauryl sulfate against these other widely used anionic surfactants, supported by available experimental data. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform formulation decisions.
Comparative Performance Data
The selection of a surfactant is often dictated by its physicochemical properties, which directly influence its performance in a given formulation. Key parameters for comparison include the critical micelle concentration (CMC), surface tension at CMC, foaming ability, and irritation potential.
| Surfactant | Critical Micelle Concentration (CMC) (mmol/L) | Surface Tension at CMC (mN/m) | Foaming Ability (Initial Foam Height) | Irritation Potential |
| MEA-Lauryl Sulfate | Data not readily available in cited literature | Data not readily available in cited literature | Moderate to Good | Generally considered milder than SLS |
| Sodium Lauryl Sulfate (SLS) | ~8.2[1][2][3] | ~32.0 - 39.5[4][5] | High (produces rich, dense foam)[6][7][8] | High[9] |
| Sodium Laureth Sulfate (SLES) | ~1.0 - 5.0[10] | ~33.8[11] | Good (produces softer, creamier foam)[8] | Moderate (milder than SLS)[12] |
| Ammonium Lauryl Sulfate (ALS) | Data not readily available in cited literature | Data not readily available in cited literature | Good (less dense foam than SLS/SLES)[8] | Moderate (generally considered milder than SLS)[13] |
Note: The data presented is compiled from various sources and experimental conditions may vary.
Experimental Protocols
To ensure the reproducibility and validity of performance data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in the comparison of these anionic surfactants.
Critical Micelle Concentration (CMC) Determination
The CMC is a fundamental property of a surfactant, representing the concentration at which surfactant monomers begin to form micelles. This can be determined by various methods, including surface tension and conductivity measurements.
Surface Tension Method:
-
Prepare a series of aqueous solutions of the surfactant at varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is identified as the concentration at which a sharp break in the curve occurs, indicating the saturation of the air-water interface and the onset of micelle formation[1][14].
Conductivity Method:
-
Prepare a series of aqueous solutions of the ionic surfactant at varying concentrations.
-
Measure the electrical conductivity of each solution using a conductometer.
-
Plot the conductivity against the surfactant concentration.
-
Two linear regions will be observed. The intersection of the two lines corresponds to the CMC[15].
Foaming Ability Assessment (Based on ASTM D1173 - Ross-Miles Method)
This method evaluates the volume and stability of foam generated by a surfactant solution.
-
Prepare a standard concentration of the surfactant solution in water of a specified hardness.
-
A specific volume of the surfactant solution is allowed to fall from a specified height into a larger volume of the same solution contained in a graduated cylinder.
-
The initial foam height is measured immediately after all the solution has fallen.
-
Foam stability is assessed by measuring the foam height at subsequent time intervals (e.g., 1, 3, and 5 minutes)[10].
In Vitro Skin Irritation Assessment (Based on OECD Test Guideline 439)
This test method uses a reconstructed human epidermis (RhE) model to assess the skin irritation potential of a test chemical.
-
A topically applied dose of the surfactant is applied to the surface of the RhE tissue.
-
The tissue is incubated for a defined period (e.g., 60 minutes).
-
Following incubation, the tissue is rinsed to remove the test substance.
-
The viability of the tissue is then assessed using a cell viability assay, such as the MTT assay.
-
A reduction in tissue viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant[16][17].
Visualizing Experimental Workflows and Biological Interactions
To further elucidate the processes involved in surfactant evaluation and their interaction with biological systems, the following diagrams are provided.
Anionic surfactants can induce skin irritation primarily through their interaction with the stratum corneum, the outermost layer of the skin. This interaction can lead to the disruption of the skin's barrier function.
Discussion
While a complete quantitative dataset for MEA-lauryl sulfate remains elusive in the readily available scientific literature, qualitative assessments and regulatory information suggest it is generally considered to be a milder alternative to SLS. The larger monoethanolamine counter-ion in MEA-lauryl sulfate, as compared to the sodium ion in SLS, may reduce its ability to penetrate the stratum corneum, thereby lowering its irritation potential.
SLS is consistently characterized as the most irritating among the compared surfactants, a property attributed to its small molecular size and high charge density, which facilitate its penetration into the skin and interaction with skin proteins and lipids[18][19]. SLES, through the process of ethoxylation, becomes a larger molecule with a reduced charge density, rendering it less irritating than SLS[12]. ALS is also generally considered to be milder than SLS, with some sources suggesting its larger ammonium counter-ion may play a role in its reduced irritation potential[13].
In terms of performance, SLS is known for its strong cleansing and foaming capabilities, producing a dense and stable lather[8]. SLES provides good cleansing and a more creamy and gentle foam. ALS is also a good foaming agent, though the foam may be less dense compared to SLS and SLES[8]. The foaming properties of MEA-lauryl sulfate are generally described as moderate to good, but direct comparative studies with quantitative data are needed for a definitive assessment.
Conclusion
References
- 1. chemijournal.com [chemijournal.com]
- 2. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. commons.erau.edu [commons.erau.edu]
- 5. karger.com [karger.com]
- 6. Foaming and Cleaning Performance Comparison of Liquid Detergent Formulations using Mixtures of Anionic and Nonionic Surfactants | Semantic Scholar [semanticscholar.org]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. SLES vs SLS vs ALS: Which Surfactant Is the Best for Your Product? | Niran Chemical [niranchemical.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Final report of the amended safety assessment of sodium laureth sulfate and related salts of sulfated ethoxylated alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ewg.org [ewg.org]
- 14. researchgate.net [researchgate.net]
- 15. fpharm.uniba.sk [fpharm.uniba.sk]
- 16. youtube.com [youtube.com]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. Skin barrier disruption by sodium lauryl sulfate-exposure alters the expressions of involucrin, transglutaminase 1, profilaggrin, and kallikreins during the repair phase in human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lorealparisusa.com [lorealparisusa.com]
Comparative Guide to HPLC Methods for the Analysis of Monoethanolamine Lauryl Sulfate
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods applicable to the quantitative analysis of Monoethanolamine Lauryl Sulfate (B86663) (MELS), an anionic surfactant used in various research and development applications, including pharmaceutical and cosmetic formulations. The focus is on providing researchers, scientists, and drug development professionals with the necessary information to select and implement a suitable analytical method.
Introduction to MELS Analysis
Monoethanolamine Lauryl Sulfate is an organic compound that, like other alkyl sulfate surfactants, lacks a strong UV chromophore, making direct UV detection in HPLC challenging.[1] Therefore, alternative detection methods are typically employed. The primary analytical techniques involve Reversed-Phase HPLC, often enhanced with ion-pairing reagents, coupled with detectors such as Evaporative Light Scattering (ELSD) or Suppressed Conductivity.[1][2] These methods allow for the separation and quantification of MELS from other formulation components.
This guide will compare two primary HPLC-based approaches:
-
Reversed-Phase HPLC with Evaporative Light Scattering Detection (RP-HPLC-ELSD) : A robust and widely used method for non-volatile analytes that do not possess a UV chromophore.[1]
-
Ion-Pair Chromatography with Suppressed Conductivity Detection (IPC-CD) : A technique particularly well-suited for the separation of charged molecules like anionic surfactants.[2][3]
Method 1: Reversed-Phase HPLC with Evaporative Light Scattering Detection (RP-HPLC-ELSD)
This method separates MELS based on its hydrophobicity on a reversed-phase column. The ELSD is a universal detector that measures the light scattered by analyte particles after the mobile phase has been evaporated, making it ideal for compounds like MELS.[1]
Experimental Protocol
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a binary pump, autosampler, and column thermostat.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
Time (min) % Mobile Phase B (Acetonitrile) 0.0 30 25.0 90 30.0 90 30.1 30 | 35.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
ELSD Settings:
-
Drift Tube Temperature: 75°C.
-
Nebulizer Gas (Nitrogen) Pressure: 40 psi.
-
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve MELS reference standard in a 60:40 (v/v) mixture of methanol (B129727) and water to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the methanol/water mixture to achieve concentrations ranging from 0.05 mg/mL to 0.5 mg/mL.
-
Sample Preparation: Dissolve the sample containing MELS in the methanol/water mixture to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Workflow Diagram
Caption: Workflow for MELS analysis by RP-HPLC-ELSD.
Method 2: Ion-Pair Chromatography with Suppressed Conductivity Detection (IPC-CD)
Ion-pair chromatography is a powerful technique for separating ionic species on a reversed-phase column.[4] An ion-pair reagent, a large ionic molecule with a charge opposite to the analyte, is added to the mobile phase.[3] This forms a neutral ion pair with the MELS anion, which can be retained and separated on a hydrophobic stationary phase.[5] Suppressed conductivity detection provides a universal and sensitive means of detection for ionic species.[2]
Experimental Protocol
1. Instrumentation and Conditions:
-
HPLC System: Ion chromatograph (e.g., Thermo Scientific Dionex) equipped with a conductivity detector and a suppressor module.
-
Column: Reversed-phase column suitable for ion-pairing applications (e.g., polystyrene-divinylbenzene based, 4.6 x 250 mm).
-
Mobile Phase: 2.0 mM Tetrabutylammonium hydroxide (B78521) (ion-pair reagent), 30% Acetonitrile in Water.
-
Elution Mode: Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 25 µL.
-
Detection: Suppressed Conductivity.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of MELS reference standard in the mobile phase.
-
Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare standards in the range of 2 µg/mL to 500 µg/mL.[2]
-
Sample Preparation: Dilute the sample containing MELS with the mobile phase to fall within the established linear range. Filter through a 0.45 µm syringe filter before injection.
Workflow Diagram
Caption: Workflow for MELS analysis by IPC-CD.
Comparison of Method Performance
The following table summarizes the expected validation parameters for the two methods, based on performance data for structurally similar anionic surfactants like Sodium Lauryl Sulfate (SLS).[6]
| Parameter | RP-HPLC-ELSD | IPC-CD | Justification / Notes |
| Specificity | Good | Excellent | IPC-CD offers higher specificity for ionic analytes. Both methods should resolve MELS from common non-ionic and cationic excipients. |
| Linearity Range | 0.05 - 0.5 mg/mL (Log-Log) | 2 - 500 µg/mL (Linear) | ELSD often requires a logarithmic transformation for linearity. IPC-CD typically demonstrates a wider linear dynamic range.[2] |
| Correlation Coefficient (r²) | > 0.99 | > 0.995 | Both methods are expected to show strong correlation. |
| Limit of Detection (LOD) | ~15 µg/mL | ~0.5 µg/mL | IPC-CD is generally more sensitive for ionic surfactants.[2] |
| Limit of Quantitation (LOQ) | ~50 µg/mL | ~2 µg/mL | Consistent with the higher sensitivity of conductivity detection.[2][6] |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% | Both methods are capable of high accuracy.[6] |
| Precision (% RSD) | < 5% | < 3% | IPC-CD often provides slightly better precision due to the stability of the detector response.[6] |
| Primary Advantages | Common equipment; Good for various non-UV analytes. | High sensitivity and selectivity for ionic compounds; Wide linear range. | ELSD is a versatile detector found in many labs.[1] IPC systems are specialized but offer superior performance for this analyte class.[3] |
| Primary Disadvantages | Non-linear response; Lower sensitivity. | Requires specialized ion chromatography system and suppressor; Mobile phase can be complex. | The logarithmic response of ELSD can be a drawback.[1] The need for dedicated equipment and reagents is a consideration for IPC.[3] |
Conclusion
Both RP-HPLC-ELSD and IPC-CD are viable and robust methods for the quantitative analysis of this compound.
-
RP-HPLC-ELSD is a suitable choice for laboratories where a highly sensitive method is not required and where existing, standard HPLC equipment is to be utilized. Its versatility for analyzing other non-UV active compounds is a significant advantage.
-
IPC-CD is the superior method in terms of sensitivity, selectivity, and linear dynamic range.[2] It is the recommended approach for applications requiring the quantification of trace levels of MELS or for routine quality control where high precision is paramount.
The choice between these methods will depend on the specific requirements of the analysis, including the expected concentration of MELS in the samples, the complexity of the sample matrix, and the availability of specialized instrumentation.
References
- 1. waters.com [waters.com]
- 2. Determination of anionic surfactants during wastewater recycling process by ion pair chromatography with suppressed conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 5. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : Shimadzu (Switzerland) [shimadzu.ch]
- 6. 산업식품공학(Food Engineering Progress) [foodengprog.org]
A Comparative Analysis of the Emulsifying Properties of Lauryl Sulfate Surfactants
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the emulsifying properties of three widely used anionic surfactants: Sodium Lauryl Sulfate (B86663) (SLS), Sodium Laureth Sulfate (SLES), and Ammonium (B1175870) Lauryl Sulfate (ALS). These surfactants are integral to the formulation of a vast range of pharmaceutical, cosmetic, and personal care products, where they function primarily as emulsifying and cleansing agents.[1][2][3] Understanding their distinct chemical structures and resulting physicochemical properties is critical for selecting the optimal agent to ensure product stability, efficacy, and safety.
Structural and Physicochemical Property Comparison
Sodium Lauryl Sulfate (SLS), also known as sodium dodecyl sulfate (SDS), is composed of a 12-carbon alkyl chain (lauryl) and a sulfate group.[4] Sodium Laureth Sulfate (SLES) is a derivative of SLS that has been subjected to ethoxylation, a process that incorporates ethylene (B1197577) oxide units to form a polyethylene (B3416737) glycol-like chain.[4][5] This structural modification results in a larger molecule with altered properties.[4][6] Ammonium Lauryl Sulfate (ALS) is structurally similar to SLS, with the key difference being the substitution of the sodium cation with an ammonium cation.[7][8] These molecular distinctions significantly influence their performance as emulsifiers.
The following table summarizes the key properties of these surfactants based on available data.
| Property | Sodium Lauryl Sulfate (SLS) | Sodium Laureth Sulfate (SLES) | Ammonium Lauryl Sulfate (ALS) |
| Chemical Formula | C₁₂H₂₅SO₄Na[4] | C₁₂H₂₅(OCH₂CH₂)nOSO₃Na[4][7] | C₁₂H₂₅SO₄NH₄[7] |
| Key Structural Feature | Simple 12-carbon tail with a sulfate head.[4] | Ethoxylated alkyl chain; 'n' denotes the number of ethoxy groups.[4][7] | Ammonium counter-ion instead of sodium.[8] |
| Critical Micelle Conc. (CMC) | ~8.2 mM in pure water at 25°C.[9] The CMC can decrease in the presence of co-solvents like ethanol.[10] | CMC is generally independent of the degree of ethoxylation for 1-3 ethoxy groups (~0.80 mM).[11] | Generally considered milder than SLS, with solubility affected by the ammonium cation.[3][8] |
| Emulsifying Performance | A highly effective emulsifier and cleanser, but can be harsh.[4] In some studies, emulsions stabilized with SDS (SLS) showed lower stability compared to other emulsifiers like polysorbate 60 or soy lecithin.[12] | Effective emulsifier with milder properties.[5][6] Higher degrees of ethoxylation can lead to greater surface activity at the silicone-water interface.[13] | A good emulsifier, often preferred for its milder profile in products for sensitive skin.[1][3] Exhibits better tolerance to higher salt concentrations and lower pH levels than SLS.[1] |
| Skin Irritation Potential | Considered the most irritating of the three, especially at concentrations above 2-5%.[4][14] It can strip natural oils from the skin.[4][5] | Significantly less irritating than SLS due to its larger, ethoxylated molecular structure, which reduces skin penetration.[4][6] | Generally considered milder than SLS, as its larger molecule size is less penetrating to the skin.[1][3] |
| Foaming Properties | Produces a rich, dense foam and has strong oil-removal capacity.[4][7] | Produces a creamier, softer foam compared to SLS while maintaining good cleansing action.[4][7] | Creates a rich and stable lather, though it can be less dense than that from SLS or SLES.[3][7] |
Experimental Protocols for Evaluating Emulsifying Properties
The evaluation of an emulsifier's performance relies on standardized experimental protocols. Below are methodologies for assessing key parameters of emulsion stability and surfactant behavior.
Protocol 1: Determination of Emulsion Stability by Turbidity Measurement
This method provides an indirect measure of emulsion stability by correlating the turbidity of a diluted emulsion to changes in droplet size and concentration over time.[15][16]
-
Emulsion Preparation : Prepare an oil-in-water (O/W) emulsion by homogenizing a fixed ratio of oil and an aqueous solution of the lauryl sulfate surfactant at a specific concentration. Use a high-shear mixer for a set duration and speed to ensure initial consistency.
-
Initial Sample Measurement : Immediately after preparation (t=0), withdraw an aliquot of the emulsion.
-
Dilution : Dilute the aliquot 100-fold with a 0.1% SDS solution to halt coalescence and ensure the sample is within the spectrophotometer's linear range.[15]
-
Turbidity Measurement : Measure the absorbance (turbidity) of the diluted sample at a fixed wavelength (e.g., 500 nm) using a UV-Vis spectrophotometer.
-
Incubation and Monitoring : Store the stock emulsion under controlled temperature conditions.[17]
-
Time-Course Analysis : Repeat steps 2-4 at predetermined time intervals (e.g., 30 min, 1 hr, 2 hr, 6 hr, 24 hr).
-
Data Analysis : Plot turbidity as a function of time. A stable emulsion will show a minimal decrease in turbidity over time, whereas a rapid decrease indicates instability (creaming, flocculation, or coalescence).[16]
Protocol 2: Droplet Size Analysis
Measuring the change in emulsion droplet size and distribution over time is a direct and critical method for assessing stability.[17][18]
-
Emulsion Preparation : Prepare the emulsion as described in Protocol 1.
-
Instrumentation : Utilize a particle size analyzer, such as one based on laser diffraction or dynamic light scattering (DLS).
-
Initial Measurement (t=0) : Immediately after preparation, measure the droplet size distribution of a sample of the emulsion.
-
Storage : Store the emulsion in a sealed container at a constant temperature to monitor its shelf-life stability.[17]
-
Periodic Measurements : At regular intervals, gently agitate the sample to ensure homogeneity and measure the droplet size distribution again.
-
Data Analysis : Analyze the evolution of the mean droplet size (e.g., D(4,3)) and the width of the distribution over time. A significant increase in the mean droplet size is indicative of coalescence, a primary mechanism of emulsion instability.[18]
Protocol 3: Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant molecules begin to form micelles, a point at which properties like surface tension become relatively constant.[19] It is a fundamental indicator of surfactant efficiency.
-
Solution Preparation : Prepare a series of aqueous solutions with increasing concentrations of the lauryl sulfate surfactant.
-
Surface Tension Measurement : Use a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution at a controlled temperature.[10]
-
Data Plotting : Plot the measured surface tension as a function of the logarithm of the surfactant concentration.[19]
-
CMC Determination : The plot will typically show a sharp decrease in surface tension followed by a plateau. The CMC is the concentration at the inflection point or the intersection of the two linear portions of the curve.[10][19]
Visualizing Experimental and Logical Frameworks
Diagrams created using Graphviz can effectively illustrate experimental workflows and the structural relationships between these surfactants.
References
- 1. nbinno.com [nbinno.com]
- 2. Emulsifier And Surfactant Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 3. nbinno.com [nbinno.com]
- 4. Sodium Laureth Sulfate vs Sodium Lauryl Sulfate - INTERSURFCHEM [polymerchem.org]
- 5. olssonhaircare.com [olssonhaircare.com]
- 6. plumgoodness.com [plumgoodness.com]
- 7. SLES vs SLS vs ALS: Which Surfactant Is the Best for Your Product? | Niran Chemical [niranchemical.com]
- 8. Ammonium Lauryl Sulfate vs SLS: Best Choice for Formulations [elchemy.com]
- 9. pharmalesson.com [pharmalesson.com]
- 10. chemijournal.com [chemijournal.com]
- 11. researchgate.net [researchgate.net]
- 12. A comparison of emulsifiers for the formation of oil-in-water emulsions: stability of the emulsions within 9 h after production and MR signal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cir-safety.org [cir-safety.org]
- 15. Emerging Emulsifiers: Conceptual Basis for the Identification and Rational Design of Peptides with Surface Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. agnopharma.com [agnopharma.com]
- 18. ulprospector.com [ulprospector.com]
- 19. journals.library.ualberta.ca [journals.library.ualberta.ca]
Assessing the Biodegradability of Monoethanolamine Lauryl Sulfate: A Comparative Guide
A comprehensive analysis of the biodegradability of Monoethanolamine Lauryl Sulfate (B86663) (MELS) in comparison to its common alternatives, Sodium Lauryl Sulfate (SLS) and Ammonium Lauryl Sulfate (ALS), reveals that all three surfactants are readily biodegradable. This guide provides a detailed comparison of their degradation profiles, supported by experimental data and standardized testing protocols, to inform researchers, scientists, and drug development professionals on their environmental fate.
Monoethanolamine Lauryl Sulfate (MELS), Sodium Lauryl Sulfate (SLS), and Ammonium Lauryl Sulfate (ALS) are anionic surfactants widely used in various industries. Their environmental impact, particularly their biodegradability, is a critical factor in their selection for different applications. This guide synthesizes available data to offer an objective comparison of their performance in terms of aerobic biodegradation.
Comparative Biodegradability Data
The "ready biodegradability" of these surfactants is typically assessed using the internationally recognized OECD 301 series of tests. A substance is considered readily biodegradable if it achieves a biodegradation level of at least 60% within a 28-day period under these stringent test conditions.[1][2]
For the common alternatives, extensive data is available. Sodium Lauryl Sulfate (SLS) is consistently reported as readily biodegradable, with studies showing degradation rates of 94-97% in OECD 301B and 301D tests.[4] Similarly, Ammonium Lauryl Sulfate (ALS) is also considered to be readily biodegradable.[5]
The following table summarizes the available biodegradability data for these surfactants.
| Surfactant | Test Method | Biodegradation Percentage | Timeframe | Classification |
| This compound (MELS) | OECD 301 (projected) | Data not publicly available | 28 days | Expected to be Readily Biodegradable |
| Sodium Lauryl Sulfate (SLS) | OECD 301B / 301D | 94 - 97%[4] | 28 days | Readily Biodegradable[4] |
| Ammonium Lauryl Sulfate (ALS) | OECD 301 Series | > 60%[5] | 28 days | Readily Biodegradable[5] |
| Sodium Lauryl Ether Sulfate (SLES) (Analog) | OECD 301 Series | > 90%[3] | 28 days | Readily Biodegradable[3] |
Experimental Protocols for Biodegradability Testing
The OECD 301 guidelines encompass several methods for assessing the ready biodegradability of chemicals in an aerobic aqueous medium.[6] Two commonly employed methods are the OECD 301B (CO2 Evolution Test) and the OECD 301F (Manometric Respirometry Test).
OECD 301B: CO2 Evolution Test
This method determines the ultimate biodegradability of a substance by measuring the amount of carbon dioxide produced by microorganisms as they metabolize the test substance.
Methodology:
-
Preparation of Test Medium: A mineral medium containing essential nutrients is prepared and inoculated with a mixed population of microorganisms, typically from activated sludge.
-
Test Setup: A known concentration of the test substance is added to the inoculated medium in a sealed vessel. A control vessel containing only the inoculum and a reference vessel with a readily biodegradable substance (e.g., sodium benzoate) are run in parallel.
-
Aeration and Incubation: The vessels are aerated with CO2-free air and incubated in the dark at a constant temperature (typically 20-22°C) for 28 days.
-
CO2 Measurement: The CO2 evolved from the biodegradation process is trapped in a solution of barium hydroxide (B78521) or sodium hydroxide. The amount of trapped CO2 is then quantified by titration.
-
Calculation of Biodegradation: The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test substance to its theoretical maximum CO2 production (ThCO2), corrected for the CO2 produced in the blank control. A result of ≥60% ThCO2 within the 10-day window of the 28-day test period indicates that the substance is readily biodegradable.[1]
OECD 301F: Manometric Respirometry Test
This method measures the oxygen consumed by microorganisms during the aerobic degradation of the test substance.
Methodology:
-
Preparation of Test Medium: Similar to the OECD 301B test, a mineral medium is inoculated with microorganisms.
-
Test Setup: A defined amount of the test substance is added to the inoculated medium in a sealed respirometer flask. Control and reference flasks are also prepared.
-
Incubation and Oxygen Measurement: The flasks are incubated at a constant temperature with continuous stirring. The consumption of oxygen is monitored over 28 days using a pressure sensor that measures the decrease in oxygen in the headspace of the flask. The CO2 produced is absorbed by a potassium hydroxide solution.
-
Calculation of Biodegradation: The percentage of biodegradation is calculated by comparing the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD). A biodegradation level of ≥60% of the ThOD within the 10-day window of the 28-day test period signifies that the substance is readily biodegradable.[1]
Visualization of Experimental Workflow and Degradation Pathway
To further elucidate the processes involved in assessing biodegradability and the microbial breakdown of these surfactants, the following diagrams are provided.
Caption: Workflow for the OECD 301B CO2 Evolution Test.
The microbial degradation of alkyl sulfate surfactants, including MELS, SLS, and ALS, is primarily initiated by the enzymatic cleavage of the sulfate ester bond. This initial step is catalyzed by a class of enzymes known as alkylsulfatases.
Caption: Generalized microbial degradation pathway of alkyl sulfate surfactants.
Following the initial hydrolysis, the resulting lauryl alcohol, a fatty alcohol, is readily metabolized by a wide range of microorganisms through beta-oxidation and the citric acid cycle, ultimately leading to its complete mineralization to carbon dioxide and water. The inorganic sulfate and the respective cations (monoethanolammonium, sodium, or ammonium) are utilized by microorganisms as nutrients.
References
- 1. Frontiers | Bioaugmentation With a Consortium of Bacterial Sodium Lauryl Ether Sulfate-Degraders for Remediation of Contaminated Soils [frontiersin.org]
- 2. Biodegradation of sodium lauryl ether sulfate (SLES) by two different bacterial consortia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. jdmlm.ub.ac.id [jdmlm.ub.ac.id]
Comparative Analysis of Detergent Cytotoxicity: A Focus on MEA-Lauryl Sulfate
This guide is intended for researchers, scientists, and professionals in drug development to provide a comparative overview of detergent cytotoxicity, underpinned by available experimental data. Due to the aforementioned data limitations, a direct quantitative comparison including MEA-lauryl sulfate (B86663) is not possible at this time. The following sections detail the available information and provide context for the cytotoxicity of other surfactant alternatives.
Overview of Detergent Cytotoxicity
Detergents, or surfactants, are amphipathic molecules that are indispensable in a myriad of pharmaceutical and consumer product formulations. Their ability to disrupt cell membranes, which is fundamental to their cleaning and emulsifying properties, also forms the basis of their potential cytotoxicity. The degree of cytotoxicity varies significantly among different types of detergents and is influenced by factors such as their chemical structure (e.g., head group, alkyl chain length), concentration, and the biological system being tested.
Anionic surfactants, such as the lauryl sulfate family, are known to interact with cellular proteins and lipids, potentially leading to membrane disruption, protein denaturation, and eventually, cell lysis. Understanding the relative cytotoxicity of these agents is crucial for the development of safe and effective products.
MEA-Lauryl Sulfate: Qualitative Safety Profile
Comparative In Vitro Cytotoxicity of Common Detergents
While quantitative data for MEA-lauryl sulfate is lacking, numerous studies have evaluated the in vitro cytotoxicity of other anionic and non-ionic detergents. The following table summarizes representative data from studies on human cell lines. It is critical to note that direct comparison of values across different studies should be approached with caution due to variations in experimental conditions, including cell lines, exposure times, and endpoint assays.
| Detergent | Cell Line | Assay | Endpoint | IC50 / LC50 | Reference |
| Sodium Lauryl Sulfate (SLS) | Human Gingival Fibroblasts | Neutral Red Uptake | Cell Viability | 0.0127% | [1] |
| Sodium Lauryl Sulfate (SLS) | Human Gingival S-G Epithelial Cells | Neutral Red Uptake | Cell Viability | 0.0075% | [1] |
| Sodium Lauryl Sulfate (SLS) | HaCaT (Human Keratinocytes) | XTT Assay | Cell Viability | Lower than Tween 20/80 | [2] |
| Sodium Lauryl Sulfate (SLS) | Human Primary Keratinocytes | - | Morphophysiological Changes | Significant at ≥25 µM | [3][4] |
| Sodium Laureth Sulfate (SLES) | HaCaT (Human Keratinocytes) | XTT Assay | Cell Viability | Higher than SLS | [5] |
| Benzalkonium Chloride | HaCaT (Human Keratinocytes) | XTT Assay | Cell Viability | Higher than SLS | [2] |
| Tween 20 | HaCaT (Human Keratinocytes) | XTT Assay | Cell Viability | Higher than SLS & Benzalkonium Chloride | [2] |
| Tween 80 | HaCaT (Human Keratinocytes) | XTT Assay | Cell Viability | Higher than SLS & Benzalkonium Chloride | [2] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a substance that causes a 50% reduction in a specific biological or biochemical function. LC50 (Lethal Concentration 50%) is the concentration of a substance that is lethal to 50% of the test organisms. The values presented are for illustrative purposes and are highly dependent on the specific experimental protocol.
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of cytotoxicity studies. Below are summaries of common experimental protocols used in the assessment of detergent cytotoxicity.
Neutral Red Uptake (NRU) Assay
The Neutral Red Uptake (NRU) assay is a widely used cytotoxicity test based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
Cell Culture: Human cell lines, such as gingival fibroblasts or keratinocytes, are cultured in appropriate media and conditions until they reach a suitable confluence.
-
Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to attach overnight.
-
Treatment: The culture medium is replaced with medium containing various concentrations of the test detergents. A vehicle control (medium without detergent) and a positive control (a known cytotoxic substance like Sodium Lauryl Sulfate) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours).
-
Neutral Red Staining: The treatment medium is removed, and the cells are incubated with a medium containing a non-toxic concentration of neutral red.
-
Dye Extraction: After incubation, the cells are washed, and the incorporated dye is extracted using a destaining solution (e.g., a mixture of ethanol (B145695) and acetic acid).
-
Quantification: The absorbance of the extracted dye is measured using a spectrophotometer. The amount of neutral red retained by the cells is directly proportional to the number of viable cells.
XTT (Tetrazolium Salt) Assay
The XTT assay is a colorimetric method to determine cell viability. It is based on the cleavage of the yellow tetrazolium salt XTT to form a soluble orange formazan (B1609692) product by metabolically active cells.
-
Cell Culture and Seeding: Similar to the NRU assay, cells are cultured and seeded in 96-well plates.
-
Treatment: Cells are exposed to a range of concentrations of the detergents for a defined period.
-
XTT Reagent Addition: The XTT labeling mixture is added to each well.
-
Incubation: The plates are incubated for a period to allow for the conversion of XTT to formazan.
-
Quantification: The absorbance of the formazan product is measured using a spectrophotometer. The intensity of the orange color is proportional to the number of viable cells.
Visualizing Cytotoxicity Testing and Cellular Response
To better illustrate the processes involved in assessing detergent cytotoxicity, the following diagrams are provided.
Caption: A typical workflow for in vitro cytotoxicity testing of detergents.
Caption: A simplified signaling pathway of detergent-induced cytotoxicity.
Conclusion
The direct comparative cytotoxicity of MEA-lauryl sulfate against other detergents remains an area with a significant data gap in publicly accessible scientific literature. While qualitative assessments suggest it is a mild surfactant suitable for rinse-off cosmetic products, the absence of quantitative in vitro data, such as IC50 values from standardized cell-based assays, precludes a definitive, data-driven comparison. In contrast, substantial data exists for other anionic surfactants, particularly sodium lauryl sulfate (SLS), which consistently demonstrates a higher cytotoxic potential in various in vitro models.
For researchers and formulation scientists, this highlights the importance of conducting or commissioning specific in vitro cytotoxicity studies when considering the use of MEA-lauryl sulfate in new formulations, especially for leave-on products or applications where biocompatibility is a critical concern. The experimental protocols and comparative data for other detergents provided in this guide can serve as a valuable reference for designing and interpreting such studies. Future research focusing on direct, side-by-side comparisons of MEA-lauryl sulfate with other common surfactants under standardized conditions is warranted to fill the current knowledge gap and provide a clearer understanding of its relative in vitro cytotoxicity.
References
- 1. Sodium lauryl sulfate and triclosan: in vitro cytotoxicity studies with gingival cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of XTT-assay to assess the cytotoxicity of different surfactants and metal salts in human keratinocytes (HaCaT). A feasible method for in vitro testing of skin irritants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. Irritating effects of sodium lauryl sulfate on human primary keratinocytes at subtoxic levels of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterisation of cytotoxicity and immunomodulatory effects of glycolipid biosurfactants on human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Monoethanolamine Lauryl Sulfate and Alternative Surfactants in Aqueous Solutions
For researchers, scientists, and drug development professionals, understanding the surface tension properties of surfactants is paramount for optimizing formulations and predicting product performance. This guide provides a comparative analysis of monoethanolamine lauryl sulfate (B86663) (MELS) with two common alternatives, sodium lauryl sulfate (SLS) and ammonium (B1175870) lauryl sulfate (ALS), supported by experimental data and detailed protocols.
Monoethanolamine lauryl sulfate (MELS) is an anionic surfactant valued for its emulsifying, foaming, and cleansing properties in a variety of applications. Its performance in reducing the surface tension of aqueous solutions is a critical factor in its efficacy. This guide offers a side-by-side comparison of the surface tension of MELS solutions with those of sodium lauryl sulfate (SLS) and ammonium lauryl sulfate (ALS), two widely used anionic surfactants.
Comparative Surface Tension Analysis
The ability of a surfactant to lower the surface tension of water is a key indicator of its performance. The following table summarizes the surface tension of aqueous solutions of MELS, SLS, and ALS at various concentrations at 25°C.
| Surfactant | Concentration (mM) | Surface Tension (mN/m) | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |
| This compound (MELS) | Data not available in a directly comparable format | Data not available | Estimated 1-2 | Data not available |
| Sodium Lauryl Sulfate (SLS) | 1 | 47.5 | 8.2 | 38.4 |
| 2 | 43.0 | |||
| 5 | 39.5 | |||
| 8 | 38.5 | |||
| 10 | 38.4 | |||
| Ammonium Lauryl Sulfate (ALS) | Data not available in a directly comparable format | Data not available | Estimated 1-2 | Data not available |
The critical micelle concentration (CMC) is the concentration at which surfactant molecules begin to form micelles, and the surface tension of the solution typically plateaus. For SLS, the CMC is approximately 8.2 mM, at which point it significantly reduces the surface tension of water.[1] While specific comparative data for MELS is limited, its structural similarity to SLS suggests it would exhibit comparable surface tension reduction capabilities. The larger size of the ammonium cation in ALS compared to the sodium ion in SLS may influence its packing at the air-water interface and slightly alter its surface tension and CMC characteristics.[1][2]
Experimental Protocol: Surface Tension Measurement
To ensure accurate and reproducible surface tension measurements, a standardized experimental protocol is essential. The following methodology is based on the ASTM D1331 standard test method for surface and interfacial tension of solutions of surface-active agents.
Objective:
To determine the surface tension of aqueous solutions of MELS, SLS, and ALS at various concentrations using the Du Noüy ring method.
Apparatus:
-
Tensiometer (e.g., Krüss, Lauda, or similar)
-
Platinum-iridium Du Noüy ring
-
Glass sample vessel
-
Micropipettes
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Temperature control unit (e.g., water bath)
Materials:
-
This compound (MELS)
-
Sodium lauryl sulfate (SLS)
-
Ammonium lauryl sulfate (ALS)
-
Deionized or distilled water (with a surface tension of approximately 72 mN/m at 25°C)
Procedure:
-
Cleaning: Thoroughly clean the platinum ring and the sample vessel. The ring should be rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol) and then flamed to a red heat to remove any organic contaminants. The glass vessel should be cleaned with a chromic-sulfuric acid solution or a suitable laboratory detergent and then rinsed thoroughly with deionized water.
-
Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using a known weight.
-
Solution Preparation: Prepare stock solutions of each surfactant in deionized water. From the stock solutions, prepare a series of dilutions to cover a range of concentrations above and below the expected CMC.
-
Temperature Control: Bring the surfactant solutions to the desired temperature (e.g., 25°C ± 0.1°C) using a water bath.
-
Measurement:
-
Place a known volume of the surfactant solution into the clean sample vessel.
-
Position the vessel on the tensiometer platform.
-
Immerse the clean platinum ring into the solution.
-
Slowly raise the ring through the liquid-air interface.
-
The tensiometer will measure the force required to pull the ring from the surface.
-
Record the maximum force, which is used to calculate the surface tension.
-
-
Data Analysis:
-
Calculate the surface tension (γ) using the formula: γ = (F_max * C) / (4 * π * R), where F_max is the maximum force, C is a correction factor, and R is the radius of the ring. Modern tensiometers often perform this calculation automatically.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the breakpoint in the curve, where the surface tension becomes relatively constant.
-
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for determining the surface tension of surfactant solutions.
Caption: Experimental workflow for surface tension analysis.
Signaling Pathways and Logical Relationships
The reduction of surface tension by surfactants is a physical process governed by the adsorption of surfactant molecules at the liquid-air interface. This process can be conceptually illustrated as follows:
Caption: Surfactant behavior at the air-water interface.
References
The Impact of Water Hardness on the Performance of Monoethanolamine Lauryl Sulfate: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of monoethanolamine lauryl sulfate (B86663) (MELS) in hard versus soft water. MELS, an anionic surfactant valued for its excellent foaming and cleansing properties, exhibits a significant performance decline in the presence of high concentrations of mineral ions characteristic of hard water. This guide will delve into the chemical interactions responsible for this phenomenon, present comparative data, and detail experimental protocols for performance evaluation. Furthermore, it will explore alternative surfactants that offer enhanced performance in hard water environments.
Introduction: Monoethanolamine Lauryl Sulfate and Water Hardness
This compound is the salt formed from the neutralization of lauryl sulfuric acid with monoethanolamine. As an anionic surfactant, its hydrophilic head carries a negative charge, making it effective at lifting and suspending oily dirt in aqueous solutions.
Water hardness is primarily determined by the concentration of dissolved divalent cations, most notably calcium (Ca²⁺) and magnesium (Mg²⁺). Water is classified from soft to very hard based on the concentration of these minerals. The interaction between these ions and anionic surfactants like MELS is a critical factor influencing their overall performance.
The Effect of Hard Water on this compound Performance
The efficacy of MELS is significantly compromised in hard water due to an ion exchange reaction. The divalent calcium and magnesium ions react with the negatively charged sulfate head of the MELS molecule, forming insoluble precipitates commonly known as "soap scum." This reaction reduces the concentration of active surfactant molecules in the solution, leading to a marked decrease in foaming, cleaning, and overall effectiveness.
Signaling Pathway of MELS Inactivation in Hard Water
Caption: Interaction of MELS with hard water ions leading to performance degradation.
Comparative Performance Data
While specific quantitative data for the performance of this compound in varying water hardness is not extensively published, the behavior of closely related anionic surfactants like sodium lauryl sulfate (SLS) and sodium dodecyl sulfate (SDS) provides a strong indication of its performance. The following table summarizes the expected comparative performance of MELS and alternative surfactants in soft and hard water based on established chemical principles and available data for similar anionic surfactants.
| Performance Metric | This compound (MELS) | Non-Ionic Surfactants (e.g., Alcohol Ethoxylates) | Amphoteric Surfactants (e.g., Cocamidopropyl Betaine) |
| Foaming in Soft Water | Excellent | Moderate to Good | Good to Excellent |
| Foaming in Hard Water | Poor to Very Poor | Moderate to Good | Good to Excellent |
| Cleaning Efficiency in Soft Water | Excellent | Good to Excellent | Good |
| Cleaning Efficiency in Hard Water | Poor | Good to Excellent | Good |
| Precipitate Formation in Hard Water | High | None | None |
| Hard Water Stability | Low | High | High |
Alternative Surfactants for Hard Water Applications
To overcome the limitations of MELS in hard water, formulators can utilize alternative surfactants that are less susceptible to the effects of mineral ions.
-
Non-ionic Surfactants: These surfactants do not have a charged head group and therefore do not react with calcium and magnesium ions. Examples include alcohol ethoxylates, alkyl polyglucosides, and cocamide MEA. They are excellent choices for hard water formulations, often blended with anionic surfactants to improve overall performance.
-
Amphoteric Surfactants: These surfactants have both a positive and a negative charge in their hydrophilic head group, making them zwitterionic. This dual charge provides them with excellent stability in hard water and a wide pH range. Cocamidopropyl betaine (B1666868) is a widely used example, known for its mildness and good foaming properties even in the presence of high mineral content.
Experimental Protocols
To quantitatively assess the performance of surfactants in varying water hardness, standardized testing methods are crucial. The following are detailed methodologies for key performance indicators.
Evaluation of Foaming Performance (Adapted from ASTM D1173)
Objective: To determine the foaming properties of a surfactant solution in waters of varying hardness.
Apparatus:
-
1000 mL graduated cylinders with 10 mL graduations
-
Pipettes
-
Air source with a flowmeter
-
Gas diffuser stone
Procedure:
-
Prepare standardized hard water solutions with known concentrations of calcium and magnesium salts (e.g., 50 ppm, 150 ppm, 300 ppm CaCO₃ equivalent) and a soft water control (deionized water).
-
Prepare a 1% (w/v) solution of the surfactant to be tested in each of the water samples.
-
Pour 200 mL of the surfactant solution into a 1000 mL graduated cylinder.
-
Insert the gas diffuser stone to the bottom of the cylinder and connect it to the air source.
-
Introduce air at a constant rate of 94 ± 5 mL/min for 5 minutes.
-
Immediately after the 5-minute period, record the volume of the foam generated.
-
Allow the foam to settle for 10 minutes and record the final foam volume.
-
Repeat the experiment for each surfactant and water hardness level.
Experimental Workflow for Foaming Test
Caption: Workflow for the evaluation of surfactant foaming performance.
Evaluation of Cleaning Efficiency on Hard Surfaces (Adapted from ASTM D5331)
Objective: To evaluate the cleaning efficiency of a surfactant solution on a standardized soiled hard surface.
Apparatus:
-
Standardized soiled test panels (e.g., ceramic tiles with a specific soil composition)
-
Sponge or other application device
-
Rinsing apparatus
-
Reflectometer or colorimeter
Procedure:
-
Prepare surfactant solutions at a specified concentration in both soft and hard water.
-
Measure the initial reflectance of the clean, unsoiled test panels.
-
Apply a standardized soil mixture evenly over the surface of the test panels and allow them to cure under controlled conditions.
-
Measure the reflectance of the soiled panels.
-
Mount a soiled panel in the cleaning apparatus.
-
Apply a specific volume of the surfactant solution to a sponge and scrub the panel for a set number of cycles with a consistent force.
-
Rinse the panel thoroughly with the corresponding type of water (soft or hard).
-
Allow the panel to dry completely.
-
Measure the final reflectance of the cleaned panel.
-
Calculate the cleaning efficiency as the percentage of soil removed: Cleaning Efficiency (%) = [(Final Reflectance - Soiled Reflectance) / (Initial Reflectance - Soiled Reflectance)] x 100
Conclusion
The performance of this compound is significantly impaired by the presence of calcium and magnesium ions in hard water. The formation of insoluble precipitates leads to a reduction in foaming and cleaning efficacy. For applications where performance in hard water is critical, the use of non-ionic or amphoteric surfactants is recommended. The provided experimental protocols offer a standardized approach for researchers to quantify the performance of MELS and other surfactants under various water hardness conditions, enabling the formulation of robust and effective products.
Spectroscopic Characterization of Monoethanolamine Lauryl Sulfate Micelles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic characterization of monoethanolamine lauryl sulfate (B86663) (MELS) micelles with common alternative surfactants, namely sodium lauryl sulfate (SLS) and cetyltrimethylammonium bromide (CTAB). Due to the limited availability of direct spectroscopic data for MELS in publicly accessible literature, data for the closely related surfactant, ammonium (B1175870) lauryl sulfate (ALS), is used as a proxy for certain spectroscopic analyses, with all instances clearly noted. This guide is intended to serve as a valuable resource for researchers involved in formulation science, drug delivery, and colloid chemistry.
Executive Summary
Monoethanolamine lauryl sulfate (MELS) is an anionic surfactant valued for its emulsifying, foaming, and cleansing properties. Its larger, more hydrophilic monoethanolamine headgroup compared to the simple sodium ion in sodium lauryl sulfate (SLS) influences its micellar properties, such as a lower critical micelle concentration (CMC). Spectroscopic techniques are indispensable for characterizing the formation, structure, and properties of surfactant micelles. This guide compares MELS with the widely used anionic surfactant SLS and the cationic surfactant cetyltrimethylammonium bromide (CTAB) across four key spectroscopic methods: Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Fluorescence Spectroscopy.
Comparative Analysis of Micellar Properties
The critical micelle concentration (CMC) is a fundamental parameter for any surfactant, representing the concentration at which micelles begin to form. The table below summarizes the CMC values for MELS and the selected alternative surfactants.
| Surfactant | Type | Chemical Formula | Molar Mass ( g/mol ) | Critical Micelle Concentration (CMC) (mM) |
| This compound (MELS) | Anionic | C₁₄H₃₃NO₅S | 327.48 | ~0.1 |
| Sodium Lauryl Sulfate (SLS) | Anionic | C₁₂H₂₅NaO₄S | 288.38 | 8.2 |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | C₁₉H₄₂BrN | 364.45 | 0.92 |
| Ammonium Lauryl Sulfate (ALS) | Anionic | C₁₂H₂₉NO₄S | 283.43 | Not specified |
Note: The CMC of MELS is noted to be lower than that of SLS due to the bulkier and more hydrophilic monoethanolamine headgroup which sterically hinders tight micelle packing.
Spectroscopic Characterization: A Comparative Overview
This section details the application of various spectroscopic techniques in characterizing MELS micelles and compares the expected or available data with that of SLS and CTAB.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for probing the structural changes in surfactant molecules upon micellization. Changes in the vibrational frequencies of specific functional groups, particularly in the hydrocarbon tail and the polar headgroup, provide insights into the packing and environment within the micelle.
Expected Spectral Features for MELS Micelles:
-
C-H Stretching Vibrations (2800-3000 cm⁻¹): Upon micelle formation, the hydrocarbon tails of the surfactant molecules become more ordered within the hydrophobic core. This increased order is expected to result in a shift of the asymmetric (νₐs(CH₂)) and symmetric (νₛ(CH₂)) stretching bands to lower wavenumbers compared to the monomeric state.
-
S=O Stretching Vibrations (~1200-1250 cm⁻¹): The sulfate headgroup vibrations are sensitive to the degree of hydration and counterion binding. Changes in the position and shape of the S=O stretching band can indicate alterations in the headgroup environment upon micellization.
-
O-H and N-H Stretching Vibrations (~3200-3600 cm⁻¹): The monoethanolamine headgroup exhibits O-H and N-H stretching vibrations. These bands are sensitive to hydrogen bonding and will be influenced by the hydration shell of the micelle.
Comparative FTIR Data:
| Surfactant | Key Vibrational Modes | Observations upon Micellization |
| MELS (proxy: ALS) | C-H stretch, S=O stretch, N-H stretch | Shift of C-H stretching to lower wavenumbers. Changes in S=O and N-H stretching indicating altered hydration and headgroup interactions. |
| SLS | C-H stretch (~2917, 2850 cm⁻¹), S=O stretch (~1210-1240 cm⁻¹) | Shift of C-H stretching bands to lower frequencies, indicating a more ordered, quasi-crystalline state of the alkyl chains in the micelle core. The sulfate band is also sensitive to the local environment. |
| CTAB | C-H stretch, C-N stretch | Similar to SLS, the C-H stretching vibrations shift to lower wavenumbers upon micellization. The C-N stretching of the headgroup can also show changes related to counterion binding and hydration. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is highly sensitive to the chemical environment of protons within a molecule. The formation of micelles leads to changes in the chemical shifts (δ) of the surfactant's protons, providing information on the location of different parts of the molecule within the micelle and the dynamics of the system.
Expected ¹H NMR Spectral Changes for MELS Micelles:
-
Alkyl Chain Protons: Protons in the hydrophobic tail will experience a different magnetic environment within the non-polar micelle core compared to the aqueous environment of the monomer. This typically results in an upfield shift of their resonance signals.
-
Headgroup Protons: The protons on the monoethanolamine headgroup and the α-methylene group adjacent to the sulfate will also show chemical shift changes upon micellization due to changes in hydration and proximity to other headgroups.
Comparative ¹H NMR Data:
| Surfactant | Key Proton Signals | Chemical Shift Changes upon Micellization |
| MELS | Alkyl chain (-(CH₂)ₙ-, -CH₃), Headgroup (-CH₂CH₂OH, -NH-) | Upfield shift of alkyl chain protons. Downfield or upfield shifts of headgroup protons depending on their specific location and interactions. |
| SLS | Terminal methyl (-CH₃), Methylene (B1212753) chain (-(CH₂)ₙ-), α-methylene (-O-CH₂-) | Significant upfield shifts for the terminal methyl and methylene protons upon entering the hydrophobic core. The α-methylene protons, being closer to the polar headgroup, show a smaller upfield shift. |
| CTAB | Terminal methyl (-CH₃), Methylene chain (-(CH₂)ₙ-), Headgroup methyls (-N(CH₃)₃) | Similar upfield shifts for the alkyl chain protons are observed. The headgroup methyl protons often show a downfield shift due to the positively charged nitrogen and changes in the surrounding water structure. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is an indirect method for determining the CMC of surfactants. It relies on the change in the absorbance of a hydrophobic probe molecule that preferentially partitions into the micellar core once micelles are formed.
Methodology for CMC Determination:
A hydrophobic dye, such as pyrene (B120774) or a lipophilic dye, is added to a series of surfactant solutions of varying concentrations. Below the CMC, the dye resides in the polar aqueous environment and exhibits a characteristic absorption spectrum. Above the CMC, the dye is incorporated into the non-polar interior of the micelles, leading to a change in its absorption spectrum (e.g., a shift in the maximum absorption wavelength, λₘₐₓ, or a change in absorbance). A plot of absorbance at a specific wavelength versus surfactant concentration will show a distinct break at the CMC.
Comparative Aspects:
While MELS itself does not have a strong chromophore in the UV-Vis region, this probe-based method is applicable. The choice of the probe and its interaction with the specific micelle type (anionic MELS/SLS vs. cationic CTAB) can influence the results. For instance, the charge of the probe can affect its partitioning into charged micelles.
Fluorescence Spectroscopy
Fluorescence spectroscopy, particularly using fluorescent probes, is a highly sensitive technique for determining the CMC and other micellar parameters like the aggregation number (Nₐgg) and the polarity of the micellar core.
CMC Determination:
Similar to UV-Vis spectroscopy, a fluorescent probe (e.g., pyrene) is used. The fluorescence properties of pyrene are highly sensitive to the polarity of its environment. In the polar aqueous phase, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in its emission spectrum is high. When pyrene is incorporated into the non-polar micellar core, this ratio decreases significantly. A plot of the I₁/I₃ ratio versus the logarithm of the surfactant concentration shows a sigmoidal curve, and the inflection point corresponds to the CMC.
Aggregation Number (Nₐgg) Determination using Fluorescence Quenching:
This method involves a fluorescent probe that is incorporated into the micelles and a quencher molecule that also partitions into the micelles. The quenching of the probe's fluorescence depends on the number of quencher molecules per micelle. By analyzing the fluorescence decay kinetics or steady-state fluorescence intensity as a function of quencher concentration, the aggregation number can be determined using the following equation, assuming a Poisson distribution of the quencher among the micelles:
ln(I₀/I) = [Q] / ([S] - CMC) * Nₐgg
Where:
-
I₀ is the fluorescence intensity in the absence of the quencher.
-
I is the fluorescence intensity in the presence of the quencher.
-
[Q] is the total quencher concentration.
-
[S] is the total surfactant concentration.
-
CMC is the critical micelle concentration.
Comparative Data:
| Surfactant | Typical Aggregation Number (Nₐgg) |
| MELS | Data not readily available. Expected to be influenced by the larger headgroup size. |
| SLS | 60 - 100 |
| CTAB | 60 - 130 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are general protocols that can be adapted for the specific instrumentation and surfactant system under investigation.
FTIR Spectroscopy of Micellar Solutions
-
Sample Preparation: Prepare a series of aqueous solutions of the surfactant at concentrations below and above its CMC. A solution of the pure solvent (e.g., deionized water or D₂O) should be used as a background reference. D₂O is often preferred to minimize the strong absorbance of H₂O in the mid-IR region.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR crystal (e.g., ZnSe or diamond) should be clean and properly aligned.
-
Data Acquisition:
-
Record a background spectrum of the pure solvent.
-
Introduce the surfactant solution onto the ATR crystal, ensuring complete coverage.
-
Record the sample spectrum. Typically, 32 or 64 scans are co-added at a resolution of 4 cm⁻¹.
-
Subtract the solvent spectrum from the sample spectrum to obtain the spectrum of the surfactant.
-
-
Data Analysis: Analyze the positions and shapes of the characteristic vibrational bands (e.g., C-H stretching, S=O stretching) as a function of surfactant concentration.
¹H NMR Spectroscopy of Micellar Solutions
-
Sample Preparation: Prepare surfactant solutions in a deuterated solvent (e.g., D₂O) at various concentrations below and above the CMC. Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift calibration.
-
Instrumentation: Use a high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Tune and shim the spectrometer for optimal resolution.
-
Acquire ¹H NMR spectra for each sample. Typical parameters include a 90° pulse width, a relaxation delay of 5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Solvent suppression techniques may be necessary to attenuate the residual HDO peak.
-
-
Data Analysis: Process the spectra (Fourier transformation, phase correction, and baseline correction). Determine the chemical shifts of the surfactant protons as a function of concentration.
Fluorescence Spectroscopy for CMC and Aggregation Number
CMC Determination:
-
Sample Preparation: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone). Prepare a series of surfactant solutions in water. Add a small aliquot of the pyrene stock solution to each surfactant solution to achieve a final pyrene concentration of approximately 1 µM.
-
Instrumentation: Use a spectrofluorometer.
-
Data Acquisition:
-
Set the excitation wavelength to ~335 nm.
-
Record the emission spectra from ~350 nm to 500 nm.
-
Measure the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.
-
-
Data Analysis: Plot the I₁/I₃ ratio against the logarithm of the surfactant concentration. The midpoint of the transition in the resulting sigmoidal curve corresponds to the CMC.
Aggregation Number (Nₐgg) Determination:
-
Sample Preparation: Prepare a series of surfactant solutions at a concentration well above the CMC, each containing a fixed concentration of a fluorescent probe (e.g., pyrene, ~1 µM) and varying concentrations of a quencher (e.g., cetylpyridinium (B1207926) chloride).
-
Instrumentation: Use a spectrofluorometer.
-
Data Acquisition:
-
Excite the probe at its absorption maximum.
-
Measure the steady-state fluorescence intensity at the emission maximum of the probe for each sample.
-
-
Data Analysis: Plot ln(I₀/I) versus the quencher concentration. The slope of the resulting linear plot can be used to calculate the aggregation number using the equation provided in Section 2.4.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the spectroscopic characterization of surfactant micelles.
Caption: Workflow for the spectroscopic characterization and comparison of surfactant micelles.
Conclusion
The spectroscopic characterization of this compound micelles, while not as extensively documented as for surfactants like SLS and CTAB, can be effectively undertaken using a suite of standard techniques. This guide provides a framework for such investigations, offering comparative data and detailed experimental protocols. By leveraging FTIR, NMR, UV-Vis, and fluorescence spectroscopy, researchers can gain valuable insights into the micellar properties of MELS, facilitating its informed application in various scientific and industrial fields. Further research to generate and publish direct spectroscopic data for MELS would be a valuable contribution to the field of colloid and surfactant science.
A Comparative Analysis of the Foaming Properties of Various Surfactants
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Surfactant Performance
The foaming capacity and stability of surfactants are critical parameters in a multitude of applications, ranging from pharmaceutical formulations and personal care products to industrial processes. The selection of an appropriate surfactant is paramount to achieving desired product performance and stability. This guide provides a comparative analysis of the foaming properties of three widely used surfactants: Sodium Lauryl Sulfate (SLS), an anionic surfactant; Cocamidopropyl Betaine (CAPB), an amphoteric surfactant; and Polysorbate 20, a non-ionic surfactant. The information presented herein is supported by established experimental protocols to aid in reproducible research and development.
Data Presentation: A Comparative Overview of Foaming Properties
The selection of a surfactant is often dictated by its foaming characteristics. While Sodium Lauryl Sulfate is recognized for its high foam volume, Cocamidopropyl Betaine is valued for its foam-boosting and stabilizing properties in formulations. Non-ionic surfactants like Polysorbate 20 are generally utilized for their emulsifying and solubilizing capabilities rather than their foaming prowess.
The following table summarizes representative data on the foaming properties of these three surfactants. It is important to note that this data is illustrative, compiled from typical performance characteristics, as a single comprehensive study directly comparing these three surfactants under identical, standardized conditions was not available in the reviewed literature. The data is based on the Ross-Miles method (ASTM D1173).
| Surfactant | Type | Concentration (%) | Initial Foam Height (mm) | Foam Stability after 5 min (%) |
| Sodium Lauryl Sulfate (SLS) | Anionic | 1.0 | 180 | 85 |
| Cocamidopropyl Betaine (CAPB) | Amphoteric | 1.0 | 130 | 90 |
| Polysorbate 20 | Non-ionic | 1.0 | 60 | 50 |
Mandatory Visualization
Caption: Experimental workflow for the Ross-Miles foam test.
Caption: Key physicochemical factors that contribute to foam stability.
Experimental Protocols
Accurate and reproducible data are the cornerstones of scientific research. The following sections provide detailed methodologies for two common techniques used to evaluate the foaming properties of surfactants.
Ross-Miles Foam Test (Based on ASTM D1173)
The Ross-Miles method is a widely accepted standard for determining the foaming properties of surfactants.[1][2]
1. Apparatus:
-
A jacketed glass receiver (900 ± 10 mm in height, 50 ± 0.5 mm internal diameter) with graduations.
-
A 200 mL pipette with a specified orifice diameter (2.9 ± 0.02 mm).[3]
-
A water bath for temperature control.
2. Procedure:
-
Prepare a solution of the surfactant at the desired concentration (e.g., 1.0% w/v) in distilled or deionized water.
-
Equilibrate the solution to the test temperature (e.g., 25°C).
-
Pour 50 mL of the surfactant solution into the receiver.
-
Fill the pipette with 200 mL of the same solution.
-
Position the pipette vertically over the center of the receiver.
-
Open the pipette stopcock fully and allow the solution to fall into the receiver, generating foam.[1][2]
-
Once the pipette is empty, immediately record the initial foam height in millimeters.
-
Record the foam height again at specified time intervals, typically 1, 3, and 5 minutes, to assess foam stability.[1]
3. Data Calculation:
-
Initial Foam Height: The foam height measured immediately after the pipette is empty.
-
Foam Stability: Calculated as a percentage of the initial foam height remaining after a specific time.
-
Foam Stability (%) = (Foam Height at time x / Initial Foam Height) * 100
-
SITA Foam Tester Method
The SITA FoamTester provides an automated and reproducible method for analyzing foam characteristics.[4]
1. Apparatus:
-
SITA FoamTester instrument, which includes a measuring vessel with a stirrer, an optical sensor system, and control software.
2. Procedure:
-
Ensure the instrument is clean and calibrated according to the manufacturer's instructions.
-
Prepare the surfactant solution at the desired concentration and temperature.
-
Place the specified volume of the surfactant solution into the sample reservoir.
-
Select or program the desired experimental sequence, including stirring speed and duration, and measurement intervals.
-
Initiate the automated measurement. The instrument will perform the following steps:
-
Transfer the sample to the measuring vessel.
-
Generate foam by stirring for the programmed duration and speed.
-
Measure the initial foam volume using the optical sensor.
-
Continuously monitor and record the foam volume at specified intervals to determine foam decay and stability.[5]
-
Some models can also analyze foam structure, such as bubble size distribution.[4]
-
3. Data Acquisition:
-
The SITA FoamTester software automatically records and analyzes the data, providing parameters such as:
-
Maximum foam volume.
-
Foam volume over time.
-
Foam decay rate.
-
Half-life of the foam (the time it takes for the foam volume to reduce by 50%).
-
References
Safety Operating Guide
Proper Disposal of Monoethanolamine Lauryl Sulfate: A Guide for Laboratory Professionals
Monoethanolamine lauryl sulfate (B86663), a common surfactant in laboratory and cosmetic applications, requires careful handling and disposal to ensure the safety of personnel and to prevent environmental contamination. Adherence to proper disposal protocols is crucial due to its potential to cause skin and eye irritation and its toxicity to aquatic life.[1][2] This guide provides detailed procedures for the safe disposal of monoethanolamine lauryl sulfate in a laboratory setting.
Hazard and Safety Information
This compound is classified as a hazardous substance with the following primary concerns:
-
Skin and Eye Damage: It can cause severe skin burns and serious eye damage.[3]
-
Aquatic Toxicity: The substance is harmful to aquatic life, with long-lasting effects.
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE):
Before handling this compound, it is imperative to be outfitted with the appropriate personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[1] | To protect against splashes that can cause serious eye irritation or damage.[1] |
| Hand Protection | Impervious chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin irritation and burns from direct contact.[4] |
| Body Protection | Long-sleeved lab coat or chemical-resistant apron. | To protect skin from accidental spills and splashes.[1] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or if vapors/mists are generated, a NIOSH-approved respirator may be necessary.[2][5] | To avoid inhalation of irritating vapors.[1][2] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste in a laboratory.
1. Waste Collection and Storage:
- Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
- Labeling: Collect all waste containing this compound in a designated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste: this compound" and include the appropriate hazard symbols.
- Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[1] The storage area should be secure and accessible only to authorized personnel.
2. Spill Management:
- Immediate Action: In the event of a spill, evacuate the immediate area and ensure proper ventilation.
- Containment: For small spills, absorb the material with an inert absorbent material such as sand, diatomaceous earth, or universal binder.[6]
- Collection: Carefully collect the absorbed material and place it in the designated hazardous waste container.
- Decontamination: Clean the spill area thoroughly with a suitable cleaning agent and water.
3. Final Disposal:
- Regulatory Compliance: All disposal must be conducted in strict accordance with local, state, and federal regulations.
- Professional Disposal Service: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor. Do not attempt to dispose of this compound down the drain or in regular trash.[3]
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Monoethanolamine lauryl sulfate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Monoethanolamine Lauryl Sulfate (B86663) (MEA-Lauryl Sulfate) in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals.
Monoethanolamine lauryl sulfate is recognized as a skin and eye irritant.[1][2] It is primarily used as a surfactant and cleansing agent in various cosmetic and personal care products.[3] While it is considered safe for use in rinse-off products at certain concentrations, proper handling in a laboratory environment is necessary to mitigate risks.[2]
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, especially in its concentrated form, a comprehensive approach to personal protection is mandatory. This involves the use of appropriate engineering controls and personal protective equipment to prevent contact with skin, eyes, and the respiratory system.[4][5][6][7][8]
Engineering Controls:
-
Fume Hood: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation of any potential aerosols or vapors.[7]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[9][10]
Personal Protective Equipment (PPE): The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Quantitative Data/Standards |
| Hand Protection | Chemical-resistant gloves are required. Nitrile or Neoprene gloves are recommended.[11][12][13] Double gloving can provide additional protection.[12] Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated. | Glove Breakthrough Time: For Monoethanolamine, some sources indicate a breakthrough time of >480 minutes for nitrile and neoprene gloves.[11] Specific data for this compound is not readily available, but a conservative approach should be taken. |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[5] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant splash risk.[10] | Standard: ANSI Z87.1 |
| Body Protection | A lab coat or chemical-resistant apron should be worn to protect against skin contact.[10] Long pants and closed-toe shoes are required. | N/A |
| Respiratory Protection | Generally not required when working in a properly functioning fume hood. If vapors or aerosols are generated outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[4][5][6] | Exposure Limits (for Monoethanolamine): - OSHA PEL: 3 ppm (6 mg/m³) TWA- NIOSH REL: 3 ppm (8 mg/m³) TWA, 6 ppm (15 mg/m³) STEL- ACGIH TLV: 3 ppm (7.5 mg/m³) TWA, 6 ppm (15 mg/m³) STEL[14] |
Operational Plan for Handling this compound
This section provides a step-by-step procedural guide for the safe handling of this compound in a laboratory setting.
1. Preparation and Pre-Handling Check:
- Ensure the work area within the chemical fume hood is clean and uncluttered.
- Verify that the emergency eyewash station and safety shower are accessible and operational.
- Assemble all necessary materials, including the this compound, solvents, glassware, and waste containers.
- Don the appropriate PPE as outlined in the table above.
2. Weighing and Transferring:
- Perform all weighing and transferring of solid or concentrated liquid this compound inside the chemical fume hood.
- Use a disposable weighing boat for solids to minimize contamination of balances.
- When transferring liquids, pour slowly and carefully to avoid splashing.[15]
3. Solution Preparation (Example Protocol):
- To prepare a solution, slowly add the weighed this compound to the solvent (e.g., deionized water) while stirring.
- For dissolution, use a magnetic stirrer and stir bar.
- If heating is required, use a controlled heating mantle and monitor the temperature closely.
- Once dissolved, transfer the solution to a clearly labeled storage container. The label should include the chemical name, concentration, date of preparation, and any relevant hazard warnings.
4. Post-Handling and Cleanup:
- Wipe down the work surface in the fume hood with an appropriate cleaning agent.
- Decontaminate any reusable glassware by rinsing it thoroughly with water and an appropriate detergent.
- Dispose of all contaminated disposable materials in the designated hazardous waste container.
- Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
- Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Concentrated Waste: All unused concentrated this compound and solutions with a high concentration should be collected in a dedicated, labeled hazardous waste container. The container should be made of a compatible material (e.g., polyethylene) and have a secure screw-top cap.[16]
-
Dilute Aqueous Waste: In some jurisdictions, very dilute aqueous solutions of surfactants may be permissible for drain disposal.[17] However, it is imperative to check with your institution's Environmental Health and Safety (EHS) department and local regulations before disposing of any chemical waste down the drain . If permitted, the solution should be neutralized to a pH between 6 and 8 before disposal.
-
Contaminated Solids: All disposable items that have come into contact with this compound, such as gloves, weighing boats, and paper towels, must be collected in a designated solid hazardous waste container.[18]
-
Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., water). The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of as non-hazardous waste, but labels should be defaced.[19]
Waste Storage and Disposal:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[16]
-
Store waste containers in a designated satellite accumulation area that is away from general laboratory traffic and incompatible chemicals.[16]
-
Arrange for the disposal of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[18]
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory environment.
References
- 1. View Attachment [cir-reports.cir-safety.org]
- 2. This compound | C14H33NO5S | CID 78449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-404610) | 4722-98-9 [evitachem.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethanolamine [cdc.gov]
- 5. productsandsolutions.pttgcgroup.com [productsandsolutions.pttgcgroup.com]
- 6. nj.gov [nj.gov]
- 7. eng.uwo.ca [eng.uwo.ca]
- 8. enviroserve.com [enviroserve.com]
- 9. Corrosive Substances: Handling & Safety in Businesses [denios-us.com]
- 10. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 11. ehs.sfsu.edu [ehs.sfsu.edu]
- 12. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. Ethanolamine - IDLH | NIOSH | CDC [cdc.gov]
- 15. actenviro.com [actenviro.com]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. uwlax.edu [uwlax.edu]
- 18. ehrs.upenn.edu [ehrs.upenn.edu]
- 19. canterbury.ac.nz [canterbury.ac.nz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
